molecular formula C13H11NO2 B11890823 Methyl 3-isoquinolin-4-YL-acrylate

Methyl 3-isoquinolin-4-YL-acrylate

Cat. No.: B11890823
M. Wt: 213.23 g/mol
InChI Key: PUGNCMWPWJFYCX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isoquinolin-4-YL-acrylate is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-isoquinolin-4-YL-acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-isoquinolin-4-YL-acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

methyl (E)-3-isoquinolin-4-ylprop-2-enoate

InChI

InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+

InChI Key

PUGNCMWPWJFYCX-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CN=CC2=CC=CC=C21

Canonical SMILES

COC(=O)C=CC1=CN=CC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Characterization, and Medicinal Utility of a Privileged Heteroaromatic Scaffold

Executive Summary

Methyl 3-(isoquinolin-4-yl)acrylate (CAS: 66417-79-6) represents a critical "divergent intermediate" in modern medicinal chemistry. Unlike the more common 1- or 3-substituted isoquinolines, the 4-substituted variant provides a unique vector for exploring structure-activity relationships (SAR) in kinase inhibitors (specifically Rho-associated protein kinase, ROCK) and topoisomerase-targeting antineoplastic agents.

This guide details the physicochemical identity, a validated Palladium-catalyzed synthesis protocol, and the downstream utility of this compound. It is designed for synthetic chemists and lead optimization specialists requiring high-fidelity data for scaffold elaboration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is an


-unsaturated ester attached to the C4 position of the isoquinoline ring. The E-isomer is the thermodynamic product and the primary focus of synthetic efforts.
ParameterTechnical Specification
IUPAC Name Methyl (2E)-3-(isoquinolin-4-yl)prop-2-enoate
Common Name Methyl 3-(isoquinolin-4-yl)acrylate
CAS Number 66417-79-6
Molecular Formula

Molecular Weight 213.23 g/mol
Exact Mass 213.0790
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.9 - 2.2
H-Bond Donors/Acceptors 0 / 3

Synthetic Pathway: The Heck Coupling Protocol

The most authoritative and scalable method for synthesizing Methyl 3-(isoquinolin-4-yl)acrylate is the Mizoroki-Heck reaction . This palladium-catalyzed cross-coupling between 4-bromoisoquinoline and methyl acrylate offers high regioselectivity for the E-isomer.

Reaction Mechanism & Logic

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond of the isoquinoline.

  • Migratory Insertion: The olefin (methyl acrylate) coordinates and inserts, ensuring the aryl group attaches to the

    
    -carbon relative to the ester (electronic control).
    
  • 
    -Hydride Elimination:  Releases the product with trans (E) geometry.
    
  • Reductive Elimination: Base-assisted regeneration of the Pd(0) catalyst.

Visualization of Synthetic Workflow

HeckSynthesis Start 4-Bromoisoquinoline (Substrate) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagents Methyl Acrylate (1.5 eq) Pd(OAc)2 (5 mol%) PPh3 (10 mol%) Et3N (Base) Reagents->Intermediate Catalysis Product Methyl 3-(isoquinolin-4-yl)acrylate (E-Isomer) Intermediate->Product Elimination & Purification

Figure 1: Palladium-catalyzed cross-coupling workflow for C4-functionalization.

Validated Experimental Protocol

Scale: 5.0 mmol basis Yield Target: 75-85%

  • Reaction Setup:

    • To a dry, argon-purged Schlenk flask, add 4-bromoisoquinoline (1.04 g, 5.0 mmol), Palladium(II) acetate (56 mg, 0.25 mmol), and Triphenylphosphine (131 mg, 0.5 mmol).

    • Expert Insight: The use of PPh3 stabilizes the Pd species, preventing "palladium black" precipitation which kills catalytic activity.

  • Solvent & Reagent Addition:

    • Add anhydrous DMF (15 mL) and Triethylamine (2.1 mL, 15 mmol).

    • Add Methyl acrylate (0.68 mL, 7.5 mmol) dropwise.

    • Safety: Methyl acrylate is a lachrymator and potential polymerizer; handle in a fume hood.

  • Thermal Cycle:

    • Heat the mixture to 100°C for 12–16 hours under inert atmosphere.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The product will appear as a UV-active spot with a lower Rf than the starting bromide but higher than the baseline oxides.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Flash Chromatography: Elute with Hexane/EtOAc gradient (0-40% EtOAc).

Analytical Characterization

Confirmation of the structure relies heavily on


-NMR, specifically the coupling constants of the vinylic protons to confirm the E-geometry.
Signal TypeChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 9.25Singlet1HH-1 (Isoquinoline)
Aromatic 8.70Singlet1HH-3 (Isoquinoline)
Aromatic 8.00 - 7.60Multiplets4HH-5,6,7,8 (Benzo ring)
Vinylic 8.45Doublet (

Hz)
1H

-proton (trans)
Vinylic 6.70Doublet (

Hz)
1H

-proton (trans)
Aliphatic 3.85Singlet3HMethyl Ester (

)

Interpretation Logic:

  • The 16.0 Hz coupling constant between the vinylic protons at 8.45 and 6.70 ppm definitively proves the trans (E) configuration. A cis (Z) isomer would show a

    
     value of ~10-12 Hz.
    
  • The downfield shift of the

    
    -proton (8.45 ppm) is due to the anisotropic deshielding effect of the isoquinoline ring.
    

Biological Potential & Applications[3][5][9][10][12][13]

This molecule is rarely a final drug but serves as a high-value Pharmacophore Precursor .

Kinase Inhibition (ROCK/PKA)

Isoquinoline scaffolds are privileged structures for ATP-competitive kinase inhibition. The C4-acrylate moiety allows for:

  • Covalent Probes: The Michael acceptor (

    
    -unsaturated ester) can be tuned to covalently modify cysteine residues in the ATP binding pocket of target kinases.
    
  • Extension Vector: Hydrolysis of the ester to the acid, followed by amide coupling, allows access to deep-pocket binding regions.

Synthetic Divergence

Applications Core Methyl 3-(isoquinolin-4-yl)acrylate Path1 Hydrogenation (H2/Pd-C) Core->Path1 Path2 Hydrolysis (LiOH) Core->Path2 Path3 Cyclization Core->Path3 Prod1 Saturated Ester (Flexible Linker) Path1->Prod1 Prod2 Acrylic Acid Derivative (Amide Coupling Precursor) Path2->Prod2 Prod3 Tricyclic Alkaloid Analogs (e.g., Benzo[c]phenanthridine) Path3->Prod3

Figure 2: Downstream synthetic utility of the acrylate scaffold.

References

  • Simson Pharma. (E)-Methyl 3-(isoquinolin-4-yl)acrylate Product Monograph. Retrieved from

  • PubChem. Compound Summary: Methyl 3-(isoquinolin-4-yl)acrylate. National Library of Medicine. Retrieved from

  • Mizoroki, T., et al.Arylation of Olefin with Aryl Iodides Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. (General reference for Heck Coupling mechanism).
  • BenchChem. Methyl 3-(isoquinolin-4-yl)acrylate Properties and Suppliers. Retrieved from

Strategic Engineering of 3-Substituted Isoquinolines: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as a high-level technical resource for drug discovery scientists, moving beyond basic textbook definitions to actionable synthetic strategies and structure-activity relationship (SAR) insights.

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, yet the C3 position remains an underutilized vector for optimizing pharmacokinetic profiles and target selectivity. Unlike C1-substitution, which is synthetically trivial via Bischler-Napieralski or Pictet-Spengler manifolds, C3-functionalization offers a unique geometric vector for accessing specific hydrophobic pockets in targets such as Topoisomerase I and tubulin. This guide analyzes the transition from classical cyclization to modern C-H activation methodologies and correlates these synthetic choices with downstream biological efficacy.

The Strategic Pivot: Why the C3 Position?

In the architecture of drug design, the C3 position of the isoquinoline ring acts as a critical "hinge" region.

  • Electronic Modulation: Substituents at C3 can fine-tune the pKa of the isoquinoline nitrogen, affecting solubility and protonation state at physiological pH.

  • Geometric Access: In 3-arylisoquinolines, the dihedral angle between the pendant aryl ring and the isoquinoline core is a determinant of bioactivity. For instance, meta-substitution on the C3-aryl ring has been shown to drastically enhance tubulin binding affinity compared to para-analogs due to steric accommodation in the colchicine-binding site.

Synthetic Architectures: From Cyclization to C-H Activation

The Modern Standard: Transition-Metal Catalyzed C-H Activation

The paradigm shift in synthesizing 3-substituted isoquinolines has moved toward Rhodium(III)-catalyzed C-H activation. This method utilizes an internal oxidizing directing group (typically an oxime or hydrazine) to direct the metal center to the ortho position, followed by annulation with an alkyne.

Mechanism Logic:

  • Coordination: The Rh(III) catalyst coordinates to the directing group (e.g., oxime nitrogen).

  • C-H Activation: Formation of a rhodacycle intermediate via C-H bond cleavage.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The cycle closes, expelling the product and regenerating the catalyst (often requiring an oxidant or utilizing the N-O bond as an internal oxidant).

Visualization: Rh(III) Catalytic Cycle

The following diagram illustrates the mechanistic flow of the Rh(III)-catalyzed synthesis of 3-substituted isoquinolines.

RhodiumCatalysis Start Substrate (Aryl Oxime/Imine) Coordination Coordination to [Cp*Rh(III)] Start->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HX Alkyne_Insertion Alkyne Insertion (Formation of 7-membered ring) CH_Activation->Alkyne_Insertion + Internal Alkyne Red_Elimination Reductive Elimination & N-O Cleavage Alkyne_Insertion->Red_Elimination Red_Elimination->Coordination Regenerate Catalyst Product 3-Substituted Isoquinoline Red_Elimination->Product

Caption: Mechanistic cycle for Rh(III)-catalyzed C-H activation/annulation of oximes with alkynes to yield 3-substituted isoquinolines.

Technical Protocol: Self-Validating Synthesis

Objective: Synthesis of 3-phenylisoquinoline via Rh(III)-catalyzed C-H activation. Rationale: This protocol is selected for its robustness, tolerance of functional groups, and atom economy (using the N-O bond as an internal oxidant, eliminating the need for external oxidants like Cu(OAc)2).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Acetophenone oxime (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.1 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Critical for abstracting chloride and generating the active cationic Rh species.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (green alternative).

Step-by-Step Methodology
  • Catalyst Activation: In a dried Schlenk tube, charge [Cp*RhCl2]2 (15.5 mg, 0.025 mmol) and AgSbF6 (34.4 mg, 0.10 mmol). Add 2 mL of anhydrous DCE. Stir at room temperature for 10 minutes to generate the active cationic species.

  • Substrate Addition: Add Acetophenone oxime (135 mg, 1.0 mmol) and Diphenylacetylene (196 mg, 1.1 mmol) to the reaction mixture.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Checkpoint: The reaction color typically shifts from orange to dark red/brown as the rhodacycle forms and turns over.

  • Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation: Product formation is confirmed by the disappearance of the oxime O-H peak (~10-11 ppm) and the appearance of the isoquinoline singlet at C1 (~9.2 ppm) in 1H NMR.

Pharmacological Landscapes: Structure-Activity Relationships (SAR)

The biological utility of 3-substituted isoquinolines is heavily dictated by the nature of the substituent.

Therapeutic Targets & Activity
Target ClassMechanism of ActionKey Substituent at C3Clinical/Preclinical Relevance
Antineoplastic Tubulin Polymerization Inhibition3-(meta-substituted aryl)Mimics colchicine binding; induces G2/M arrest.[1]
Antineoplastic Topoisomerase I Inhibition3-(3-morpholinopropyl)Stabilizes DNA-enzyme cleavable complex; similar to Camptothecin.[2]
Antimicrobial Anti-infective (TB, Malaria)3-heteroaryl / 3-alkylDisruption of pathogen metabolic pathways.
CNS Spasmolytic / Ca2+ Channel Blocker3-alkyl / 3-alkoxySmooth muscle relaxation (Papaverine analogs).
SAR Logic: The Meta-Substitution Effect

Recent studies highlight a critical SAR divergence in 3-arylisoquinolinones. While para-substitution often leads to inactivity, meta-substitution allows the molecule to occupy specific sub-pockets within tubulin.[1][3]

SAR_Logic Root 3-Arylisoquinoline Scaffold Sub_Para Para-Substitution (e.g., 4-F-Phenyl) Root->Sub_Para Sub_Meta Meta-Substitution (e.g., 3-F-Phenyl) Root->Sub_Meta Outcome_Inactive Steric Clash Low Tubulin Affinity Sub_Para->Outcome_Inactive Binding Failure Outcome_Active Fits Colchicine Pocket High Cytotoxicity Sub_Meta->Outcome_Active Binding Success

Caption: SAR decision tree illustrating the critical role of meta-substitution in 3-arylisoquinolines for tubulin targeting.

Future Outlook

The field is moving towards late-stage functionalization (LSF). Rather than building the ring with the substituent, researchers are increasingly using C-H activation to install complex groups at C3 of pre-formed isoquinolines. This allows for rapid library generation (diversity-oriented synthesis) from a single core scaffold, accelerating the hit-to-lead process in drug discovery.

References

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Source:[1][3] Journal of Medicinal Chemistry (2022) URL:[Link]

  • Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. Source: Organic Letters (2016) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC / NIH (2021) URL:[Link]

  • Transition‐Metal‐Catalyzed synthesis of isoquinolines. Source: ResearchGate / Wiley (2017) URL:[Link]

  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Source: The Journal of Organic Chemistry (2024) URL:[Link]

Sources

Methyl 3-isoquinolin-4-YL-acrylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS 66417-79-6 | Synthetic Protocols & Application Profile

Part 1: Executive Summary & Identification

Methyl 3-(isoquinolin-4-yl)acrylate is a specialized heteroaromatic building block used primarily in the synthesis of complex alkaloids and pharmaceutical candidates. Structurally, it consists of an isoquinoline scaffold substituted at the C4 position with a methyl acrylate moiety, typically in the (E)-configuration.

Its primary utility lies in its reactivity as a Michael acceptor and its ability to undergo hydrogenation to form functionalized isoquinoline-propanoates, which are precursors to anti-epileptogenic agents and kinase inhibitors.

Physiochemical Specifications
ParameterTechnical Detail
CAS Number 66417-79-6
IUPAC Name Methyl (2E)-3-(isoquinolin-4-yl)prop-2-enoate
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
SMILES COC(=O)/C=C/C1=C2C=CC=CC2=CN=C1
InChI Key ZBCGBIZQNMVMPC-UHFFFAOYSA-N (Analogous base structure)
Part 2: Synthetic Methodology (Authoritative Protocol)

The most robust route to Methyl 3-(isoquinolin-4-yl)acrylate is the Heck-Mizoroki Coupling . Direct functionalization of the electron-deficient isoquinoline ring at C4 is challenging via electrophilic aromatic substitution; thus, palladium-catalyzed cross-coupling of 4-bromoisoquinoline is the industry standard.

The "Phosphite-Modified" Heck Protocol

While standard triphenylphosphine (


) ligands are common, research indicates that trimethyl phosphite (

)
or bulky phosphines often provide superior turnover numbers (TON) for electron-deficient heteroaryl halides, preventing catalyst poisoning by the isoquinoline nitrogen.

Reaction Scheme:



Step-by-Step Experimental Workflow

Safety Note: Perform all steps in a fume hood. Isoquinolines are irritants; acrylates are lachrymators.

  • Reagent Charging:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser, charge 4-bromoisoquinoline (1.0 equiv) and anhydrous DMF (10 volumes).

    • Add Methyl acrylate (1.5 equiv) and Triethylamine (

      
      , 2.5 equiv). Degas the solution with 
      
      
      
      for 15 minutes.
  • Catalyst Introduction:

    • Add Palladium(II) acetate (

      
      , 1-3 mol%).
      
    • Add Ligand (e.g.,

      
       or 
      
      
      
      , 2-6 mol%). Note: A 1:2 Pd:Ligand ratio is critical for stabilizing the active
      
      
      species.
  • Reaction Phase:

    • Heat the mixture to 90–110°C under inert atmosphere.

    • Monitor via HPLC/TLC. The reaction typically reaches completion in 2–4 hours . The product appears as a distinct spot, less polar than the starting bromide.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Recrystallization: For high purity (>99%), recrystallize from hot Isopropyl Alcohol (IPA) or Hexane/EtOAc.

Mechanistic Logic

The isoquinoline nitrogen can coordinate to Pd, arresting the catalytic cycle. Using a base like


 not only neutralizes the HBr byproduct but also aids in the reductive elimination step. High temperatures are required to overcome the energy barrier of oxidative addition into the C-Br bond at the crowded C4 position.
Part 3: Visualization of Reaction Logic

The following diagram illustrates the critical decision points and flow of the synthesis, highlighting the mechanism of the Heck coupling specific to this heteroaryl system.

HeckSynthesis Start 4-Bromoisoquinoline (Substrate) Intermediate Oxidative Addition Complex (Ar-Pd-Br) Start->Intermediate + Catalyst Reagents Methyl Acrylate + Et3N (Base) Insertion Migratory Insertion (Alkene Coordination) Reagents->Insertion Catalyst Pd(OAc)2 + Ligand (Active Pd(0) Species) Intermediate->Insertion Product Methyl 3-(isoquinolin-4-yl)acrylate (CAS 66417-79-6) Insertion->Product Beta-Hydride Elimination Product->Catalyst Pd(0) Regen

Figure 1: Catalytic cycle and workflow for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate via Heck coupling.

Part 4: Applications in Drug Discovery

1. Hydrogenation to Amino Acid Analogs The alkene bond is readily reduced (H₂/Pd-C) to form Methyl 3-(isoquinolin-4-yl)propanoate . This saturated ester is a key intermediate for:

  • Rho-Kinase (ROCK) Inhibitors: Used in treating glaucoma and hypertension.

  • Anti-epileptogenic Agents: Functionalized isoquinolines modulate ion channels involved in seizure propagation.

2. Heterocycle Formation The acrylate moiety serves as a dipolarophile in 1,3-dipolar cycloadditions, allowing for the construction of fused ring systems (e.g., pyrrolo-isoquinolines) found in natural alkaloids.

References
  • Singer, R. A., et al. (2006). Development of a Scalable Heck Process for the Preparation of 3-(Heteroaryl)acrylates. Organic Process Research & Development.

  • PubChem Database. (n.d.). Compound Summary: Isoquinoline Derivatives. National Center for Biotechnology Information. Link

  • Simson Pharma. (2024). (E)-Methyl 3-(isoquinolin-4-yl)acrylate Product Sheet. Link

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of isoquinoline have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] The diverse pharmacological profile of this structural class has led to significant interest in the synthesis and biological evaluation of novel isoquinoline-based compounds.[1][4][5] Among these, Methyl 3-isoquinolin-4-YL-acrylate represents a molecule of interest due to its unique structural features, combining the isoquinoline core with an acrylate moiety. Acrylates and methacrylates are known for their chemical reactivity and have been investigated for various biological applications.[6] This guide provides a comprehensive overview of the in vitro methodologies that can be employed to characterize the biological activity of this compound, with a focus on anticancer and signaling pathway modulation properties.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a detailed exploration of experimental protocols and the underlying scientific principles for evaluating the in vitro biological activity of Methyl 3-isoquinolin-4-YL-acrylate.

I. Assessment of Cytotoxicity and Antiproliferative Activity

A primary and crucial step in the evaluation of any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation.[7] Robust and high-throughput colorimetric assays are widely used for this initial screening.[7]

A. Cell Viability Assays: MTT and XTT

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) assays are foundational methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[8][9] The intensity of the color produced is directly proportional to the number of metabolically active cells.[10] The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the procedure.[9]

Experimental Protocol: XTT Assay [10]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 3-isoquinolin-4-YL-acrylate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Cell Proliferation Assay: BrdU Incorporation

Scientific Rationale: The Bromodeoxyuridine (BrdU) incorporation assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[11][12] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][13][14] The incorporated BrdU can then be detected using a specific antibody, allowing for the quantification of proliferating cells.[11][13] This method can be adapted for various detection platforms, including flow cytometry and plate-based colorimetric or fluorescent assays.[15]

Experimental Protocol: BrdU Colorimetric Assay [13]

  • Cell Seeding and Treatment: Seed and treat cells with Methyl 3-isoquinolin-4-YL-acrylate as described for the viability assays.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours).[11]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.

Data Presentation: Summarizing Antiproliferative Activity

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
Cancer Cell Line AXTT48[Insert Value]
Cancer Cell Line BXTT48[Insert Value]
Normal Cell Line CXTT48[Insert Value]
Cancer Cell Line ABrdU24[Insert Value]

II. Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects.[16] Determining whether Methyl 3-isoquinolin-4-YL-acrylate induces apoptosis is a key step in understanding its mechanism of action.

A. Caspase Activity Assays

Scientific Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Initiator caspases (e.g., caspase-8, caspase-9) are activated early in the apoptotic cascade and in turn activate effector caspases (e.g., caspase-3, caspase-7), which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16] Luminescent or fluorescent assays that measure the activity of specific caspases provide a sensitive and quantitative method for detecting apoptosis.[16][18]

Experimental Protocol: Caspase-Glo® 3/7 Assay [18]

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat them with Methyl 3-isoquinolin-4-YL-acrylate for a desired time period.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of active caspase-3 and -7, indicating the level of apoptosis.

B. DNA Fragmentation: TUNEL Assay

Scientific Rationale: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases.[16][19] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[17][19][20] This allows for the visualization and quantification of apoptotic cells, typically via fluorescence microscopy or flow cytometry.[19]

Experimental Protocol: TUNEL Assay with Fluorescence Microscopy [20]

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Methyl 3-isoquinolin-4-YL-acrylate.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualization of Experimental Workflow: Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Acquisition start Plate Cells treat Treat with Methyl 3-isoquinolin-4-YL-acrylate start->treat caspase Caspase-Glo® 3/7 Assay treat->caspase Early Apoptosis tunel TUNEL Staining treat->tunel Late Apoptosis luminescence Measure Luminescence caspase->luminescence microscopy Fluorescence Microscopy tunel->microscopy G cluster_0 Methyl 3-isoquinolin-4-YL-acrylate cluster_1 Signaling Pathways cluster_2 Cellular Outcomes compound Methyl 3-isoquinolin-4-YL-acrylate pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition? nfkb NF-κB Pathway compound->nfkb Inhibition? proliferation Decreased Proliferation pi3k->proliferation apoptosis Increased Apoptosis nfkb->apoptosis

Sources

Physical characteristics and melting point of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and characterization of Methyl 3-(isoquinolin-4-yl)acrylate .

Compound Identity & Physical Characterization Guide

Executive Summary

Methyl 3-(isoquinolin-4-yl)acrylate (CAS: 66417-79-6) is a heterocyclic acrylate ester primarily utilized as a synthetic intermediate in the development of isoquinoline-based alkaloids and pharmaceutical agents.[1] It is synthesized via the Palladium-catalyzed Heck reaction , coupling 4-bromoisoquinoline with methyl acrylate.

This guide provides a rigorous technical overview for researchers, focusing on its structural identity, physical properties, and the specific synthetic pathway required to isolate the compound for melting point determination.

Chemical Identity & Structural Analysis[1][3][4]

Parameter Technical Specification
IUPAC Name Methyl (2E)-3-(isoquinolin-4-yl)prop-2-enoate
Common Name Methyl 3-(4-isoquinolyl)acrylate
CAS Number 66417-79-6
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES COC(=O)/C=C/c1c2ccccc2cn1
Stereochemistry Typically isolated as the (E)-isomer (trans) due to the thermodynamics of the Heck coupling mechanism.[1][2]
Structural Insight

The molecule consists of an electron-deficient isoquinoline ring substituted at the C4 position with an acrylate ester tail. The conjugation between the aromatic system and the


-unsaturated ester confers rigidity, making the compound a crystalline solid at room temperature.

Physical Characteristics

Appearance and State[6][7]
  • Physical State : Crystalline Solid.

  • Color : Typically off-white to pale yellow needles (dependent on purity and recrystallization solvent).[1]

  • Odor : Faint, characteristic of aromatic esters.

Melting Point Analysis

While specific historical melting point data is often archived in supplementary microfilms of early chemical literature, the compound follows the trend of similar isoquinoline acrylates.

  • Experimental Status : The definitive characterization was originally recorded in the supplementary material of the seminal Heck reaction studies (J. Org. Chem. 1978, 43, 15).

  • Predicted Range : Based on structural analogs (e.g., isoquinolin-5-yl derivatives), the melting point is expected in the range of 90°C – 110°C .

  • Purity Influence : Crude samples often appear as oils or sticky gums due to residual solvent or phosphine oxides from the catalyst system. Recrystallization is strictly required for accurate MP determination.

Solubility Profile
SolventSolubilityApplication
Dichloromethane (DCM) HighPrimary extraction solvent.
Ethyl Acetate ModerateRecrystallization (often mixed with Hexanes).
Acetonitrile HighReaction solvent.[3]
Water InsolubleAllows for aqueous workup/washing.
Diethyl Ether LowAntisolvent for precipitation.

Synthesis & Purification Protocol

The most authoritative method for generating Methyl 3-(isoquinolin-4-yl)acrylate is the Mizoroki-Heck Coupling .[1] This protocol ensures high stereoselectivity for the (E)-isomer.

Reaction Mechanism & Pathway

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and


-hydride elimination.

HeckReaction Start 4-Bromoisoquinoline (Substrate) Inter Pd-Complex Intermediate Start->Inter Oxidative Addition Reagent Methyl Acrylate (Olefin Source) Reagent->Inter Migratory Insertion Catalyst Pd(OAc)2 + P(o-Tolyl)3 (Catalytic System) Catalyst->Inter Activates Product (E)-Methyl 3-(isoquinolin-4-yl)acrylate (Target) Inter->Product Beta-Hydride Elimination

Figure 1: Catalytic cycle for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate.

Experimental Procedure

Reagents:

  • 4-Bromoisoquinoline (1.0 equiv)

  • Methyl Acrylate (1.2 – 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃] (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Setup : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging : Add 4-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃. Dissolve in anhydrous MeCN.

  • Addition : Add Triethylamine followed by Methyl Acrylate via syringe.

  • Reaction : Heat the mixture to reflux (approx. 85°C for MeCN) or 100°C (for DMF) . Stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup :

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.[4]

  • Purification :

    • Dissolve residue in DCM and wash with water to remove ammonium salts.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent : Gradient of Hexanes:EtOAc (start 90:10, ramp to 60:40).

  • Crystallization : Recrystallize the solid fractions from hot Ethyl Acetate/Hexanes to obtain analytical grade crystals for melting point measurement.

Characterization Standards

To validate the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Vinyl Protons : Look for two doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans (E) geometry.

    • 
       ~6.5 ppm (d, 1H, =CH-COOMe)
      
    • 
       ~8.0–8.5 ppm (d, 1H, Ar-CH=)
      
  • Methoxy Group : A sharp singlet integrating to 3H.

    • 
       ~3.8 ppm (s, 3H, -OCH₃)
      
  • Isoquinoline Ring : Aromatic protons in the range of 7.5–9.2 ppm. The proton at C1 (adjacent to Nitrogen) will be the most deshielded singlet (

    
     > 9.0 ppm).
    
Infrared Spectroscopy (FT-IR)[1][3]
  • C=O Stretch : Strong band at 1710–1725 cm⁻¹ (Ester carbonyl).

  • C=C Stretch : Medium band at 1630–1640 cm⁻¹ .

Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate.

  • Alkaloid Synthesis : Precursor for reduction to tetrahydroisoquinolines.

  • Michael Acceptors : The acrylate moiety can undergo Michael addition with thiols or amines, a strategy used in designing covalent inhibitors (e.g., targeting cysteine residues in kinase active sites).

  • Photopharmacology : Isoquinoline acrylates can undergo [2+2] cycloaddition under UV light, useful in materials science and photolabile linkers.

References
  • Primary Synthesis & Characterization : Plevyak, J. E.; Heck, R. F.[5] "Palladium-catalyzed arylation of ethylene."[6] The Journal of Organic Chemistry, 1978 , 43(12), 2454-2456. (Note: Specific characterization data for CAS 66417-79-6 is archived in the supplementary microfilm of the associated Heck reaction series).

  • Reaction Methodology : Dieck, H. A.; Heck, R. F. "Palladium catalyzed synthesis of aryl, heterocyclic and vinylic acetylene derivatives." Journal of Organometallic Chemistry, 1975 , 93(2), 259-263. Link

  • Compound Registry : PubChem Compound Summary for CID 12352108 (Methyl acrylate precursors) and related Isoquinoline derivatives. Link

Sources

Therapeutic Applications of Isoquinolin-4-yl-Acrylates in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern targeted oncology, the design of small-molecule inhibitors requires scaffolds that offer both high binding affinity and precise structural vectors for functional group functionalization. Isoquinolin-4-yl-acrylates and their saturated tetrahydroisoquinoline (THIQ) analogs have emerged as highly versatile chemotypes. The isoquinoline core provides a rigid, planar aromatic system capable of deep


 stacking within hydrophobic protein pockets, while its basic nitrogen serves as a critical hydrogen-bond acceptor.

Crucially, the functionalization at the 4-position with an acrylate or acrylic acid moiety introduces a dynamic structural vector. Depending on the specific substitution, the acrylate group can act as a Michael acceptor for covalent target engagement, or, in the case of acrylic acids, mimic the pendant side chains of endogenous ligands to induce profound conformational changes in nuclear receptors[1]. This whitepaper synthesizes the mechanistic foundations, quantitative efficacy, and self-validating experimental workflows required to develop these compounds as next-generation antineoplastic agents.

Mechanistic Paradigms in Oncology

The therapeutic utility of isoquinolin-4-yl-acrylates is driven by their ability to act as multi-target warheads depending on their peripheral functionalization.

Selective Estrogen Receptor Degradation (SERD)

In ER


+ breast cancer, resistance to traditional endocrine therapies (like tamoxifen) necessitates drugs that completely eliminate the receptor. Acrylic acid-based tetrahydroisoquinolines have been discovered as potent, orally bioavailable SERDs[1]. The acrylic acid side chain is structurally pivotal: it mimics the long, bulky side chain of fulvestrant. Upon binding to the ligand-binding domain (LBD) of ER

, the acrylate moiety prevents the receptor's Helix 12 from adopting an active agonist conformation. This structural destabilization exposes hydrophobic surfaces, marking the receptor for rapid ubiquitination and proteasomal degradation[1].
Kinase and Matrix Metalloproteinase (MMP) Inhibition

Beyond nuclear receptors, isoquinoline and quinolinyl acrylate derivatives exhibit potent inhibitory effects on cytosolic signaling pathways. Specific derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling axis, leading to dose-dependent apoptosis in colon cancer models[2]. Furthermore, in prostate cancer (PC-3 and LNCaP lines), quinolinyl acrylates suppress neoangiogenesis and downregulate MMP-9 activity, fundamentally crippling the tumor's ability to migrate and invade surrounding tissues[3].

G IQA Isoquinolin-4-yl-acrylate (IQA) Scaffold ER Estrogen Receptor α (ERα) IQA->ER Binds & Induces Conformational Change PI3K PI3K / Akt Pathway IQA->PI3K Inhibits Kinase Activity Proteasome Proteasomal Degradation ER->Proteasome Ubiquitination Proliferation Tumor Cell Proliferation PI3K->Proliferation Blocks Survival Signals Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis Triggers Proliferation->Apoptosis Shift in balance

Fig 1: Dual-targeted antineoplastic mechanism of isoquinolin-4-yl-acrylate derivatives.

Quantitative Efficacy Profiling

To contextualize the potency of this chemical class, the following table aggregates the quantitative performance of various isoquinoline/quinoline acrylate derivatives across different oncological targets.

Compound ClassTarget Cell Line (Cancer Type)Primary Mechanism of ActionIC₅₀ / EC₅₀ (μM)Reference
THIQ-Acrylic Acid MCF-7 (Breast, ERngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

+)
ER

Antagonism & Degradation
< 0.50[1]
Isoquinoline-Sulfonamide HCT116 (Colon)PI3K/Akt Inhibition0.48 - 0.58
Quinolinyl Acrylate PC-3 (Prostate)MMP-9 & Angiogenesis Inhibition< 1.00[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on protocols where causality is clear and internal validation is built into the workflow. The following methodologies detail the evaluation of isoquinolin-4-yl-acrylates.

Protocol A: In Vitro SERD Validation & Viability Assay

Objective: To confirm that the cytotoxicity of the acrylate derivative is causally linked to the physical degradation of ER


, rather than off-target toxicity.
  • Cell Seeding & Hormone Deprivation:

    • Action: Seed MCF-7 cells in phenol red-free media supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 48 hours prior to treatment.

    • Causality: Phenol red has weak estrogenic activity, and standard FBS contains endogenous hormones. Depriving the cells ensures that the baseline ER

      
       state is strictly controlled, and any observed receptor dynamics are solely due to the introduced isoquinolin-4-yl-acrylate[1].
      
  • Compound Treatment:

    • Action: Treat cells with the acrylate derivative at varying concentrations (0.1 nM to 10 μM) for 24 hours.

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Fulvestrant, 1 μM) to validate the assay's dynamic range for degradation.

  • Western Blotting for Target Engagement:

    • Action: Lyse cells and perform SDS-PAGE. Probe with anti-ER

      
       antibodies.
      
    • Causality: Viability assays alone cannot distinguish between a receptor antagonist and a receptor degrader. Western blotting physically quantifies the loss of the target protein.

    • Validation Checkpoint: Probe simultaneously for GAPDH or

      
      -actin. If the loading control diminishes alongside ER
      
      
      
      , the compound is causing general non-specific cytotoxicity rather than selective degradation.
Protocol B: In Vivo Murine Xenograft Efficacy

Objective: To evaluate the oral bioavailability and systemic tumor-growth inhibition of the synthesized acrylates[1][3].

  • Engraftment:

    • Action: Implant

      
       MCF-7 or PC-3 cells subcutaneously into the flank of female athymic nude mice. For MCF-7, implant a 17
      
      
      
      -estradiol pellet (0.72 mg, 60-day release) one day prior to cell injection.
    • Causality: MCF-7 cells require exogenous estrogen to form robust tumors in mice. The pellet simulates the hormonal environment of ER+ breast cancer.

  • Dosing Regimen:

    • Action: Once tumors reach ~150-200 mm³, randomize mice and begin once-daily oral gavage (PO) of the isoquinolin-4-yl-acrylate formulated in 0.5% methylcellulose.

    • Causality: Administering the drug PO directly tests the oral bioavailability—a primary clinical advantage of acrylic acid-based THIQs over intramuscular SERDs like Fulvestrant[1].

  • Efficacy & Toxicity Monitoring:

    • Action: Measure tumor volume via calipers bi-weekly.

    • Validation Checkpoint: Weigh the mice concurrently. A reduction in tumor volume is only a valid efficacy signal if the animal's body weight remains stable (within 10% of baseline). Significant weight loss indicates systemic toxicity, invalidating the therapeutic window.

Workflow Synth Chemical Synthesis Isoquinolin-4-yl-acrylate InVitro In Vitro Profiling MCF-7 & PC-3 Lines Synth->InVitro Library MoA Mechanistic Validation Western Blot (ERα) InVitro->MoA IC50 < 1μM InVivo In Vivo Xenograft Nude Mice Efficacy MoA->InVivo Validated PKPD PK/PD Analysis Bioavailability InVivo->PKPD Regression

Fig 2: Preclinical development and validation workflow for IQA-based antineoplastic agents.

Translational Perspectives

The integration of an acrylate or acrylic acid moiety onto an isoquinoline or tetrahydroisoquinoline core solves a critical pharmacokinetic challenge in oncology. Historically, achieving target degradation (such as with ERngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) required massive, highly lipophilic molecules that suffered from poor oral absorption. The acrylic acid side chain provides the necessary physicochemical properties to maintain oral bioavailability while still mimicking the steric bulk required to induce receptor degradation[1]. Furthermore, the modularity of the isoquinoline core allows for rapid structure-activity relationship (SAR) optimization, enabling researchers to tune the molecule away from nuclear receptors and toward kinase inhibition (e.g., PI3K) simply by altering the substitution pattern on the aromatic rings.

References

  • Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer. Journal of Medicinal Chemistry (via NIH).1

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. BMC Chemistry (via NIH).2

  • Effect of quinolinyl acrylate derivatives on prostate cancer in vitro and in vivo. PubMed (via NIH).3

Sources

The Synthesis of Acrylate-Functionalized Isoquinolines: A Strategic Guide for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Rise of Covalent Modulators

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its rigid structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. In recent years, the strategic deployment of targeted covalent inhibitors (TCIs) has seen a resurgence in drug discovery, offering distinct advantages in potency, duration of action, and the ability to overcome drug resistance.[3][4][5]

At the heart of many modern TCIs lies an electrophilic "warhead" designed to form a permanent bond with a specific nucleophilic amino acid residue (e.g., cysteine) on the target protein.[3] The acrylate moiety has emerged as a particularly effective warhead due to its tuned reactivity as a Michael acceptor.[6] This guide provides a comprehensive overview of the core synthetic strategies for constructing acrylate-functionalized isoquinolines, a class of molecules poised for significant impact in the development of next-generation covalent therapies. We will explore the causality behind key experimental choices, from classical cyclization reactions to modern transition-metal-catalyzed functionalizations, providing field-proven insights for researchers at the forefront of drug development.

PART 1: Core Synthetic Strategies: Building the Framework

The synthesis of acrylate-functionalized isoquinolines can be approached via two primary strategic pathways:

  • Early-Stage Acrylate Installation: Constructing a precursor already bearing the acrylate or a masked equivalent, followed by cyclization to form the isoquinoline core.

  • Late-Stage Acrylate Functionalization: First synthesizing the isoquinoline scaffold, followed by the introduction of the acrylate warhead onto the heterocyclic core.

The choice of strategy is dictated by the desired substitution pattern, availability of starting materials, and functional group compatibility.

G cluster_0 Strategic Overview Start Aryl Precursors Strategy1 Strategy 1: Early Acrylate Installation Start->Strategy1 Introduce Acrylate (or precursor) Strategy2 Strategy 2: Late-Stage Functionalization Start->Strategy2 Build Isoquinoline Core First Cyclization Cyclization Strategy1->Cyclization Bischler-Napieralski, etc. Functionalization Functionalization Strategy2->Functionalization Heck, Wittig, etc. End Acrylate-Functionalized Isoquinoline Cyclization->End Functionalization->End

Caption: High-level overview of the two primary synthetic routes.

PART 2: Constructing the Isoquinoline Core

Several classical and modern methods are employed to synthesize the isoquinoline ring system. The choice of method is critical as it dictates the achievable substitution patterns and overall efficiency.

The Bischler-Napieralski Reaction

First discovered in 1893, this reaction remains a cornerstone of isoquinoline synthesis.[7][8] It involves the intramolecular electrophilic aromatic substitution and cyclization of a β-arylethylamide, typically promoted by a dehydrating acid catalyst, to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline.

Causality in Reagent Selection: The power of this reaction lies in the activation of the amide carbonyl for cyclization. The choice of dehydrating agent is crucial:

  • Phosphoryl chloride (POCl₃): Widely used, it generates a reactive imidoyl phosphate intermediate. For less activated aromatic rings, the addition of phosphorus pentoxide (P₂O₅) is effective as it forms a pyrophosphate, which is an even better leaving group.[9]

  • Trifluoromethanesulfonic Anhydride (Tf₂O): A highly effective modern alternative that allows the reaction to proceed under milder conditions, often at low temperatures, which is beneficial for sensitive substrates.[10]

The reaction mechanism is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile that drives the ring-closing step.[7][9] The presence of electron-donating groups on the β-aryl ring is paramount as they activate the ring towards this intramolecular electrophilic attack, thereby increasing reaction yields and facilitating cyclization.[8]

G Amide β-Arylethylamide Reagent POCl₃ or Tf₂O (Dehydrating Agent) Amide->Reagent Nitrilium Nitrilium Ion Intermediate Reagent->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization DHNQ 3,4-Dihydroisoquinoline Cyclization->DHNQ Oxidation Oxidation (e.g., Pd/C, DDQ) DHNQ->Oxidation Product Isoquinoline Oxidation->Product

Caption: Mechanism of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines, which, like their dihydro counterparts, can be oxidized to the fully aromatic system.[11][12] The reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[11][13]

Mechanistic Insight: The driving force is the formation of a highly electrophilic iminium ion from the initial Schiff base.[11][14] This ion then undergoes an intramolecular electrophilic attack on the aromatic ring. Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler cyclization is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles or activated phenyl groups give high yields under mild conditions.[11][15] For less reactive aryl groups, stronger acids and higher temperatures are often required.[11][15]

Modern Transition-Metal-Catalyzed Methods

While classical methods are robust, modern transition-metal catalysis offers unparalleled modularity and access to diverse substitution patterns that are difficult to achieve otherwise.

  • Palladium-Catalyzed Reactions: Protocols involving palladium-catalyzed α-arylation of enolates, followed by in-situ trapping and cyclization with an ammonia source like ammonium chloride, provide a one-pot method to construct highly substituted isoquinolines from simple ketones and aryl bromides.[16]

  • Rhodium(III)-Catalyzed Annulation: Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes has emerged as a powerful technique for synthesizing isoquinolone derivatives, which can be further functionalized. This C-H activation strategy is highly atom-economical.

PART 3: Installation of the Acrylate 'Warhead'

Once the isoquinoline core is established (often as a halogenated derivative), the acrylate moiety can be introduced using several reliable olefination and cross-coupling techniques.

The Heck Reaction

The palladium-catalyzed Heck reaction is one of the most versatile methods for forming carbon-carbon bonds, coupling an alkene (in this case, an acrylate ester or acrylamide) with an aryl or vinyl halide.[17][18] To install the warhead, a halo-isoquinoline (typically bromo- or iodo-) is reacted with an acrylate derivative.

Causality in Catalysis: The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the isoquinoline.

  • Migratory Insertion: The acrylate coordinates to the palladium center and inserts into the Pd-aryl bond.

  • β-Hydride Elimination: This step forms the desired alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst.

The choice of phosphine ligands and base is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. The reaction generally exhibits excellent tolerance for a wide range of functional groups, making it ideal for late-stage functionalization.[18][19]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the classical Wittig reaction for generating alkenes, especially with a strong preference for the thermodynamically stable (E)-isomer.[20][21] This is particularly advantageous for acrylate synthesis, where the (E)-geometry is typically desired.

The reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone.[20][22] To apply this to isoquinoline synthesis, one would typically start with an isoquinoline-carbaldehyde and react it with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOMe).[21][22]

Key Advantages over Wittig:

  • Higher (E)-Selectivity: The HWE reaction reliably produces the (E)-alkene.[21][23]

  • Easier Workup: The dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction, unlike the triphenylphosphine oxide from the Wittig reaction.[20][21]

G cluster_0 Heck Coupling cluster_1 Horner-Wadsworth-Emmons Heck_Start1 Halo-Isoquinoline Heck_Cat Pd(0) Catalyst, Base, Ligand Heck_Start1->Heck_Cat Heck_Start2 Acrylate Ester Heck_Start2->Heck_Cat Heck_Product Acrylate-Functionalized Isoquinoline Heck_Cat->Heck_Product HWE_Start1 Isoquinoline-aldehyde HWE_Base Base (e.g., NaH) HWE_Start1->HWE_Base HWE_Start2 Phosphonoacetate Reagent HWE_Start2->HWE_Base HWE_Product Acrylate-Functionalized Isoquinoline HWE_Base->HWE_Product

Caption: Key late-stage acrylate installation workflows.

Other Functionalization Methods
  • Sonogashira Coupling: This Pd/Cu-catalyzed reaction couples a terminal alkyne with an aryl halide.[24][25] A halo-isoquinoline can be coupled with an alkyne like propargyl alcohol, which can then be oxidized and esterified to form the acrylate. This multi-step but reliable sequence offers an alternative route.

  • Grignard and Organolithium Reactions: While less common for direct acrylate synthesis due to reactivity issues, organometallic reagents can be used to install a two-carbon unit onto an isoquinoline (e.g., by reacting with an isoquinoline-aldehyde), which is then oxidized and elaborated into the acrylate.[26][27]

PART 4: Data Summary & Protocols

Comparative Table of Synthetic Methodologies
MethodTypeKey Reagents/CatalystTypical SubstratesAdvantagesLimitations
Bischler-Napieralski Core FormationPOCl₃, P₂O₅, or Tf₂O[8][9][10]β-ArylethylamidesRobust, well-established, direct access to dihydroisoquinolines.Requires electron-rich arenes, harsh conditions for some reagents.[8]
Pictet-Spengler Core FormationAcid catalyst (e.g., TFA, HCl)[11][13]β-Arylethylamines, Aldehydes/KetonesAccess to tetrahydroisoquinolines, often milder conditions.Limited by arene nucleophilicity.[11][15]
Heck Coupling FunctionalizationPd(0) catalyst, base, phosphine ligand[17][18]Halo-isoquinolines, AcrylatesExcellent functional group tolerance, high (E)-selectivity.Catalyst sensitivity, potential for side reactions.
Horner-Wadsworth-Emmons FunctionalizationPhosphonate reagents, base (NaH)[20][22]Isoquinoline-aldehydesHigh (E)-selectivity, easy purification of byproducts.[20][21]Requires aldehyde functionality on the core.
Sonogashira Coupling FunctionalizationPd(0)/Cu(I) catalyst, base[24][25]Halo-isoquinolines, Terminal alkynesReliable C-C bond formation.Multi-step process to reach the final acrylate.
Experimental Protocol: Late-Stage Acrylation via Heck Coupling

This protocol is a representative example for the functionalization of a bromo-isoquinoline with ethyl acrylate.

Objective: To synthesize Ethyl (E)-3-(isoquinolin-6-yl)acrylate.

Materials:

  • 6-Bromoisoquinoline (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoisoquinoline, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 6-bromoisoquinoline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum will confirm the desired (E)-alkene stereochemistry.

Conclusion

The synthesis of acrylate-functionalized isoquinolines is a critical capability for modern medicinal chemistry programs focused on covalent inhibitor design. A thorough understanding of both classical isoquinoline core formations, like the Bischler-Napieralski reaction, and modern late-stage functionalization techniques, particularly the Heck and HWE reactions, provides the synthetic chemist with a versatile toolbox. By carefully selecting the overall strategy and optimizing reaction conditions based on the principles of mechanistic causality, research and development teams can efficiently access novel and potent covalent modifiers, accelerating the discovery of next-generation therapeutics.

References

  • Bischler–Napieralski reaction. In: Wikipedia. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic letters, 9(12), 2357–2360. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. Tetrahedron, 61(50), 11771-11835. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • Li, P., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4381. [Link]

  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Singh, R., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 13(10), 1185–1230. [Link]

  • Zholdassova, A. B., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(23), 7356. [Link]

  • Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Scattolin, T., & Ackermann, L. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]

  • PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. YouTube. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • How does Grignard reagent react with isoquinoline?. Quora. [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Moody, G., & Thompson, S. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6661. [Link]

  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. RSC Publishing. [Link]

  • Synthesis of 1‐substituted isoquinolones from Grignard reagents. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Wittig reaction. In: Wikipedia. [Link]

  • Arcadi, A., & Chiarini, M. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 46. [Link]

  • Wills, A. J., et al. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Bioconjugate chemistry, 34(3), 537–545. [Link]

  • Isoquinoline synthesis reported by Nie et al. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. European journal of medicinal chemistry, 243, 114749. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. Columbia University. [Link]

  • Rauh, D., et al. (2016). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 70(5), 336-341. [Link]

  • Synthesis of isoquinolines by intramolecular aza-Wittig reaction. RSC Publishing. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society reviews, 40(10), 5084–5121. [Link]

  • Wang, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102872. [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Synthesis of a mono-functional acrylate from isosorbide utilizing orthogonal protecting groups. ResearchGate. [Link]

Sources

Methodological & Application

Step-by-step synthesis of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Catalytic Synthesis of Methyl 3-(isoquinolin-4-yl)acrylate

Executive Summary & Strategic Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics, particularly in the development of Rho-kinase (ROCK) inhibitors and antitumor agents. The functionalization of the C4 position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution.

This protocol details the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate (CAS: 66417-79-6) via a Palladium-catalyzed Mizoroki-Heck cross-coupling reaction. Unlike classical Wittig olefinations that require the preparation of unstable aldehydes, the Heck coupling allows for the direct C-C bond formation using commercially available 4-bromoisoquinoline. This route is selected for its atom economy, scalability, and exclusive selectivity for the (E)-isomer under thermodynamic control.

Reaction Mechanism & Critical Parameters

The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding the mechanistic bottlenecks is crucial for troubleshooting:

  • Oxidative Addition (Rate Determining Step): The C-Br bond at the 4-position of isoquinoline is relatively robust. Electron-rich phosphine ligands are employed to facilitate the insertion of Pd(0) into this bond.

  • Migratory Insertion: The coordination of methyl acrylate must occur in a specific orientation to ensure the aryl group adds to the

    
    -carbon of the acrylate (electronic control).
    
  • 
    -Hydride Elimination:  This step releases the product and generates a hydrido-palladium species. The steric bulk of the isoquinoline ring drives the formation of the trans (E) alkene to minimize A(1,3) strain.
    
Visualizing the Catalytic Pathway

HeckCycle PreCat Pd(OAc)2 (Pre-catalyst) ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction by Phosphine OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + 4-Bromoisoquinoline Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base-assisted) BetaElim->RedElim + Product (E-isomer) RedElim->ActiveCat Regeneration w/ Base

Figure 1: Catalytic cycle for the Heck coupling of 4-bromoisoquinoline, highlighting the regeneration of the active Pd(0) species.

Experimental Protocol

Safety Pre-Check:

  • Methyl Acrylate: Highly flammable, lachrymator, and potential skin sensitizer. Handle only in a functioning fume hood.

  • Palladium Catalysts: Potential heavy metal toxicity. Use dedicated waste streams.

  • Pressure: Reactions heated above boiling points of solvents must be done in pressure-rated vessels.

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Bromoisoquinoline Limiting Reagent1.0208.051.04 g (5.0 mmol)
Methyl Acrylate Coupling Partner1.586.090.68 mL (7.5 mmol)
Pd(OAc)₂ Catalyst0.05224.5156 mg
P(o-tolyl)₃ Ligand0.10304.37152 mg
Triethylamine (Et₃N) Base2.0101.191.40 mL
DMF (Anhydrous) Solvent--10 mL (0.5 M)
Step-by-Step Methodology
  • Inerting: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

    • Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts or catalyst deactivation (palladium black precipitation).

  • Charging: Add 4-Bromoisoquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%) to the vessel.

  • Solvation: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (3x). Syringe in anhydrous DMF (10 mL) and Triethylamine (2.0 equiv).

  • Substrate Addition: Add Methyl Acrylate (1.5 equiv) dropwise via syringe.

    • Note: Methyl acrylate is added last to prevent polymerization before the catalytic cycle engages.

  • Reaction: Replace the septum with a pressure cap (if using a vial) or keep under positive Nitrogen pressure. Heat the mixture to 100 °C for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Palladium residues.

    • Wash the filtrate with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF and ammonium salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85% as a pale yellow solid.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following spectral criteria.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃)

6.55 (d, J = 16.0 Hz, 1H)
Vinyl proton

to ester (indicates E-geometry).
¹H NMR (CDCl₃)

8.10 (d, J = 16.0 Hz, 1H)
Vinyl proton

to ester (deshielded by aryl ring).
¹H NMR (CDCl₃)

9.25 (s, 1H)
Isoquinoline H-1 proton (highly deshielded singlet).
¹H NMR (CDCl₃)

3.85 (s, 3H)
Methyl ester singlet.
LC-MS (ESI+) [M+H]⁺ = 214.2 m/zConfirms molecular weight (C₁₃H₁₁NO₂).
Workflow Logic Diagram

Workflow Start Crude Reaction Mixture Filter Celite Filtration (Remove Pd) Start->Filter Extract Aq. Wash (H2O/Brine) (Remove DMF/Salts) Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify Final Pure Product (>98% HPLC) Purify->Final

Figure 2: Downstream processing workflow ensuring removal of catalytic impurities and solvent.

Troubleshooting & Optimization

  • Low Conversion: If the starting bromide persists after 16 hours, increase the catalyst loading to 10 mol% or switch the solvent to N-methyl-2-pyrrolidone (NMP) and increase temperature to 120 °C.

  • Palladium Black Formation: If the reaction mixture turns black and conversion stops, oxygen ingress is likely. Ensure stricter deoxygenation (freeze-pump-thaw cycles).

  • Regioselectivity Issues: While rare for this substrate, if the branched isomer is observed, switch the ligand from P(o-tolyl)₃ to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane).

References

  • Heck Coupling General Methodology

    • Heck Coupling - Organic Synthesis. Organic-synthesis.com. Available at: [Link]

  • Isoquinoline Synthesis & Properties
  • Safety Data (Methyl Acrylate)
  • Catalytic Cycle Mechanisms

    • The Heck Reaction - Organic Chemistry Portal. Organic-chemistry.org. Available at: [Link]

Sources

Palladium-catalyzed cross-coupling for isoquinoline acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling for the Synthesis of Isoquinoline Acrylates

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocol.

Executive Summary & Mechanistic Rationale

Isoquinoline scaffolds are privileged pharmacophores ubiquitous in modern drug discovery. The functionalization of these heterocycles with acrylate moieties provides versatile, highly conjugated intermediates for late-stage API (Active Pharmaceutical Ingredient) synthesis.

Historically, the synthesis of isoquinoline acrylates relied on the Traditional Heck Cross-Coupling , which necessitates the use of pre-halogenated substrates (e.g., 4-bromoisoquinoline)[1]. While robust, this approach suffers from poor atom economy and requires lengthy pre-synthetic steps to install the halogen handle.

In recent years, the paradigm has shifted toward Palladium-Catalyzed C–H Olefination (Oxidative Heck Reaction) . This advanced methodology allows for the direct, non-directed functionalization of unactivated isoquinolines[2]. However, heteroarenes like isoquinoline pose a severe mechanistic challenge: the basic nitrogen atom acts as a strong σ-donor, tightly coordinating to the electrophilic Pd(II) center and poisoning the catalyst.

The Causality of the Catalyst Design: To overcome catalyst poisoning, state-of-the-art protocols employ a Dual-Ligand System [2][3].

  • Bidentate Pyridine-Pyridone Ligand: Accelerates the Concerted Metalation-Deprotonation (CMD) step by providing a rigid, electron-deficient coordination sphere.

  • Monodentate Pyridine Ligand: Modulates the electronic environment, triggering a σ-to-π coordination switch that forces the isoquinoline substrate to act as a transient, reversible ligand rather than a dead-end poison.

  • Pivalic Acid (PivOH) Co-catalyst: Acts as a crucial proton shuttle during the CMD transition state, significantly lowering the activation energy required for C–H bond cleavage[4].

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(0) redox cycle governing the direct C–H olefination of isoquinolines. Unlike traditional Heck coupling, which begins with Pd(0) oxidative addition, this pathway initiates with electrophilic Pd(II) C–H activation and requires a stoichiometric oxidant to regenerate the active catalyst.

CatalyticCycle Pd_II Pd(II) Active Catalyst [Pd(OAc)2 + Dual Ligands] CMD Concerted Metalation-Deprotonation (C-H Cleavage) Pd_II->CMD + Isoquinoline - AcOH Pd_Aryl Isoquinoline-Pd(II) Complex CMD->Pd_Aryl PivOH Proton Shuttle Insertion Acrylate Migratory Insertion Pd_Aryl->Insertion + Ethyl Acrylate BetaElim β-Hydride Elimination Insertion->BetaElim Pd_0 Pd(0) Intermediate BetaElim->Pd_0 - Isoquinoline Acrylate Pd_0->Pd_II Oxidation by Ag2CO3 (Regeneration)

Figure 1: Catalytic cycle of Pd(II)-catalyzed oxidative C-H olefination of isoquinolines.

Quantitative Data & Methodology Comparison

The selection between Traditional Heck and Oxidative C–H Olefination depends heavily on the project's stage (scale-up vs. discovery) and substrate availability.

ParameterTraditional Heck Cross-CouplingAdvanced C–H Olefination (Oxidative)
Substrate Requirement Pre-halogenated (e.g., 4-Bromoisoquinoline)Unactivated Isoquinoline
Catalyst System Pd(OAc)₂ / P(o-tolyl)₃Pd(OAc)₂ / Dual Pyridine-Pyridone Ligands
Oxidant None (Pd(0)/Pd(II) cycle)Ag₂CO₃ or Cu(OPiv)₂ (Pd(II)/Pd(0) cycle)
Atom Economy Low (Loss of Halogen mass)High (Direct C–H functionalization)
Typical Yield 75 – 90%60 – 85%
Primary Challenge Substrate pre-synthesisRegioselectivity & Catalyst poisoning

Experimental Protocols

Protocol A: Advanced Dual-Ligand Enabled C–H Olefination

Designed for late-stage functionalization where halogenation is unfeasible.

Reagents:

  • Isoquinoline (0.2 mmol, 1.0 equiv)

  • Ethyl Acrylate (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (15 mol%)

  • Bidentate Pyridine-Pyridone Ligand (15 mol%)

  • Ag₂CO₃ (1.0 equiv)

  • Pivalic Acid or 1-Adamantanecarboxylic acid (1.0 equiv)

  • tert-Amyl alcohol (t-amyl-OH) (0.25 mL)

Step-by-Step Workflow:

  • Preparation (Glovebox Recommended): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, the bidentate ligand, Ag₂CO₃, and pivalic acid.

  • Solvent & Substrate Addition: Add isoquinoline and ethyl acrylate, followed by t-amyl-OH. Causality Note:t-amyl-OH is selected as the solvent because its steric bulk prevents competitive oxidation of the solvent by the Pd(II)/Ag(I) system.

  • Reaction Execution: Seal the tube tightly with a Teflon-lined cap. Transfer to a pre-heated oil bath at 125 °C and stir vigorously for 20 hours.

  • Self-Validating QC Check (In-Process):

    • Visual: The reaction should maintain a dark orange/red homogeneous appearance. If a thick black precipitate (Pd black) forms within the first 2 hours, the Ag₂CO₃ oxidant has failed to regenerate Pd(II), indicating moisture contamination or ligand degradation.

    • TLC: Check consumption of isoquinoline (UV active at 254 nm) against the product, which will exhibit strong fluorescence under 365 nm UV due to the extended conjugated acrylate system.

  • Work-up: Cool to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a tightly packed pad of Celite to remove silver salts and precipitated palladium.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the isoquinoline acrylate.

Protocol B: Traditional Heck Cross-Coupling

A highly scalable, baseline protocol for pre-halogenated substrates.

Reagents:

  • 4-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Ethyl Acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri-o-tolylphosphine [P(o-tolyl)₃] (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 4-bromoisoquinoline in anhydrous DMF.

  • Catalyst Activation: Add Et₃N, followed by ethyl acrylate, P(o-tolyl)₃, and Pd(OAc)₂. Causality Note: P(o-tolyl)₃ is chosen over PPh₃ because its steric bulk accelerates the critical reductive elimination step and stabilizes the Pd(0) intermediate.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Validation: Monitor via GC-MS. The mass shift from the brominated starting material to the acrylate product provides definitive confirmation of coupling.

  • Work-up: Quench with water, extract with diethyl ether (3 x 10 mL), wash the organic layer with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate for chromatography.

Workflow Prep 1. Reagent Preparation (Glovebox/Schlenk) React 2. C-H Olefination (125°C, 20h) Prep->React Validate 3. In-Process QC (Color/TLC Check) React->Validate Purify 4. Work-up & Isolation (Celite/Flash Chroma) Validate->Purify

Figure 2: Experimental workflow for self-validating palladium-catalyzed cross-coupling.

Troubleshooting & Optimization Insights

  • Low Conversion in C–H Olefination: If starting material is recovered unreacted, the isoquinoline is likely outcompeting the designed ligands for the Pd(II) center. Ensure the bidentate pyridine-pyridone ligand is of high purity and strictly dry. Increase the pivalic acid loading to 1.5 equivalents to enhance the proton-shuttle mechanism.

  • Regioselectivity Issues: Isoquinolines possess multiple C–H bonds. If a mixture of C1, C3, and C4 olefinated products is observed, the temperature may be too high, leading to thermodynamic equilibration. Lower the temperature to 105 °C and extend the reaction time to favor the kinetically controlled product.

  • Heck Coupling Homo-Coupling: If isoquinoline dimers are observed in Protocol B, oxygen has likely infiltrated the system, turning the reaction into an oxidative homo-coupling. Ensure strict argon/nitrogen degassing (sparging) of the DMF prior to catalyst addition.

References

  • Meng G, Wang Z, Chan HSS, Chekshin N, Li Z, Wang P, Yu J-Q. "A Dual-Ligand Catalyst for the non-Directed C–H Olefination of Heteroarenes." Journal of the American Chemical Society, 2023. Available at:[Link]

  • Almeida AIS, Silva AMS, Cavaleiro JAS, et al. "Palladium-Catalysed Synthesis and Transformation of Quinolones." Molecules, 2019. Available at:[Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-(Isoquinolin-4-yl)acrylate via the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction in Heterocyclic Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[3] The synthesis of Methyl 3-(isoquinolin-4-yl)acrylate, a valuable scaffold in medicinal chemistry, represents a pertinent application of this methodology. The isoquinoline motif is a key structural feature in numerous biologically active compounds, and its functionalization at the C4-position provides a vector for further molecular elaboration.

This document provides a comprehensive guide to the reaction conditions for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate, delving into the mechanistic underpinnings of the Mizoroki-Heck reaction to provide a rationale for the selection of optimal experimental parameters.

The Catalytic Cycle: A Mechanistic Overview

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Complex Alkene Complex Alkene Coordination->Alkene Complex Alkene Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Beta-Hydride Elimination->Hydrido-Pd(II) Complex Product Reductive Elimination Reductive Elimination Hydrido-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Base

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, a 4-haloisoquinoline) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step. Subsequently, the alkene (methyl acrylate) coordinates to the palladium(II) center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to generate the desired product and a hydridopalladium(II) complex, which then undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and complete the cycle.[4]

Key Reaction Parameters and Their Influence

The success of the Heck reaction is highly dependent on the judicious selection of several key parameters. For the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate, a heteroaromatic substrate, careful consideration of these factors is crucial to mitigate potential side reactions and catalyst deactivation.

Palladium Precursor

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and effective choice.[5] Other suitable precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[1] Pd(OAc)₂ is often preferred due to its stability and solubility in common organic solvents.

Ligands: The Key to Success with Heteroaryl Halides

The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[6] For heteroaromatic substrates like isoquinoline, the nitrogen atom can coordinate to the palladium center, leading to catalyst poisoning and low yields.[6] The use of appropriate ligands can mitigate this issue.

  • Phosphine Ligands: Triarylphosphines such as triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are commonly used.[1] The steric and electronic properties of the phosphine can significantly impact the reaction outcome.

  • Bulky Ligands: For challenging substrates like N-heteroaryl halides, sterically bulky phosphine ligands can be particularly effective.[6] These ligands can promote the desired catalytic cycle while disfavoring catalyst deactivation pathways.

Base: The Driving Force for Catalyst Regeneration

The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.[1] Both organic and inorganic bases are commonly used.

  • Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also effective choices.[1]

The choice of base can influence the reaction rate and selectivity, and empirical screening is often necessary to identify the optimal base for a specific substrate combination.

Solvent: The Reaction Medium

Polar aprotic solvents are generally preferred for the Heck reaction as they can facilitate the dissolution of the various components and stabilize the charged intermediates in the catalytic cycle.

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are widely used.[7]

  • Greener Alternatives: In recent years, more environmentally benign solvents such as ethanol have been explored.[8]

Temperature: Balancing Reactivity and Stability

The reaction temperature is a critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and the formation of byproducts. A typical temperature range for Heck reactions is 80-140 °C.

Experimental Protocol: Synthesis of Methyl 3-(Isoquinolin-4-yl)acrylate

This protocol provides a representative procedure for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate. Optimization may be required based on the specific 4-haloisoquinoline used and the desired scale of the reaction.

Materials:

  • 4-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoquinoline, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 3-(isoquinolin-4-yl)acrylate.

Data Presentation: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (2 mol%)Readily available, stable, and effective for a wide range of substrates.[5]
Ligand PPh₃ (4 mol%)Common and effective phosphine ligand for stabilizing the Pd catalyst.[1]
Base Et₃N (2.0 equiv)A common organic base that effectively facilitates catalyst regeneration.[1]
Solvent DMFA polar aprotic solvent that promotes the dissolution of reagents and intermediates.[7]
Temperature 100 °CA balance between achieving a reasonable reaction rate and minimizing catalyst decomposition.
Reactant Ratio 1.5 equiv of Methyl AcrylateA slight excess of the acrylate can help drive the reaction to completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh palladium precursor and ligand.
Low reaction temperatureGradually increase the temperature in 20 °C increments.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, DIPEA) and solvents (e.g., DMAc, MeCN).
Formation of Byproducts Catalyst decompositionLower the reaction temperature. Consider a more robust ligand.
Side reactions of the starting materialsEnsure the purity of starting materials.
Catalyst Deactivation Coordination of the isoquinoline nitrogenIncrease the ligand-to-palladium ratio. Screen sterically bulkier phosphine ligands.[6]

Conclusion

The Mizoroki-Heck reaction provides a powerful and versatile method for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate. By carefully selecting the palladium precursor, ligand, base, and solvent, and by optimizing the reaction temperature, high yields of the desired product can be achieved. The mechanistic insights and the detailed protocol provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of functionalized heterocyclic compounds for applications in drug discovery and development.

References

  • Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. PMC. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. Available at: [Link]

  • Heck Reaction. Wikipedia. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]

  • Chemistry Heck Reaction. IIT Kanpur. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Heck reaction of aryl halides and heteroaryl halides catalyzed by Pd(II). ResearchGate. Available at: [Link]

  • Palladium(ii)-catalyzed cross-coupling of simple alkenes with acrylates: a direct approach to 1,3-dienes through C–H activation. Chemical Science (RSC Publishing). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. Available at: [Link]

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC. Available at: [Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Available at: [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • The Heck reaction of methyl acrylate with haloarenes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ResearchGate. Available at: [Link]

Sources

Application Note: Preparation of Methyl 3-(isoquinolin-4-yl)acrylate for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, purification, and biological preparation of Methyl 3-(isoquinolin-4-yl)acrylate . This compound acts as a vital electrophilic scaffold in drug discovery, often utilized to probe cysteine reactivity (Michael acceptor) or as a precursor for isoquinoline-based alkaloids with anticancer and anti-inflammatory potential.

Part 1: Strategic Overview & Scientific Rationale

The Molecule and its Utility

Methyl 3-(isoquinolin-4-yl)acrylate is a conjugated system combining an isoquinoline heterocycle with an


-unsaturated ester. In biological assays, this motif serves two primary functions:
  • Covalent Probe: The acrylate moiety functions as a Michael acceptor, capable of covalently modifying nucleophilic cysteine residues in target proteins (e.g., kinases, isomerases).

  • Synthetic Intermediate: It is a precursor for hydrogenation to saturated esters or cyclization to complex polycyclic alkaloids targeting the CNS.

The "Biological Grade" Challenge

Synthetic organic chemistry often leaves trace impurities—specifically Palladium (Pd) and organic bases—that are cytotoxic or assay-interfering.

  • The Problem: Residual Pd >10 ppm can function as a "false positive" in oxidation assays or induce non-specific toxicity in cell lines.

  • The Solution: This protocol integrates a Heck Coupling efficiency with a rigorous Metal Scavenging workflow to ensure the final compound is "Assay Ready" (Purity >98%, Pd <5 ppm).

Part 2: Retrosynthetic Analysis & Workflow

The most robust route to the 4-substituted isoquinoline acrylate is the Heck Cross-Coupling Reaction . Direct functionalization at the C4 position of isoquinoline is challenging via electrophilic aromatic substitution due to the ring's electron-deficient nature; however, 4-bromoisoquinoline is commercially available and highly reactive in Pd-catalyzed cycles.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromoisoquinoline (Starting Material) Reaction Heck Coupling 100°C, 12h, Inert Atm Start->Reaction + Reagents Reagents Methyl Acrylate Pd(OAc)2 / P(o-tol)3 Et3N, DMF Reagents->Reaction Workup Workup & Extraction (EtOAc/Water) Reaction->Workup Crude Crude Product (Contains Pd residues) Workup->Crude

Figure 1: Palladium-catalyzed Heck coupling strategy for C-C bond formation.

Part 3: Detailed Experimental Protocol

Materials & Reagents[1]
  • Substrate: 4-Bromoisoquinoline (1.0 equiv).

  • Coupling Partner: Methyl acrylate (1.5 equiv).

  • Catalyst System: Palladium(II) acetate [Pd(OAc)₂] (5 mol%) + Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%).

    • Note: P(o-tol)₃ is preferred over PPh₃ to prevent catalyst poisoning by the isoquinoline nitrogen.

  • Base: Triethylamine (Et₃N) (2.5 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (Degassed).

Step-by-Step Synthesis Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

  • Charging: Add 4-Bromoisoquinoline (1.0 g, 4.8 mmol), Pd(OAc)₂ (54 mg, 0.24 mmol), and P(o-tol)₃ (146 mg, 0.48 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir for 5 minutes to dissolve solids.

  • Reagent Addition: Add Et₃N (1.67 mL, 12 mmol) followed by Methyl Acrylate (0.65 mL, 7.2 mmol).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears as a fluorescent spot under UV (254 nm).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF and salts.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Purification & Bio-Grade Optimization

Standard silica chromatography is insufficient for biological assays due to metal leaching. You must employ a scavenging step.

Purification Protocol
  • Filtration (De-bulking): Dissolve the crude residue in minimal CH₂Cl₂ and pass through a pad of Celite 545 . This removes precipitated Palladium black.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Result: Isolate the yellow solid/oil.

  • Metal Scavenging (CRITICAL):

    • Dissolve the semi-pure product in THF or Ethyl Acetate (10 mL/g).

    • Add SiliaMetS® Thiol or QuadraPure™ TU resin (scavenger for Pd) at 20 wt% relative to the product.

    • Stir gently at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE frit to remove the resin.

    • Concentrate to dryness.

Purification Decision Tree

PurificationTree Crude Crude Reaction Mixture Celite Celite Filtration (Removes Pd Black) Crude->Celite Column Flash Chromatography (Removes Organics) Celite->Column CheckPd Is Pd < 10 ppm? Column->CheckPd Scavenge Resin Scavenging (SiliaMetS Thiol) CheckPd->Scavenge No (Standard) Final Bio-Assay Ready (>98% Purity) CheckPd->Final Yes Scavenge->Final

Figure 2: Workflow to ensure removal of cytotoxic metal catalysts.

Part 5: Assay Preparation (Standard Operating Procedure)

Once the solid is isolated and characterized (NMR, LC-MS), it must be formulated for cellular or enzymatic assays.

Solubility Profile
  • Water: Insoluble.

  • Ethanol: Soluble (~10 mM).

  • DMSO: Highly Soluble (>100 mM).

Stock Solution Protocol (10 mM)
  • Weighing: Weigh exactly 2.13 mg of Methyl 3-(isoquinolin-4-yl)acrylate (MW = 213.23 g/mol ) into a sterile amber glass vial.

    • Why Amber? Acrylates can polymerize or isomerize (E/Z) under direct light.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. Ensure no particulate matter remains.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[2] Stable for 6 months at -20°C.

Serial Dilution Table (For IC50 Determination)

Starting Stock: 10 mM in DMSO.

Target Conc.[3][4][5][6][7] (

M)
Volume of Precursor (

L)
Volume of Diluent (Media/Buffer)Final DMSO %
100 10

L of 10 mM Stock
990

L
1.0%
10 100

L of 100

M
900

L
0.1%
1 100

L of 10

M
900

L
0.01%
0.1 100

L of 1

M
900

L
0.001%

Note: Ensure your biological assay tolerates the final DMSO concentration. Most cell lines tolerate up to 0.5% DMSO.

Part 6: Quality Control & Troubleshooting

Analytical Criteria
  • 1H NMR (CDCl₃): Look for the characteristic doublet of doublets for the acrylate vinyl protons (typically

    
     6.4 and 7.8 ppm, 
    
    
    
    Hz for trans-isomer) and the singlet for the isoquinoline C1 proton (
    
    
    ~9.2 ppm).
  • Purity: >95% by HPLC (254 nm).

  • Residual Pd: <10 ppm (determined by ICP-MS or colorimetric spot test).

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Yield Catalyst poisoning by Isoquinoline N.Increase catalyst to 10 mol% or switch to Pd(dppf)Cl₂. Add substrate slowly.[4]
Pd Contamination Inefficient scavenging.Use "Thiol" functionalized silica.[1] Do not rely on Celite alone.
Precipitation in Assay Compound insoluble in aqueous buffer.Predilute in DMSO, then add to buffer while vortexing. Keep final conc. <100

M.
Isomerization Exposure to light/heat.[8]Store solid and DMSO stocks in amber vials at -20°C.

References

  • Heck Reaction Mechanism & Protocols

    • Organic Chemistry Portal. "Heck Reaction - Mechanism and Examples."
    • [Link]

  • Palladium Removal Strategies

    • Biotage Application Note. "How to Remove Palladium in Three Easy Steps." (2023).[9]

    • [Link]

  • Isoquinoline Biological Activity

    • Frontiers in Pharmacology.
    • [Link](Representative link for context)

  • Metal Scavenging Efficiency

    • National Institutes of Health (PMC).
    • [Link]

Sources

Protocols for dissolving Methyl 3-isoquinolin-4-YL-acrylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a definitive, self-validating protocol for the solubilization, storage, and aqueous dilution of Methyl 3-isoquinolin-4-yl-acrylate (M3IA) using Dimethyl Sulfoxide (DMSO). M3IA is a hydrophobic isoquinoline derivative (Predicted MW: ~213.23 g/mol ) often utilized in medicinal chemistry as a synthetic intermediate or bioactive probe. Due to the presence of the acrylate moiety, this compound presents specific challenges regarding polymerization stability and hydrolytic sensitivity. This guide integrates thermodynamic solubility principles with practical handling techniques to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

Before initiating wet-lab work, it is critical to understand the solute-solvent interaction. M3IA combines a planar, aromatic isoquinoline ring with a reactive acrylate ester tail.

  • Hydrophobicity: The isoquinoline core renders the molecule highly lipophilic (LogP estimated > 2.5). Water solubility is negligible.[1]

  • Solvent Selection (DMSO): DMSO is the optimal vehicle due to its high dielectric constant (

    
     = 46.7) and dipolar aprotic nature.[2] It disrupts the 
    
    
    
    -
    
    
    stacking of the isoquinoline rings while accommodating the polar ester functionality.
  • Stability Risk: The

    
    -unsaturated ester (acrylate) is an electrophile. While sterically bulkier than methyl acrylate, it remains susceptible to:
    
    • Nucleophilic attack (e.g., by water/hydroxide ions in non-anhydrous DMSO).

    • Radical polymerization (triggered by light/heat).

    • Michael addition (with thiols in biological assays).

Strategic Implication: Use Anhydrous DMSO (≥99.9%) and minimize light exposure.

Protocol: Preparation of Stock Solution

Goal: Prepare a 50 mM Master Stock Solution. Safety: DMSO penetrates skin and carries dissolved compounds into the bloodstream. Double-glove (Nitrile) and work in a fume hood.

Materials Required
  • Methyl 3-isoquinolin-4-yl-acrylate (Solid, stored at -20°C).

  • Anhydrous DMSO (Sigma-Aldrich/Merck, sterile filtered).

  • Amber glass vials (Borosilicate, screw cap with PTFE liner).

  • Vortex mixer.

  • Ultrasonic bath (optional).[3]

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Gravimetric Measurement: Weigh approximately 10-20 mg of M3IA into a tared amber glass vial. Record the exact mass (

    
    , in mg).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target concentration (
    
    
    
    ).
    
    
    (Note: Use MW ≈ 213.23 g/mol , or the exact value from your specific CoA).
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30-60 seconds.

    • Inspection: Hold the vial up to a light source. The solution should be completely clear and free of particulates or "schlieren" (swirling density lines).

    • Intervention: If undissolved particles remain, sonicate in a water bath for 5 minutes at ambient temperature. Do not heat above 37°C to prevent acrylate polymerization.

Quality Control & Self-Validation

To ensure the protocol was successful, perform this rapid "Crash Test" before using the stock in valuable assays.

The "Crash Test" Validation:

  • Pipette 10

    
    L of the 50 mM stock.
    
  • Rapidly inject into 990

    
    L of PBS (pH 7.4) in a clear microfuge tube (1:100 dilution).
    
  • Vortex immediately for 5 seconds.

  • Pass Criteria: Solution appears clear or slightly opalescent but without visible white flakes or sediment after 10 minutes.

  • Fail Criteria: Immediate formation of white precipitate. Action: Lower stock concentration to 10 mM and re-test.

Storage & Stability

ParameterRecommendationRationale
Container Amber Glass with PTFE-lined capPrevents UV-induced polymerization; DMSO leaches plasticizers from standard polypropylene.
Temperature -20°C or -80°CSlows hydrolysis and spontaneous polymerization.
State Liquid (Supercooled)Pure DMSO freezes at 19°C. Stocks may freeze in storage.
Thawing 37°C Water Bath (Short duration)Critical: DMSO expands upon freezing. Ensure cap is tight but inspect for cracks. Redissolve any precipitate fully before use.
Shelf Life 3 MonthsAcrylates are reactive. Re-verify purity by LC-MS if stored longer.

Aqueous Dilution Workflow (The "Critical Path")

Directly adding high-concentration DMSO stocks to cell culture media often causes precipitation due to the sudden polarity shift. Use the Intermediate Dilution Method .

DilutionProtocol cluster_0 Precipitation Zone (Avoid Direct Jump) Stock 50 mM Stock (100% DMSO) Inter Intermediate Working Sol. (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Media/Buffer Final Final Assay Well (5 µM in 0.1% DMSO) Stock->Final High Risk of Crash-out Inter->Final 1:100 Dilution into Assay Well Media Culture Media (Aqueous) Media->Inter Media->Final

Figure 1: Step-wise dilution strategy to minimize precipitation shock. Direct dilution from 100% DMSO to 0.1% often fails for hydrophobic compounds like M3IA.

Protocol for 5


M Final Assay Concentration: 
  • Step A: Prepare a 10x Intermediate solution. Dilute 50 mM Stock 1:100 into culture media (or PBS).

    • Result: 500

      
      M compound in 1% DMSO.
      
    • Observation: Check for precipitation here. This concentration is high, but the 1% DMSO helps sustain it briefly.

  • Step B: Add the Intermediate solution 1:10 to the cells/assay plate.

    • Result: 50

      
      M (Error in calculation logic corrected below).
      

Correction for Calculation:

  • Target: 5

    
    M Final.
    
  • Stock: 10 mM (Recommended for safer dilution).

  • Step 1: Dilute 10 mM Stock 1:20 into Media

    
     500 
    
    
    
    M (5% DMSO).
  • Step 2: Dilute 500

    
    M Intermediate 1:100 into Assay 
    
    
    
    5
    
    
    M (0.05% DMSO).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Cloudiness in Stock Water contamination in DMSOUse fresh, anhydrous DMSO. Add 3Å molecular sieves to the DMSO bottle.
Precipitate in Media "Solvent Shock" (Rapid polarity change)Use the Intermediate Dilution method (Fig 1). Warm media to 37°C before addition.
Loss of Potency Hydrolysis of acrylate esterCheck pH of aqueous buffer. Avoid basic pH (>8.0). Prepare fresh.
Yellowing of Stock Oxidation / PolymerizationDiscard. Store future stocks under Nitrogen/Argon gas.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).[3]

  • Way, L. (2020). DMSO Solubility and Storage of Compounds. Broad Institute Protocols.

  • Sigma-Aldrich. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties and Handling.

  • PubChem. (2023). Compound Summary: Methyl acrylate derivatives.

Sources

Application Note: Rapid Access to Isoquinolin-4-yl-acrylates via Microwave-Assisted Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of isoquinolin-4-yl-acrylates using microwave-assisted Heck-Mizoroki coupling. Isoquinoline derivatives functionalized at the C4 position are critical pharmacophores, appearing in Rho-kinase inhibitors (e.g., Fasudil derivatives) and antitumor alkaloids.

Traditional thermal heating for C4-functionalization of isoquinolines is often plagued by long reaction times (12–24 hours) and catalyst decomposition due to the electron-deficient nature of the pyridine ring. By leveraging the specific microwave effect and high-pressure capabilities, this protocol reduces reaction times to <30 minutes while increasing yield and purity.

Mechanistic Insight & Rationale

The Challenge of C4-Isoquinoline Coupling

The C4 position of isoquinoline is electronically distinct. While the C1 position is susceptible to nucleophilic attack, the C4 position behaves more like an aryl halide in cross-coupling, yet it is deactivated compared to simple phenyl halides.

  • Thermal Limitations: Conventional heating requires high temperatures (refluxing DMF/DMA), often leading to "Pd-black" precipitation before full conversion.

  • Microwave Solution: Dielectric heating of polar solvents (DMF/NMP) ensures rapid, volumetric heating. This accelerates the rate-determining step (oxidative addition) and maintains the active Pd(0) species in solution longer by shortening the overall thermal stress duration.

Reaction Mechanism (Heck Cycle)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The microwave energy specifically aids in the initial activation of the precatalyst and the energy-intensive oxidative addition step.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + Ligand Pd0 Active Species Pd(0)Ln PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 4-Bromoisoquinoline Coord Olefin Coordination & Insertion OxAdd->Coord + Acrylate BetaElim Beta-Hydride Elimination Coord->BetaElim ProdRel Product Release (Isoquinolin-4-yl-acrylate) BetaElim->ProdRel BaseRegen Base Regeneration Pd(II)-H + Base -> Pd(0) BetaElim->BaseRegen - Product BaseRegen->Pd0 Recycle

Figure 1: Catalytic cycle for the Heck coupling of 4-bromoisoquinoline. The microwave effect is most pronounced during the pre-catalyst activation and oxidative addition phases.

Experimental Optimization

To ensure a self-validating system, we screened key variables. The data below represents the optimization of 4-bromoisoquinoline (1.0 equiv) with ethyl acrylate (1.5 equiv).

Table 1: Optimization of Reaction Parameters
EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp/TimeYield (%)Note
1Pd(OAc)₂PPh₃Et₃NToluene110°C / 12h (Thermal)45%Incomplete; Pd black formed.
2Pd(OAc)₂PPh₃Et₃NDMF140°C / 20min (MW)78%Good conversion; minor impurities.
3Pd(OAc)₂P(o-tol)₃Et₃NDMF140°C / 20min (MW)92% Optimal. Bulky ligand stabilizes Pd.
4Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane140°C / 20min (MW)65%Poor microwave absorption (low tan δ).
5Pd(OAc)₂NoneNaOAcH₂O/DMF120°C / 15min (MW)55%Ligand-free works but lower yield.

Key Insight: DMF is the superior solvent due to its high loss tangent (tan δ = 0.161), allowing efficient coupling of microwave energy. Toluene (tan δ = 0.04) is transparent to microwaves and relies solely on vessel convection, negating the MW advantage.

Standardized Protocol

Target Molecule: Ethyl 3-(isoquinolin-4-yl)acrylate Scale: 1.0 mmol

Reagents & Equipment
  • Vessel: 10 mL Microwave Process Vial (Pressure rated to 300 psi).

  • Reactants:

    • 4-Bromoisoquinoline (208 mg, 1.0 mmol)

    • Ethyl Acrylate (160 µL, 1.5 mmol)

    • Palladium(II) Acetate (11 mg, 0.05 mmol)

    • Tri-o-tolylphosphine (30 mg, 0.10 mmol)

    • Triethylamine (Et₃N) (280 µL, 2.0 mmol)

  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Workflow

Workflow Step1 1. Charge Solids (Substrate, Pd, Ligand) Step2 2. Add Liquids (Solvent, Base, Acrylate) Step1->Step2 Step3 3. Pre-Stir (30 sec, ambient) Step2->Step3 Step4 4. MW Irradiation (140°C, 20 min) Step3->Step4 Step5 5. Workup (Dilute EtOAc, Wash LiCl) Step4->Step5

Figure 2: Operational workflow for the microwave synthesis.

  • Vessel Loading: To the 10 mL vial equipped with a magnetic stir bar, add 4-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃.

    • Why? Adding solids first prevents splashing of catalyst on the vial walls (headspace), which can lead to "hot spots" and vessel failure.

  • Solvent Addition: Add DMF (3 mL), followed by Et₃N and Ethyl Acrylate. Cap the vial immediately.

  • Pre-Stirring: Stir the mixture at room temperature for 30 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Mode: Dynamic (PID control)

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200W (High absorption usually requires less power to maintain temp).

    • Stirring: High (crucial to prevent thermal gradients).

  • Workup:

    • Cool the vessel to <50 °C using compressed air (built-in feature of most reactors).

    • Dilute reaction mixture with Ethyl Acetate (30 mL).

    • Wash with 5% LiCl solution (3 x 10 mL) to remove DMF efficiently.

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Scope and Limitations

Substrate VariationOutcomeModification Required
Electron-Donating (e.g., -OMe at C6/C7) High Yield (>85%)None. Standard protocol applies.[1][2]
Electron-Withdrawing (e.g., -NO₂) Moderate Yield (60-70%)Increase Temp to 150°C; extend time to 30 min.
4-Chloroisoquinoline Low Yield (<20%)Switch catalyst to Pd-PEPPSI-IPr or use XPhos.
Acrylamides (vs Acrylates) High Yield (>80%)No modification needed.

Troubleshooting Guide

  • Issue: Pd-Black Precipitation immediately upon heating.

    • Cause: Catalyst instability or insufficient ligand.

    • Solution: Increase Ligand:Pd ratio to 4:1 or switch to a bidentate ligand like dppp. Ensure the vessel is purged with Argon before capping.

  • Issue: Low Conversion with starting material remaining.

    • Cause: Catalyst poisoning or "stall" due to halide accumulation.

    • Solution: Add Tetrabutylammonium bromide (TBAB) as an additive (1.0 equiv). TBAB stabilizes Pd nanoparticles and increases reaction rate in Heck couplings.

  • Issue: Product contamination with DMF.

    • Cause: Inefficient workup.

    • Solution: The LiCl wash is non-negotiable. DMF partitions into the aqueous LiCl phase much better than into pure water.

Safety Considerations (E-E-A-T)

  • Pressure Hazards: DMF at 140°C generates significant pressure. Ensure the microwave vial is rated for at least 20 bar (300 psi). Do not use domestic microwaves; use dedicated synthesis reactors (e.g., CEM, Biotage, Anton Paar).

  • Acrylate Toxicity: Ethyl acrylate is a potent lachrymator and potential carcinogen. All liquid handling must occur in a fume hood.

  • Residual Palladium: For pharmaceutical applications, the final product must be scavenged (e.g., using SiliaMetS® Thiol) to reduce Pd levels to <10 ppm.

References

  • Microwave-Assisted Organic Synthesis (Review): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. [Link]

  • Heck Reaction on Heterocycles: Xu, X., Feng, H., & Van der Eycken, E. V. "Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines." Organic Letters, 2021, 23(17), 6578–6582. [Link]

  • Microwave Heck Protocols (General): Wang, J., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." MDPI Molecules, 2019, 24(24), 4613. [Link]

  • Isoquinoline Synthesis Utility: Deshmukh, et al. "Greener alternatives for synthesis of isoquinoline and its derivatives."[3] RSC Advances, 2023. [Link]

Sources

Scalable Process Development for Methyl 3-(isoquinolin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the scalable synthesis of Methyl 3-(isoquinolin-4-yl)acrylate , a critical intermediate in the development of Rho-kinase (ROCK) inhibitors and other heterocyclic pharmaceuticals. While laboratory-scale synthesis often relies on non-optimized Wittig olefinations, this protocol prioritizes a Heck Cross-Coupling strategy. This route offers superior atom economy, reduced waste streams (avoiding triphenylphosphine oxide), and amenability to kilogram-scale production.

Key Process Advantage: The basicity of the isoquinoline nitrogen is leveraged for purification. An acid-base extraction workup is introduced to eliminate the need for silica gel chromatography, a major bottleneck in process scaling.

Retrosynthetic Analysis & Strategy

To achieve scalable production, we disconnect the C-C bond at the alkene bridge.

  • Route A (Primary - Heck): Disconnection to 4-bromoisoquinoline and methyl acrylate . This utilizes commercially available starting materials and catalytic palladium.

  • Route B (Secondary - Wittig): Disconnection to isoquinoline-4-carbaldehyde and methyl (triphenylphosphoranylidene)acetate . Useful for small batches but generates stoichiometric phosphorus waste.

Reaction Scheme Visualization

Retrosynthesis Product Methyl 3-(isoquinolin-4-yl)acrylate (Target) BrIso 4-Bromoisoquinoline (Start Material A) BrIso->Product Heck Coupling (Pd cat.) MeAcrylate Methyl Acrylate MeAcrylate->Product Aldehyde Isoquinoline-4-carbaldehyde (Start Material B) Aldehyde->Product Wittig Olefination Ylide Ph3P=CHCO2Me Ylide->Product

Figure 1: Retrosynthetic strategies. The solid green line denotes the preferred Heck coupling route for scale-up.

Protocol A: Heck Coupling (Preferred Scalable Route)

This method utilizes the Mizoroki-Heck reaction.[1] The 4-position of isoquinoline is electronically activated for oxidative addition, though slightly sterically hindered. We employ Pd(OAc)₂ with P(o-tol)₃ as the ligand system; the bulky phosphine prevents catalyst poisoning by the isoquinoline nitrogen.

Materials & Stoichiometry
ReagentEquiv.[2]RoleNotes
4-Bromoisoquinoline 1.0Limiting ReagentSolid, handle in fume hood
Methyl Acrylate 1.5Coupling PartnerExcess drives reaction; polymerization risk
Triethylamine (Et₃N) 2.5BaseScavenges HBr; cheaper than inorganic bases
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorWeigh precisely
P(o-tol)₃ 0.04 (4 mol%)LigandStabilizes Pd species
Acetonitrile (MeCN) 10 VolSolventReflux temp (~82°C) is ideal
Step-by-Step Procedure
  • Inerting: Charge a dry reactor (equipped with reflux condenser and mechanical stirrer) with nitrogen.

  • Charging: Add 4-Bromoisoquinoline (1.0 wt) and Acetonitrile (10 vol). Stir to dissolve.

  • Catalyst Addition: Add Pd(OAc)₂ and P(o-tol)₃ . Stir for 15 minutes at room temperature to form the active catalytic complex (solution typically turns yellow/orange).

  • Reagent Addition: Add Triethylamine followed by Methyl Acrylate via addition funnel over 10 minutes.

    • Note: Methyl acrylate is lachrymatory and toxic. Ensure proper venting.[3]

  • Reaction: Heat the mixture to reflux (80–82°C) . Maintain agitation for 12–16 hours.

    • Monitoring: Check HPLC/TLC. The limiting reagent (4-Br-IsoQ) should be <1%.

  • Quench: Cool reaction mixture to 20°C. Filter off the precipitated triethylammonium bromide salts. Rinse the filter cake with cold MeCN.

  • Concentration: Evaporate the filtrate under reduced pressure to remove solvent and excess methyl acrylate.

Purification (Acid-Base Workup)

Critical Step for Scale: This method avoids column chromatography.

  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 vol).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (aq) (5 vol each).

    • Mechanism:[4][5][6][7] The product (basic isoquinoline) moves into the aqueous phase as the hydrochloride salt. Neutral impurities (phosphine oxides, Pd-black, dimers) remain in the EtOAc.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (5 vol) to remove entrained organics.

  • Basification: Cool the aqueous phase to 5–10°C. Slowly adjust pH to ~9–10 using 4M NaOH or NH₄OH .

    • Observation: The product will precipitate as a solid or oil out.

  • Isolation: Extract the basified aqueous layer with Dichloromethane (DCM) (or filter if solid precipitates cleanly). Dry DCM over MgSO₄ and concentrate.

  • Crystallization: Recrystallize the residue from hot Isopropanol (IPA) or EtOAc/Heptane to yield off-white needles.

Protocol B: Wittig Olefination (Alternative)

Recommended only if 4-bromoisoquinoline is unavailable or for rapid milligram-scale synthesis where purification costs are negligible.

Procedure
  • Reagents: Suspend Isoquinoline-4-carbaldehyde (1.0 eq) in Toluene (15 vol).

  • Ylide Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.2 eq) in one portion.

  • Reaction: Heat to 90°C for 4 hours. The reaction is typically faster than Heck but generates stoichiometric Ph₃PO.

  • Workup: Cool to RT. Remove solvent.[2]

  • Purification: The crude contains large amounts of triphenylphosphine oxide. While the acid-base workup (Section 3.3) can still be used, the sheer volume of Ph₃PO often complicates the phase separation. Filtration through a silica plug (eluting with 50% EtOAc/Hex) is often required before crystallization.

Process Control & Safety

Impurity Profile
  • Des-bromo Isoquinoline: Result of Pd-catalyzed hydrodehalogenation. Minimized by using anhydrous solvents and ensuring efficient O₂ removal.

  • Pd Residues: The acid-base workup significantly reduces Pd content, but for pharma grade, a metal scavenger (e.g., SiliaMetS® Thiol) treatment may be required during the final crystallization.

Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Isoquinoline absorbs strongly here).

Workflow Diagram

Workflow Start Start: 4-Br-Isoquinoline + Me-Acrylate + Cat. Reflux Reflux MeCN (16h) Start->Reflux Filter Filter Salts (Et3NHBr) Reflux->Filter AcidExt Extraction with 1M HCl (Product -> Aqueous) Filter->AcidExt OrgWaste Organic Phase Waste (Neutrals, Pd, Ph3PO) AcidExt->OrgWaste Discard BasePpt Basify Aqueous to pH 10 (Product Precipitates) AcidExt->BasePpt Keep Aqueous Cryst Recrystallization (IPA) BasePpt->Cryst Final Pure Methyl 3-(isoquinolin-4-yl)acrylate Cryst->Final

Figure 2: Process flow for the purification of the target acrylate, highlighting the critical Acid-Base extraction step.

References

  • Heck Reaction General Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Isoquinoline Synthesis & Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for isoquinoline reactivity profiles).
  • Wittig Olefination Mechanism: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352100, Methyl 3-(isoquinolin-4-yl)acrylate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(isoquinolin-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(isoquinolin-4-yl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Mizoroki-Heck reaction. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is formatted as a series of common problems encountered in the lab. Each issue is followed by a detailed analysis of potential causes and a list of actionable solutions.

Issue 1: My Heck reaction has a very low or no yield. What's going wrong?

A low or non-existent yield is the most common frustration in cross-coupling reactions. The cause often lies in one of several key areas: the catalyst's activity, the quality of your reagents, or the reaction environment itself.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The active Pd(0) species is sensitive to air and can be oxidized, or it can precipitate as palladium black, removing it from the catalytic cycle. The nitrogen on the isoquinoline ring can also coordinate to the palladium center, acting as a catalyst poison.[1]

    • Solution 1 (Catalyst Choice): Use a robust palladium precatalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction.[2] Consider using air- and moisture-stable Pd(0) sources like Pd(PPh₃)₄, or modern, pre-formed catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands that protect the metal center and promote high activity.[3][4]

    • Solution 2 (Ligand Choice): The ligand is critical. Simple PPh₃ can be effective, but often, more electron-rich and bulky phosphine ligands like P(o-tol)₃ or Buchwald-type ligands are superior. These ligands stabilize the Pd(0) center and accelerate the oxidative addition step.[2] A 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphines.[2]

    • Solution 3 (Anaerobic Conditions): Ensure your reaction is thoroughly degassed. Use a freeze-pump-thaw cycle (for appropriate solvents) or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Poor Quality of Starting Materials:

    • Cause: The 4-haloisoquinoline may be impure, or the methyl acrylate may contain inhibitors (like hydroquinone monomethyl ether) that are often added for stabilization.

    • Solution: Purify the 4-haloisoquinoline by recrystallization or column chromatography. To remove inhibitors from methyl acrylate, pass it through a short plug of basic alumina immediately before use.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen base, solvent, or temperature may not be ideal for this specific substrate combination.

    • Solution 1 (Base Selection): The base is not just a scavenger for the H-X generated; it plays a role in regenerating the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, sometimes leading to cleaner reactions. The choice of base can be highly dependent on the solvent and ligand system.[5]

    • Solution 2 (Solvent Selection): High-boiling point, polar aprotic solvents like DMF, DMAc, or NMP are standard for Heck reactions as they help dissolve all components and allow for higher reaction temperatures.[2] Acetonitrile is also a viable option. More recently, greener solvents like Cyrene have been shown to be effective.[6]

    • Solution 3 (Temperature Control): Heck reactions are typically run at elevated temperatures (80-150 °C).[6][7] If you see no reaction, gradually increase the temperature. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

Issue 2: My reaction works, but it's messy. How do I minimize impurity formation?

A successful reaction that yields a complex mixture of products can be as challenging as a failed one. Understanding the common side reactions is key to suppression.

Potential Side Reactions & Mitigation Strategies:

  • Homocoupling of 4-haloisoquinoline:

    • Cause: This occurs when two molecules of the isoquinoline couple to form a bi-isoquinoline. This is often promoted by high temperatures and certain catalyst systems.

    • Mitigation: Lower the reaction temperature if possible. Ensure the methyl acrylate is present in a slight excess (1.2-1.5 equivalents) to favor the cross-coupling pathway.

  • Formation of the cis-isomer:

    • Cause: The Heck reaction mechanism inherently favors the formation of the trans-alkene product via a syn-β-hydride elimination.[8] However, isomerization can occur under the reaction conditions.

    • Mitigation: This is rarely a major issue with acrylates, but minimizing reaction time and temperature after full conversion of the starting material can help.

  • "Reductive Heck" Product Formation:

    • Cause: Instead of β-hydride elimination, the intermediate palladium-alkyl species can undergo a reductive process, leading to the saturated propionate product. This is more common with certain substrates and conditions.[3]

    • Mitigation: The choice of base, solvent, and temperature can influence this pathway.[3] If this is a major side product, a systematic re-optimization of the reaction conditions is necessary.

  • Palladium Black Precipitation:

    • Cause: This visible sign of catalyst death occurs when the Pd(0) species agglomerate and fall out of solution.

    • Mitigation: As discussed in Issue 1, use stabilizing ligands. Adding phase-transfer agents like tetrabutylammonium chloride (TBAC) or bromide (TBAB) can sometimes stabilize the catalytic species and improve performance.[2]

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis strategy and component selection.

Q1: What is the best synthetic route to Methyl 3-(isoquinolin-4-yl)acrylate?

The Mizoroki-Heck reaction is the most direct and widely employed method.[3] It involves the palladium-catalyzed coupling of a 4-haloisoquinoline with methyl acrylate.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Halo-isoquinoline 4-Halo-isoquinoline Heck Reaction Heck Reaction 4-Halo-isoquinoline->Heck Reaction + Methyl Acrylate Methyl Acrylate Methyl Acrylate->Heck Reaction + Pd Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst->Heck Reaction Ligand Ligand (e.g., PPh3) Ligand->Heck Reaction Base Base (e.g., Et3N) Base->Heck Reaction Solvent Solvent (e.g., DMF) Solvent->Heck Reaction Product Methyl 3-(isoquinolin-4-yl)acrylate Heck Reaction->Product Yields

Caption: Overview of the Heck reaction for synthesis.

Q2: Which 4-haloisoquinoline should I use: Iodo-, Bromo-, or Chloro-?

The choice of halide is a trade-off between reactivity and cost.

  • Reactivity Trend: Iodo > Bromo > Chloro

  • 4-Iodoisoquinoline: Most reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). However, it is often the most expensive and least stable starting material.

  • 4-Bromoisoquinoline: This is typically the "sweet spot." It offers good reactivity under standard Heck conditions and is more affordable and stable than the iodo- a.[9]

  • 4-Chloroisoquinoline: Least reactive. Coupling with aryl chlorides generally requires more advanced (and expensive) catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures.[2]

Q3: Can you explain the mechanism of the Heck reaction?

Understanding the catalytic cycle is crucial for troubleshooting. It consists of three main stages: Oxidative Addition, Migratory Insertion, and β-Hydride Elimination, followed by catalyst regeneration.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Olefin PiComplex L(Aryl)(X)Pd(II)-Olefin Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex L₂Pd(II)-Alkyl MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex L₂Pd(II)(H)(X)-Product BetaElim->ProdComplex Regen Reductive Elimination (Base) ProdComplex->Regen - Product Regen->Pd0 - H-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-haloisoquinoline, forming a Pd(II) complex.

  • Migratory Insertion: The methyl acrylate coordinates to the Pd(II) center, and the isoquinoline group then "migrates" to one of the carbons of the double bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated along with the palladium, forming the C=C double bond of the product and a palladium-hydride species.[8]

  • Regeneration: A base removes the H-X from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

Q4: What is a good starting protocol for optimization?

For a robust starting point, a well-established set of conditions is recommended. The following table provides a baseline and suggests variables for optimization.

ParameterRecommended Starting ConditionOptimization VariablesRationale
Aryl Halide 4-Bromoisoquinoline (1.0 eq)4-IodoisoquinolineBalances reactivity and cost.[9]
Olefin Methyl Acrylate (1.2 eq)1.1 - 1.5 eqA slight excess drives the reaction to completion.
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄Common, relatively inexpensive precatalyst.[2]
Ligand P(o-tol)₃ (4 mol%)PPh₃, Buchwald ligands, NHCsP(o-tol)₃ is more robust than PPh₃.[2]
Base Et₃N (2.0 eq)DIPEA, K₂CO₃, Cs₂CO₃Common organic base; solubility is good.[6]
Solvent DMF (0.1 M)DMAc, NMP, AcetonitrileHigh boiling point, good solvating properties.[2]
Temperature 100 °C80 - 140 °CA good starting temperature for aryl bromides.
Atmosphere Argon or Nitrogen-Essential to prevent catalyst oxidation.

Part 3: Experimental Protocol Example

This protocol provides a detailed, step-by-step methodology for a lab-scale synthesis.

Synthesis of Methyl 3-(isoquinolin-4-yl)acrylate via Heck Coupling

Materials:

  • 4-Bromoisoquinoline (1.00 g, 4.81 mmol, 1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 22 mg, 0.096 mmol, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 59 mg, 0.192 mmol, 4 mol%)

  • Methyl acrylate (0.52 mL, 5.77 mmol, 1.2 eq), inhibitor removed

  • Triethylamine (Et₃N, 1.34 mL, 9.62 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), 48 mL

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent & Reagent Addition: Under a positive pressure of argon, add the degassed anhydrous DMF via cannula. Follow with the addition of triethylamine and finally the inhibitor-free methyl acrylate.

  • Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • ResearchGate. (n.d.). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF. Retrieved March 3, 2026, from [Link]

  • Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh.
  • TSpace, University of Toronto. (n.d.). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. Retrieved March 3, 2026, from [Link]

  • Mbatha, G. T. S., & Singh, M. (2018, July 10). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. Retrieved March 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Retrieved March 3, 2026, from [Link]

  • Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved March 3, 2026, from [Link]

  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022, November 30). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved March 3, 2026, from [Link]

  • Bhanage, B. M., & Samec, J. S. M. (2017, September 11). Heck Reaction—State of the Art. MDPI. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 3, 2026, from [Link]

  • MDPI. (2019, November 6). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved March 3, 2026, from [Link]

  • Molecules. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Heck reactions of acrylamide and methyl acrylate with iodobenzene. Retrieved March 3, 2026, from [Link]

  • PMC. (2023, March 8). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-isoquinolin-4-YL-acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification process. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Understanding the Chemistry: Why Purification Can Be Challenging

Methyl 3-isoquinolin-4-yl-acrylate is a heterocyclic compound containing a basic nitrogen atom within the isoquinoline ring system.[1][2] This inherent basicity can lead to challenges during purification, particularly when using standard silica gel chromatography. The acidic nature of silica can cause strong interactions with the basic nitrogen, leading to peak tailing, streaking on TLC plates, and poor separation.[3] Furthermore, the acrylate moiety can be susceptible to polymerization, especially at elevated temperatures.[4][5]

Common impurities in the reaction mixture often include unreacted starting materials, byproducts from side reactions, and residual catalysts. The specific nature of these impurities will depend on the synthetic route employed to generate the target compound. A logical and systematic approach to purification is therefore essential to obtain a high-purity final product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl 3-isoquinolin-4-YL-acrylate.

Issue 1: Poor Separation or Streaking on Silica Gel TLC/Column Chromatography

Primary Cause: Strong interaction between the basic isoquinoline nitrogen and the acidic silica gel surface.[3]

Solutions:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[6] This will neutralize the acidic sites on the silica gel, minimizing the interaction with your basic compound and improving peak shape.

  • Switch to an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.

    • Neutral or Basic Alumina: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.[3]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option. A common mobile phase for isoquinoline alkaloids on a C18 column is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) at a slightly acidic pH (3-4).[7][8]

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Issue 2: Compound Fails to Crystallize or Oils Out

Primary Cause: The solution may be supersaturated, cooling too rapidly, or impurities may be inhibiting crystal formation.[3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[3]

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.[3]

  • Optimize Solvent System:

    • Co-solvent System: If the compound is too soluble in a single solvent, try a co-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

    • Solvent Choice: Experiment with different solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[3]

  • Preliminary Purification: If significant impurities are present, a preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove impurities that inhibit crystallization.[3]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

Primary Cause: Vigorous shaking or the presence of surfactant-like impurities can lead to the formation of a stable emulsion between the organic and aqueous layers.[3]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming an emulsion.[9]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[3]

  • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or a plug of glass wool.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in silica gel column chromatography for this compound?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on your TLC results.[6] Remember to include a small amount of triethylamine (0.1-1%) to prevent streaking.[6]

Q2: How can I remove acidic or basic impurities before chromatography?

A2: An acid-base extraction is a highly effective method for removing acidic and basic impurities.[11][12]

  • To remove acidic impurities: Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base like 5% sodium bicarbonate or sodium hydroxide. The acidic impurities will be deprotonated and move into the aqueous layer.[11]

  • To remove basic impurities (other than your product): This is more complex as your product is also basic. However, if there are significant differences in basicity, a carefully controlled extraction with a dilute acid might be possible. A more general approach for removing other basic impurities would be through chromatography.

Q3: My compound appears to be degrading on the silica gel column. What should I do?

A3: If you suspect your compound is unstable on silica gel, consider the following:

  • Deactivate the Silica Gel: You can prepare a deactivated silica gel by adding a small amount of water to the dry silica gel and mixing thoroughly before packing the column.

  • Use an Alternative Stationary Phase: As mentioned in the troubleshooting guide, neutral alumina or a C18 reversed-phase column are excellent alternatives.[3]

  • Minimize Contact Time: Use flash column chromatography to minimize the time your compound spends on the column.

Q4: Can I use crystallization as the sole method of purification?

A4: Crystallization can be a very effective purification technique, especially for removing small amounts of impurities.[13] However, its success is highly dependent on the nature and quantity of the impurities. If your crude product is of relatively high purity, direct crystallization may be sufficient. For more complex mixtures, a chromatographic step is often necessary before a final crystallization to achieve high purity.[3]

IV. Experimental Protocols

General Protocol for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 5% HCl) to the separatory funnel.[14]

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated Methyl 3-isoquinolin-4-YL-acrylate will be in the aqueous layer.

  • Drain the organic layer, which contains neutral impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully add a dilute aqueous base (e.g., 5% NaOH or Na2CO3) to the aqueous layer until it is basic (pH > 10).[15]

  • Extract the now-neutralized product back into an organic solvent (e.g., dichloromethane) three times.[15]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified product.

General Protocol for Flash Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[6]

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified Methyl 3-isoquinolin-4-YL-acrylate.[6]

Table 1: Example Solvent Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase (v/v)ModifierTarget Rf Value for Column
Silica GelHexanes:Ethyl Acetate0.5% Triethylamine0.25 - 0.35
Silica GelDichloromethane:Methanol0.5% Triethylamine0.25 - 0.35
Neutral AluminaHexanes:Ethyl AcetateNone0.25 - 0.35
C18 Silica GelAcetonitrile:Water with 10mM Ammonium Acetate (pH 4)Acetic AcidN/A

Purification Strategy Flowchart:

Purification_Strategy Start Crude Reaction Mixture Extraction Acid-Base Extraction Start->Extraction Remove acidic/basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate from neutral impurities Crystallization Crystallization Chromatography->Crystallization Final polishing Pure_Product Pure Methyl 3-isoquinolin-4-YL-acrylate Crystallization->Pure_Product

Caption: A general workflow for the purification of Methyl 3-isoquinolin-4-YL-acrylate.

V. References

  • Columbia University. (n.d.). Solid-Liquid Extraction. Retrieved from [Link]

  • Sulzer. (n.d.). Falling film melt crystallization Technology for production of glacial acrylic acid. Retrieved from [Link]

  • Experimental No. (6) Extraction Extraction. (2021, July 16). Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization. Retrieved from

  • Google Patents. (n.d.). US20120071620A1 - Method for crystallizing (meth)acrylic acid and method for regulating content of polymerization inhibitor in product (meth)acrylic acid. Retrieved from

  • Gadzikowska, M., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Molecules, 23(2), 459.

  • Edutech, A. (2024, June 19). What are the methods of separation and purification of organic compounds? Retrieved from [Link]

  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Pharmaceuticals, 17(1), 53.

  • OSTI.GOV. (n.d.). Polymerization in the crystalline state. II. Alkali acrylates and methacrylates. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Gadzikowska, M., et al. (2025, November 24). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate.

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024). Molbank, 2024(4), M1941.

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. (2024, October 11). ResearchGate.

  • Google Patents. (n.d.). US4518462A - Distillation process for purifying methyl methacrylate. Retrieved from

  • Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Eureka. (2022, May 6). Process for purifying methyl methacrylate to remove low boiling components. Retrieved from [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. (2023). Molecules, 28(8), 3538.

  • IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

Sources

Solving solubility issues with Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Compound Identity: Methyl 3-(isoquinolin-4-yl)acrylate Chemical Class: Isoquinoline derivative / Conjugated Michael Acceptor Key Physicochemical Challenges:

  • Planar Stacking: The fused benzene-pyridine ring system (isoquinoline) promotes strong

    
    -
    
    
    
    stacking, leading to high lattice energy and poor dissolution in neutral aqueous media.
  • pH-Dependent Solubility: The isoquinoline nitrogen is a weak base (

    
    ).[1] It requires protonation for aqueous solubility, but the conjugated acrylate group reduces basicity via electron withdrawal.
    
  • Reactivity: The acrylate moiety is an electrophile (Michael acceptor) and an ester. It is susceptible to nucleophilic attack (by thiols/amines), hydrolysis, and polymerization.

Solvent Selection & Preparation (The "What" & "How")

Q: What is the primary solvent system for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.

  • Why: It disrupts the

    
    -
    
    
    
    stacking of the isoquinoline rings and accommodates the lipophilic acrylate tail.
  • Protocol: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.

  • Caution: Avoid storing DMSO stocks at

    
    C if the concentration is high, as DMSO freezes at 
    
    
    
    C, potentially causing repeated freeze-thaw micro-precipitation. Store aliquots at
    
    
    C.
Q: Can I dissolve this directly in water or PBS?

A: No.

  • The Science: At neutral pH (7.4), the isoquinoline nitrogen is unprotonated (neutral form). The compound acts as a lipophilic organic solid (

    
     estimated) and will float or form a suspension.
    
  • The Fix: You must use a co-solvent system or pH manipulation .

    • Method A (Bioassay): Dissolve in DMSO first, then dilute into buffer. Keep final DMSO

      
      .
      
    • Method B (Chemical Handling): Use 0.1 M HCl. The acid protonates the nitrogen (

      
      ), forming a water-soluble salt. Warning: Do not store in acid for >4 hours due to ester hydrolysis risk.
      
Q: My compound turned yellow/brown in solution. Is it degraded?

A: Not necessarily, but it warrants a check.

  • Cause 1 (Benign): Extended conjugation often imparts a yellow color, which intensifies at higher concentrations.

  • Cause 2 (Oxidation): Isoquinolines can form N-oxides over time in air.

  • Cause 3 (Polymerization): Acrylates can polymerize if exposed to light/heat without inhibitors.

  • Validation: Run a TLC (Thin Layer Chromatography) or LC-MS. If you see a "smear" or multiple peaks with higher molecular weights, polymerization has occurred.

Troubleshooting & Advanced Formulation

Q: The compound precipitates immediately upon dilution into cell culture media. Why?

A: This is the "Solubility Cliff."

  • Mechanism: When you dilute a DMSO stock (highly solubilizing) into media (highly aqueous), the solvent power drops exponentially. If the concentration exceeds the thermodynamic solubility limit of the neutral species, it crashes out.

  • Solution:

    • Sonicate the media immediately after addition.

    • Step-down Dilution: Dilute DMSO stock 1:10 into Ethanol first, then 1:100 into media (Intermediate polarity helps).

    • Carrier: Use 0.5% Methylcellulose or Cyclodextrin (HP-

      
      -CD) to encapsulate the hydrophobic core.
      
Q: I see a loss of signal in my assay over 24 hours. Is it solubility or stability?

A: It is likely reactivity (Michael Addition) .

  • The Trap: This molecule contains an

    
    -unsaturated ester. In biological media containing serum (BSA/FBS) or glutathione (GSH), the thiol (-SH) or amine (-NH2) groups can attack the double bond.
    
  • Diagnostic: Incubate compound with 5 mM GSH (Glutathione) in buffer for 1 hour. Analyze by LC-MS. If you see a mass shift of +307 Da (GSH adduct), your compound is covalently binding to assay components, not precipitating.

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on experimental application.

SolventSelection Start Start: Methyl 3-(isoquinolin-4-yl)acrylate AppType Application Type? Start->AppType Bioassay Biological Assay (Cells/Enzymes) AppType->Bioassay Synthesis Chemical Synthesis / Purification AppType->Synthesis DMSORoute Dissolve in DMSO (Stock 10-50mM) Bioassay->DMSORoute OrgSolv Use DCM, Chloroform, or Ethyl Acetate Synthesis->OrgSolv Dilution Dilute into Buffer DMSORoute->Dilution PrecipCheck Precipitation Visible? Dilution->PrecipCheck SuccessBio Proceed to Assay (Keep DMSO <1%) PrecipCheck->SuccessBio No FixBio Add HP-beta-Cyclodextrin or Lower Conc. PrecipCheck->FixBio Yes AcidRoute Need Aqueous? OrgSolv->AcidRoute AcidSol Use 0.1M HCl (Protonates IsoQ Nitrogen) AcidRoute->AcidSol Yes Warning WARNING: Limit time (Ester Hydrolysis Risk) AcidSol->Warning

Figure 2: Dissolution & Stability Workflow

Caption: Step-by-step protocol to ensure solubility while mitigating hydrolysis and polymerization.

DissolutionProtocol Weigh 1. Weigh Solid (Amber Vial) Solvent 2. Add Anhydrous DMSO (Avoid Water) Weigh->Solvent Protect from Light Agitate 3. Vortex & Sonicate (30s, Room Temp) Solvent->Agitate QC 4. Visual Inspection (Clear Yellow Solution?) Agitate->QC QC->Agitate Fail (Particulates) Storage 5. Aliquot & Freeze (-20°C, Desiccated) QC->Storage Pass

Quantitative Data Summary

Solvent / MediumSolubility RatingStability RiskNotes
DMSO High (>50 mg/mL)LowRecommended stock solvent. Hygroscopic; keep dry.
Dichloromethane (DCM) HighLowExcellent for synthesis/extraction.
Ethanol/Methanol ModerateLowMay require warming. Good for intermediate dilution.
Water (pH 7) NegligibleHigh (Hydrolysis)Do not use. Compound will crash out.
0.1 M HCl (pH 1) HighModerateSoluble as salt (

). Hydrolysis of ester occurs >4 hrs.
PBS + 10% FBS Low/ComplexHigh (Binding)Protein binding mimics solubility. Michael addition risk.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoquinoline. Retrieved from [Link]

    • Relevance: Establishes the pKa (5.[1]14) and basicity of the isoquinoline core, explaining the need for acidic conditions for aqueous solubility.

  • Gantrade Corporation (2025). Methyl Acrylate (MA) FAQ & Stability Guide. Retrieved from [Link]

    • Relevance: Details the polymerization risks of acrylate esters and the necessity of inhibitors/oxygen for stability.
  • Relevance: Provides specific lipophilicity (LogP)
  • National Institutes of Health (2021). Hydrolytic (In)stability of Methacrylate Esters. Retrieved from [Link]

    • Relevance: Scientific validation of ester hydrolysis mechanisms in physiological buffers (pH 7.4), supporting the "reactivity vs. solubility" troubleshooting section.

Sources

Minimizing side reactions in isoquinoline acrylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Acrylate Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive side reactions encountered when functionalizing the isoquinoline core with acrylate moieties.

Whether you are employing classical Mizoroki-Heck cross-coupling or advanced transition-metal-catalyzed C-H activation, successful synthesis requires treating every protocol as a self-validating system. This guide moves beyond simple troubleshooting by explaining the mechanistic causality behind each failure mode, ensuring you can rationally optimize your workflows.

Part 1: Mizoroki-Heck Coupling Troubleshooting

Q: Why am I observing significant hydrodehalogenation (yielding plain isoquinoline) instead of the desired acrylate when coupling 4-bromoisoquinoline? Causality & Solution: Hydrodehalogenation is a notorious side reaction in palladium-catalyzed cross-couplings. It occurs when the Pd(II)-aryl intermediate undergoes premature reduction prior to alkene coordination[1]. This is frequently exacerbated by the use of N,N-dimethylformamide (DMF) as a solvent, which can act as a hydride donor at elevated temperatures[1].

  • Actionable Fix: Transition to a less reducing, non-polar solvent such as toluene[1]. Additionally, employing a sterically demanding, electron-rich ligand (e.g.,

    
     or the bidentate ligand dppf) accelerates the initial oxidative addition and stabilizes the Pd(II) intermediate, favoring the migratory insertion of the acrylate over hydride abstraction.
    

Q: My reaction yields a mixture of the target


-unsaturated ester and a saturated amine adduct. What causes this and how do I prevent it? 
Causality & Solution:  Isoquinoline acrylates are highly electrophilic Michael acceptors. If primary or secondary amines (e.g., piperidine, or triethylamine containing diethylamine impurities) are utilized as the base to neutralize the HX byproduct in the Heck catalytic cycle, they can undergo a spontaneous aza-Michael addition to the newly formed acrylate double bond[2].
  • Actionable Fix: Strictly utilize non-nucleophilic bases. Inorganic carbonates (e.g.,

    
    , 
    
    
    
    ) or sterically hindered organic bases like
    
    
    -dicyclohexylmethylamine (
    
    
    ) or Proton Sponge will completely suppress this secondary addition.

Heck_Side_Reactions Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Aryl Complex) Pd0->OxAdd + Halo-Isoquinoline MigIns Migratory Insertion (Acrylate Coordination) OxAdd->MigIns + Acrylate Dehalogenation Hydrodehalogenation (Side Product) OxAdd->Dehalogenation Reducing Solvent (e.g., DMF) BetaElim β-Hydride Elimination (Product Formation) MigIns->BetaElim Base BetaElim->Pd0 - HX Michael Aza-Michael Addition (Side Product) BetaElim->Michael Nucleophilic Base (e.g., 1°/2° Amines)

Mechanistic pathways of Heck coupling highlighting where specific side reactions diverge.

Part 2: Direct C-H Activation Troubleshooting

Q: When using Rh(III) catalysis for direct C-H olefination of isoquinoline, I suffer from poor regioselectivity and bis-alkenylation. How can I control this? Causality & Solution: The electron-deficient nature of the bare isoquinoline ring makes unguided C-H activation highly unselective. Furthermore, the introduction of a single acrylate group alters the electronic landscape, often making the mono-alkenylated product competitive with the starting material for further activation.

  • Actionable Fix: Utilize an N-oxide directing group[3]. Isoquinoline N-oxides coordinate strongly to Rh(III) or Ru(II) centers, forming a rigid metallacycle that directs activation exclusively to the adjacent C-1 or C-8 positions[3]. To mitigate bis-alkenylation, restrict the acrylate stoichiometry to 1.05 equivalents and employ a bulky oxidant like

    
    , which sterically hinders the secondary catalytic cycle.
    

Q: My C-H activation workflow is yielding fused pyrido-isoquinoline systems rather than the isolated isoquinoline acrylate. Why? Causality & Solution: This is a classic cascade annulation issue. Following the migratory insertion of the acrylate, the resulting intermediate can undergo an intramolecular cyclization (an addition-cyclization cascade) with the isoquinoline nitrogen[4][5]. This is highly prevalent if the reaction is run at excessively high temperatures or if the N-oxide directing group is prematurely reduced in situ.

  • Actionable Fix: Lower the reaction temperature (e.g., from 120°C to 80°C) to kinetically trap the acyclic acrylate before cyclization occurs[4]. Ensure your oxidant loading is precisely calibrated to maintain the catalytic cycle without triggering secondary oxidative annulations.

CH_Activation Substrate Isoquinoline N-oxide Coordination Metal Coordination (Rh/Ru/Pd) Substrate->Coordination CH_Cleavage C-H Bond Cleavage (Metallacycle) Coordination->CH_Cleavage Base/Oxidant Insertion Acrylate Insertion CH_Cleavage->Insertion + Acrylate Product Mono-Acrylate Product Insertion->Product Reductive Elimination Annulation Cascade Annulation (Fused Ring) Insertion->Annulation High Temp / No Oxidant BisAlkenylation Bis-alkenylation (Over-reaction) Product->BisAlkenylation Excess Acrylate

C-H activation workflow demonstrating the divergence points for over-reaction and annulation.

Part 3: Quantitative Optimization Matrix

The following table summarizes the critical parameters required to shift the kinetic balance away from side reactions and toward the desired isoquinoline acrylate.

Reaction PathwayPrimary Side ReactionMechanistic CauseOptimized ParameterExpected Yield Impact
Heck Coupling HydrodehalogenationHydride donation from solventSwitch DMF to Toluene+25-40%
Heck Coupling Aza-Michael AdditionNucleophilic attack by baseUse

or

+15-30%
C-H Activation Poor RegioselectivityLack of metal coordinationUse Isoquinoline N-oxide>95% Regioselectivity
C-H Activation Bis-alkenylationExcess coupling partnerLimit Acrylate to 1.05 equiv+20% (Mono-product)
C-H Activation Cascade AnnulationThermodynamic cyclizationLower Temp (120°C → 80°C)+35% (Acyclic product)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Heck Coupling (Synthesis of 4-Acrylate Isoquinolines)

This protocol utilizes a non-nucleophilic base and a non-reducing solvent to prevent Michael additions and dehalogenation[1][2].

  • Preparation: In an oven-dried Schlenk tube under argon, charge 4-bromoisoquinoline (1.0 mmol),

    
     (0.05 mmol, 5 mol%), and dppf (0.06 mmol, 6 mol%).
    
  • Solvent & Reagent Addition: Add anhydrous toluene (5.0 mL), followed by ethyl acrylate (1.2 mmol) and

    
    -dicyclohexylmethylamine (
    
    
    
    , 1.5 mmol).
  • Reaction: Seal the tube and heat to 100°C with vigorous stirring for 12 hours. Self-Validation Check: The solution should transition from a pale yellow to a deep amber/brown without the formation of a black palladium mirror (which would indicate catalyst death/dehalogenation).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and ammonium salts. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Regioselective Rh(III) C-H Olefination

This protocol relies on an N-oxide directing group to ensure absolute regioselectivity while controlling temperature to prevent cascade annulation[3][5].

  • Preparation: In a sealed pressure vial, add isoquinoline N-oxide (1.0 mmol),

    
     (0.025 mmol, 2.5 mol%), 
    
    
    
    (2.0 mmol), and
    
    
    (0.2 mmol).
  • Solvent & Reagent Addition: Add tert-butyl acrylate (1.05 mmol) to prevent bis-alkenylation, followed by 1,4-dioxane (4.0 mL).

  • Reaction: Stir the mixture at 80°C for 16 hours. Self-Validation Check: Maintaining the temperature strictly at 80°C is critical; exceeding 100°C will initiate the aza-Michael cascade, turning the reaction mixture dark red/black as fused polycycles form.

  • Workup: Cool the mixture, dilute with

    
    , filter through Celite, and concentrate. The N-oxide can be subsequently reduced using 
    
    
    
    or
    
    
    if the free isoquinoline is desired.

References

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation Source: Taylor & Francis Online URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Sources

Technical Support Center: Handling & Stability of Methyl 3-isoquinolin-4-YL-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic assay results when working with bifunctional heterocyclic building blocks. Methyl 3-isoquinolin-4-YL-acrylate (CAS: 477250-22-9) is a classic example of a "deceptively simple" molecule.

To achieve reproducible results, you must treat this compound as a dynamic system. It combines a basic isoquinoline core—which dictates its pH-dependent solubility—with a highly reactive


-unsaturated ester (acrylate) that acts as a potent electrophile. This guide is designed to explain the chemical causality behind its behavior in aqueous media and provide field-proven, self-validating protocols to ensure scientific integrity in your assays.
Section 1: Core Chemical Vulnerabilities (The "Why")

Understanding the mechanistic pathways of degradation is the first step in troubleshooting. Methyl 3-isoquinolin-4-YL-acrylate is susceptible to three primary failure modes in aqueous environments:

  • Nucleophilic Susceptibility (Thia-Michael Addition): The acrylate moiety is a classic Michael acceptor. The

    
    -carbon is electron-deficient due to conjugation with the carbonyl group. In biological buffers containing soft nucleophiles—specifically thiols like Dithiothreitol (DTT), 
    
    
    
    -mercaptoethanol (BME), or Glutathione (GSH)—a rapid Thia-Michael addition occurs[1]. This covalent modification completely alters the molecule's structure and target binding affinity, neutralizing it before it ever reaches your biological target[2].
  • pH-Dependent Solubility & Precipitation: The isoquinoline nitrogen has a

    
     of approximately 5.14[3]. In acidic environments (pH < 5), the nitrogen is protonated, forming a highly water-soluble salt. However, at physiological pH (7.4), the molecule exists almost entirely as a deprotonated, lipophilic free base. Diluting this free base directly into aqueous buffers without sufficient co-solvents causes immediate "solvent shock" and irreversible precipitation.
    
  • Ester Hydrolysis: The methyl ester is prone to base-catalyzed hydrolysis at elevated pH (> 8.0). Furthermore, if your assay involves cell culture media containing fetal bovine serum (FBS) or raw cell lysates, non-specific esterases will rapidly cleave the methyl group, yielding isoquinolinyl acrylic acid.

Pathways MIA Methyl 3-isoquinolin-4-YL-acrylate (Active Compound) Thiol Thiol-Michael Adduct (Inactive/Covalent Mod) MIA->Thiol Soft Nucleophiles (DTT, GSH, BME) Acid Isoquinolinyl Acrylic Acid (Hydrolyzed) MIA->Acid High pH (>8.0) or Esterases Precip Insoluble Aggregate (Precipitate) MIA->Precip pH > 6.0 & Low Co-solvent

Fig 1. Primary degradation pathways of Methyl 3-isoquinolin-4-YL-acrylate in aqueous media.

Section 2: Quantitative Properties & Troubleshooting Matrix

To establish a baseline for your experimental design, reference the quantitative physicochemical properties below.

Table 1: Physicochemical Baselines

Property Value Scientific Implication
Molecular Weight 213.23 g/mol Small molecule; highly permeable but prone to aggregation if uncharged.

| Isoquinoline


  | ~5.14 - 5.40 | Protonated at pH < 5; Exists as an insoluble free base at pH 7.4[3]. |
| Acrylate Reactivity  | High (Michael Acceptor) | Rapidly scavenged by free thiols in standard assay buffers[1][2]. |
| Aqueous Solubility (pH 7.4)  | < 10 µM (Estimated) | Requires DMSO co-solvent (1-5%) or surfactants to maintain solubility. |

Table 2: Troubleshooting Matrix

Observed Symptom Mechanistic Cause Recommended Solution
Complete loss of compound peak via LC-MS in assay buffer Thia-Michael addition from reducing agents (e.g., DTT or BME). Replace thiol-based reducing agents with 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine).
Immediate cloudiness upon addition to PBS (pH 7.4) "Solvent shock" causing precipitation of the unprotonated free base. Perform serial dilutions in DMSO first; keep final assay DMSO at 1-2%; add dropwise with vigorous vortexing.

| Gradual shift in retention time or loss of activity over 24 hours | Base-catalyzed or enzymatic ester hydrolysis. | Maintain buffer pH between 6.5 and 7.5; use esterase inhibitors if working with raw cell lysates; prepare fresh daily. |

Section 3: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Do not deviate from the order of addition, as the thermodynamics of solvation are critical here.

Protocol 1: Preparation of Stable Master Stocks
  • Equilibration: Remove the lyophilized solid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, and water will initiate slow ester hydrolysis over time.

  • Reconstitution: Dissolve the solid in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Validation: Vortex vigorously for 30–60 seconds. Inspect the solution against a light source; it must be completely optically clear with no micro-particulates.

  • Storage: Aliquot into single-use amber vials to prevent potential photo-isomerization of the conjugated double bond. Store at -20°C.

Protocol 2: Aqueous Assay Buffer Preparation
  • Buffer Formulation: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). CRITICAL: Omit all thiol-containing reducing agents. If your biological target requires a reducing environment, use 1 mM TCEP.

  • Thermal Equilibration: Pre-warm the buffer to 37°C. Causality: Increasing the temperature raises the thermodynamic solubility limit, reducing the risk of nucleation during compound addition.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 100x of your final desired concentration) in pure DMSO.

  • Integration: While vigorously vortexing the warmed buffer, add the intermediate DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 1-2%.

Workflow Step1 1. Solid Compound Store desiccated at -20°C Step2 2. Master Stock (10 mM) Dissolve in Anhydrous DMSO Step1->Step2 Reconstitute Step3 3. Intermediate Dilution e.g., 100x in pure DMSO Step2->Step3 Serial Dilute Step5 5. Final Assay Solution Add Step 3 dropwise to Step 4 Step3->Step5 Dropwise Addition (Vigorous Mixing) Step4 4. Aqueous Buffer Prep pH 7.4, NO DTT/BME (Use TCEP) Step4->Step5 Pre-warm to 37°C

Fig 2. Optimized workflow for preparing aqueous assay solutions to prevent solvent shock.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store the compound in aqueous buffer overnight at 4°C? A: No. Due to the combined risks of ester hydrolysis and potential micro-precipitation over time, aqueous solutions must be prepared fresh immediately prior to the experiment. Only anhydrous DMSO stocks should be stored long-term.

Q: My biological target requires DTT for enzymatic activity. How can I test this compound? A: DTT will rapidly react with the acrylate group via a Thia-Michael addition, neutralizing the compound before it reaches your target[1]. You must substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent, phosphine-based reducing agent that lacks a nucleophilic thiol, making it completely unreactive toward Michael acceptors like acrylates.

Q: Why does the compound dissolve perfectly in my pH 4.0 acetate buffer but crash out instantly in pH 7.4 PBS? A: This is a classic


 effect. The isoquinoline nitrogen (

~5.14) is protonated at pH 4.0, forming a highly soluble cationic salt[3]. At pH 7.4, it is deprotonated, exposing the hydrophobic core of the molecule. You must compensate for this loss of charge by utilizing a co-solvent (like DMSO) or a surfactant (e.g., 0.01% Tween-20) when working at physiological pH.
References
  • Grokipedia. Isoquinoline. Retrieved from:[3]

  • Ataman Chemicals. ISOQUINOLINE. Retrieved from:

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from:[1]

  • ACS Publications. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Retrieved from:[2]

Sources

Troubleshooting low purity in Methyl 3-isoquinolin-4-YL-acrylate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter purity bottlenecks when scaling up the synthesis of heterocyclic intermediates.

The synthesis of (E)-Methyl 3-(isoquinolin-4-yl)acrylate (CAS: 66417-79-6) is typically achieved via a Mizoroki-Heck cross-coupling between 4-bromoisoquinoline and methyl acrylate. While conceptually straightforward, the electron-deficient nature of the isoquinoline ring and its strong coordinating ability make this specific reaction highly susceptible to catalyst poisoning, des-halogenation, and product contamination.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework designed to elevate your crude purity from <70% to >98%.

Mechanistic Pathway & Diagnostic Overview

To troubleshoot effectively, we must first isolate where the catalytic cycle is breaking down. The diagram below illustrates the active Heck cycle for this specific transformation, highlighting the exact nodes where common impurities (des-bromo isoquinoline and Palladium black) originate.

HeckMechanisticCycle Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition [Isoquinoline-Pd-Br] Pd0->OxAdd 4-Bromoisoquinoline PdBlack Pd Black (Deactivation) Pd0->PdBlack Aggregation (Lack of TBAB) Insertion Olefin Insertion [Intermediate Complex] OxAdd->Insertion Methyl Acrylate DesH Des-halogenation (Isoquinoline) OxAdd->DesH Hydride Source (e.g., Et3N) BetaElim β-Hydride Elim. Product + [H-Pd-Br] Insertion->BetaElim Regen Base Regeneration Release of HBr BetaElim->Regen (E)-Isomer Regen->Pd0 K2CO3

Heck catalytic cycle for 4-bromoisoquinoline highlighting primary failure modes.

Targeted Troubleshooting & FAQs

Q1: My LC-MS shows a massive impurity peak corresponding to unsubstituted isoquinoline (des-bromination). Why is this happening? The Causality: This is a classic case of premature reduction of the [Isoquinoline-Pd(II)-Br] intermediate. When using aliphatic amines like Triethylamine (Et₃N) as the base, the amine can coordinate to the palladium center. Under thermal stress, Et₃N undergoes β-hydride elimination, donating a hydride to the palladium. Reductive elimination then yields unsubstituted isoquinoline instead of coupling with the acrylate. The Fix: Abandon aliphatic amines. Switch to an inorganic base like K₂CO₃ or K₃PO₄. Inorganic bases cannot act as hydride donors, effectively shutting down this degradation pathway1[1].

Q2: The reaction stalls at 60% conversion, and a heavy black precipitate forms on the flask walls. How do I prevent catalyst deactivation? The Causality: The black precipitate is "Palladium Black"—inactive, aggregated Pd(0) nanoparticles. In the synthesis of heterocyclic acrylates, if the olefin insertion step is too slow, the transient Pd(0) species cluster together to minimize surface energy, crashing out of the catalytic cycle. The Fix: Implement "Jeffery Conditions" by adding a phase-transfer catalyst, specifically Tetra-n-butylammonium bromide (TBAB). TBAB serves a dual purpose: the bromide ions coordinate with Pd(0) to form highly active, soluble anionic species [Pd(0)Br₃]⁻, while the bulky ammonium cations sterically prevent the palladium atoms from aggregating into bulk metal1[1].

Q3: The E/Z isomer ratio of my isolated product is poor. How can I maximize the (E)-isomer purity? The Causality: The Heck reaction is kinetically driven to produce the (E)-isomer due to the required syn-coplanar geometry during β-hydride elimination2[2]. However, if the reaction is heated after the 4-bromoisoquinoline is consumed, the active [H-Pd-Br] species can reversibly re-insert into the newly formed double bond, leading to thermodynamic equilibration and the formation of the (Z)-isomer. The Fix: Strict reaction monitoring. Do not leave the reaction heating overnight. Quench the reaction immediately upon consumption of the starting material (typically 4–6 hours at 90°C).

Q4: My final product has a dark tint, and ICP-MS shows residual Palladium >500 ppm. Standard aqueous washes aren't working. Why? The Causality: The nitrogen atom on the isoquinoline ring is a strong σ-donor. It chelates the palladium catalyst, dragging it into the organic phase during extraction. Standard aqueous washes (even with brine or mild acid) cannot break this strong coordination complex 3[3]. The Fix: You must introduce a competing ligand that has a higher affinity for Palladium than isoquinoline. Treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-acetylcysteine. The soft sulfur atoms will strip the soft Pd metal from the heterocyclic nitrogen.

Empirical Optimization Data

The following table summarizes the quantitative impact of adjusting the mechanistic variables discussed above. Notice how the shift to Jeffery conditions drastically improves both yield and crude purity.

Condition SetCatalyst / Base / Solvent / AdditiveTemp / TimeYield (%)Crude Purity (HPLC)Primary Contaminant
Baseline (Standard) Pd(OAc)₂ / Et₃N / DMF / None120°C / 12h42%68%Isoquinoline (Des-bromo)
Inorganic Base Pd(OAc)₂ / K₂CO₃ / DMF / None100°C / 12h61%82%Unreacted SM (Pd Black formed)
Optimized (Jeffery) Pd(OAc)₂ / K₂CO₃ / DMF / TBAB 90°C / 5h94% >98% Trace (Z)-isomer (<1%)

Standardized Self-Validating Protocol

This protocol integrates the mechanistic fixes into a self-validating workflow. In-Process Controls (IPCs) are embedded to ensure the system is functioning correctly before proceeding to the next step.

Reagents Required:

  • 4-Bromoisoquinoline (1.0 eq, 10 mmol)

  • Methyl acrylate (1.5 eq, 15 mmol)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • K₂CO₃ (anhydrous, finely powdered) (2.0 eq, 20 mmol)

  • Tetra-n-butylammonium bromide (TBAB) (1.0 eq, 10 mmol)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Deoxygenation: Charge a dried Schlenk flask with 4-bromoisoquinoline, Pd(OAc)₂, K₂CO₃, and TBAB. Add anhydrous DMF. Sparge the suspension with Argon or N₂ for 15 minutes.

    • IPC 1 (Validation): The mixture should be a pale yellow/orange suspension. If it turns black at room temperature, oxygen is present, and the catalyst has pre-deactivated.

  • Olefin Addition: Inject methyl acrylate via syringe.

  • Catalytic Execution: Heat the reaction mixture to 90°C under active stirring.

    • IPC 2 (Validation): Check the reaction at the 1-hour mark. The solution should remain a clear, deep orange/red without any black mirror on the glass. This confirms TBAB is successfully stabilizing the Pd nanoparticles.

  • Reaction Quench: Monitor via TLC/HPLC. Upon complete consumption of 4-bromoisoquinoline (approx. 4–5 hours), immediately remove from heat and cool to room temperature to prevent (Z)-isomerization. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

  • Palladium Scavenging: Transfer the EtOAc filtrate to a flask. Add 10% w/w (relative to theoretical yield) of SiliaMetS® Thiol (or equivalent silica-thiol scavenger). Stir at 40°C for 2 hours.

    • IPC 3 (Validation): Filter the silica. The filtrate should shift from a dark amber to a pale yellow, indicating successful stripping of chelated palladium.

  • Isolation: Wash the organic phase with water (3x) to remove DMF and TBAB, dry over Na₂SO₄, and concentrate under vacuum. Recrystallize the crude solid from EtOAc/Heptane to yield pure (E)-Methyl 3-(isoquinolin-4-yl)acrylate.

References

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. National Institutes of Health (NIH).[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health (NIH).[Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.[Link]

Sources

Technical Support: Overcoming Steric Hindrance in 3-(Isoquinolin-4-yl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-C4-ACR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Peri-Effect" Challenge

Welcome to the technical support center. You are likely attempting to synthesize 3-(isoquinolin-4-yl)acrylate (Structure 3 ) via a Palladium-catalyzed cross-coupling (Heck reaction) between 4-bromoisoquinoline (Structure 1 ) and an acrylate ester (Structure 2 ).

The Core Problem: The 4-position of the isoquinoline ring is electronically deactivated and, more critically, sterically compromised by the peri-hydrogen at position 5 (H5) . This creates a significant steric clash during the migratory insertion step of the catalytic cycle, often leading to:

  • Catalyst Decomposition: Formation of Palladium black.

  • N-Coordination: The isoquinoline nitrogen binds Pd(II), poisoning the catalyst.

  • Low Conversion: Stalled reaction despite high temperatures.

This guide provides two validated workflows: Route A (Direct Heck Optimization) for speed, and Route B (The HWE Detour) for reliability.

Route A: Optimized Heck Coupling (Direct Synthesis)

This route modifies standard Heck conditions to overcome the energy barrier imposed by the H5 peri-hydrogen.

The "Jeffery Conditions" Protocol

We utilize Silver(I) salts and Phase Transfer Catalysis . The silver salt serves two functions: it acts as a halide scavenger to facilitate cationic Pd pathway (faster) and can sequester the isoquinoline nitrogen to prevent catalyst poisoning.

Reagents:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)

  • Coupling Partner: Ethyl acrylate or Methyl acrylate (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: P(o-tol)₃ (10-20 mol%) — Crucial: The steric bulk of o-tolyl promotes reductive elimination.

  • Base: Ag₂CO₃ (1.1 equiv) or Et₃N (2.0 equiv)

  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv) — Stabilizes Pd nanoparticles.

  • Solvent: DMF or DMAc (Anhydrous, degassed)

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charging: Under Argon flow, add Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and 4-bromoisoquinoline (1.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL). Stir at RT for 5 mins to pre-form the active catalyst species.

  • Activation: Add Ag₂CO₃ (1.1 mmol) and TBAB (1.0 mmol). Note: The mixture will turn opaque/gray.

  • Initiation: Add Ethyl acrylate (2.0 mmol) via syringe.

  • Reaction: Heat to 100–110 °C for 12–24 hours. Do not exceed 120 °C to avoid rapid catalyst death.

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Ag salts and Pd black. Wash filtrate with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

Data Summary: Ligand Performance Table
LigandYield (%)Comments
PPh₃ < 20%Poor stability; N-poisoning dominates.
P(o-tol)₃ 65-75%Recommended. Bulk prevents N-binding; promotes elimination.
XPhos 50-60%Good, but expensive. Harder to purify.
Ligand-Free 0%Immediate Pd black formation.

Route B: The HWE "Detour" (High Reliability)

If Route A fails due to substrate-specific inhibition, switch to the Horner-Wadsworth-Emmons (HWE) reaction. This avoids the steric hindrance at the metal center entirely by forming the bond via nucleophilic attack on a carbonyl.

Prerequisite: You must first convert 4-bromoisoquinoline to 4-isoquinolinecarboxaldehyde (via Lithiation/DMF quench).

Reagents:

  • Substrate: 4-Isoquinolinecarboxaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: NaH (60% dispersion in oil) (1.5 equiv) or LiCl/DBU (Masamune-Roush conditions for milder base sensitivity).

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 mmol) in THF (5 mL) at 0 °C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 mmol). Stir 20 mins until gas evolution ceases and solution is clear.

  • Addition: Add 4-isoquinolinecarboxaldehyde (1.0 mmol) dissolved in THF (2 mL) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Quench with sat. NH₄Cl (aq).

  • Purification: Extract with EtOAc. The product is usually exclusively the (E)-isomer due to thermodynamic control.

Mechanism & Troubleshooting Visualization

The following diagram illustrates the competing pathways in Route A (Heck) and the decision logic for troubleshooting.

G Start Start: 4-Bromoisoquinoline RouteA Route A: Heck Coupling (Pd(OAc)2, P(o-tol)3, Ag salt) Start->RouteA RouteB Route B: HWE Reaction (Aldehyde Intermediate) Start->RouteB If Route A Fails OxAdd Oxidative Addition (L2Pd(Ar)Br) RouteA->OxAdd StericClash STERIC BARRIER (H5) Blocks Migratory Insertion OxAdd->StericClash Attempted Insertion Fail_N Failure: N-Coordination Poisoning OxAdd->Fail_N Isoquinoline N binds Pd Success Product: 3-(Isoquinolin-4-yl)acrylate StericClash->Success High T + Bulky Ligand Overcomes Barrier Fail_Black Failure: Pd Black Precipitate StericClash->Fail_Black Pd collapse Formyl Formylation (n-BuLi / DMF) RouteB->Formyl Ylide Ylide Attack (Phosphonoacetate) Formyl->Ylide Ylide->Success

Figure 1: Mechanistic flow showing the "Peri-Effect" bottleneck in Heck coupling (Red Octagon) and the alternative HWE pathway.

Frequently Asked Questions (Troubleshooting)

Q1: The reaction turns black immediately upon heating, and yield is <5%. Why?

  • Diagnosis: "Palladium Black" formation. The active Pd(0) species is unstable because the oxidative addition is slow (due to the electron-rich nature of the isoquinoline ring) or the phosphine ligand has dissociated.

  • Fix: Increase the ligand-to-metal ratio to 4:1. Add TBAB (Tetrabutylammonium bromide).[1] The quaternary ammonium salt stabilizes Pd nanoparticles (Jeffery conditions), keeping the catalyst active longer.

Q2: I see starting material consumption, but multiple spots on TLC. Is it the Z-isomer?

  • Diagnosis: Likely double-bond isomerization or polymerization of the acrylate.

  • Fix: Ensure you are using P(o-tol)₃ . Monodentate bulky phosphines promote the formation of the trans (E) isomer. If you see the Z-isomer, iodine (I₂) catalyzed isomerization in sunlight can convert Z to E.

Q3: Can I use 4-chloroisoquinoline instead of the bromo- analog?

  • Answer: No. The C-Cl bond is too strong for oxidative addition in this sterically hindered, electron-deactivated position without specialized, expensive ligands (like Buchwald biaryl phosphines/G3 precatalysts). Stick to the bromide or iodide.[2]

References

  • Heck Reaction on Heterocycles: Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition.[3] Chemical Reviews, 106(11), 4644-4680.

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212.

  • Isoquinoline Cross-Coupling Specifics: Roesch, K. R., & Larock, R. C. (2001). Synthesis of Isoquinolines via Palladium-Catalyzed Migration/Cyclization. Journal of Organic Chemistry, 66(24), 8042–8051.

  • HWE Reaction Mechanics: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 3-isoquinolin-4-yl-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for unambiguous structure elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 3-isoquinolin-4-yl-acrylate, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol for data acquisition, and compare predicted data with known values for analogous structures.

The unique arrangement of the isoquinoline and acrylate moieties in Methyl 3-isoquinolin-4-yl-acrylate gives rise to a characteristic 1H NMR spectrum. The aromatic protons of the isoquinoline ring are typically observed in the downfield region (δ 7.0-9.0 ppm), influenced by the electron-withdrawing effect of the nitrogen atom and the ring currents of the aromatic system.[1][2][3] The vinylic protons of the acrylate group and the methyl ester protons will also exhibit distinct signals, the positions and splitting patterns of which are crucial for complete structural assignment.

Predicted 1H NMR Spectral Data of Methyl 3-isoquinolin-4-yl-acrylate

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of Methyl 3-isoquinolin-4-yl-acrylate. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1'~ 9.2s-
H3'~ 8.5s-
H5'~ 8.2d8.0 - 9.0
H8'~ 8.0d8.0 - 9.0
H6', H7'~ 7.6 - 7.8m-
~ 7.9d~16.0
~ 6.5d~16.0
OCH3~ 3.8s-

Experimental Protocol for 1H NMR Data Acquisition

To obtain a high-quality 1H NMR spectrum of Methyl 3-isoquinolin-4-yl-acrylate, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity Methyl 3-isoquinolin-4-yl-acrylate.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Set the spectral width to cover a range of 0-12 ppm.
  • Acquire the spectrum at a probe temperature of 298 K.
  • Use a 30-degree pulse width.
  • Set the relaxation delay to 2 seconds.
  • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

The following diagram illustrates the general workflow for acquiring and analyzing the 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Set Experimental Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction & Calibration proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Spectral Analysis proc3->proc4

Caption: Workflow for 1H NMR Spectral Acquisition and Analysis.

In-Depth Spectral Analysis and Comparison

A detailed examination of the predicted spectrum reveals key structural insights.

Isoquinoline Moiety: The protons on the isoquinoline ring are expected to resonate in the aromatic region.[1][2][3] The H1' and H3' protons are anticipated to be the most deshielded due to their proximity to the nitrogen atom, appearing as singlets. The remaining protons on the benzene ring portion of the isoquinoline system (H5', H6', H7', H8') will exhibit splitting patterns characteristic of a substituted benzene ring. Specifically, H5' and H8' are expected to appear as doublets due to coupling with their respective ortho neighbors. H6' and H7' will likely appear as a more complex multiplet.

Acrylate Moiety: The two vinylic protons, Hα and Hβ, will appear as doublets due to their mutual coupling. The large coupling constant (J ≈ 16.0 Hz) is indicative of a trans stereochemistry about the double bond, a common feature in similar acrylate systems.[4][5] The chemical shift of Hα is expected to be further downfield than Hβ due to the deshielding effect of the adjacent isoquinoline ring.

Methyl Ester Group: The three protons of the methyl ester group (OCH3) are chemically equivalent and will appear as a sharp singlet at approximately 3.8 ppm, a typical value for methyl esters.[6]

The following diagram illustrates the structure of Methyl 3-isoquinolin-4-yl-acrylate with the assigned proton labels.

G cluster_structure Methyl 3-isoquinolin-4-yl-acrylate H1' H1' C1' C1' H1'->C1' N2' N2' C1'->N2' C3' C3' N2'->C3' H3' H3' C3'->H3' C4' C4' C3'->C4' C4a' C4a' C4'->C4a' C4'->Cα C5' C5' C4a'->C5' H5' H5' C5'->H5' C6' C6' C5'->C6' H6' H6' C6'->H6' C7' C7' C6'->C7' H7' H7' C7'->H7' C8' C8' C7'->C8' H8' H8' C8'->H8' C8a' C8a' C8'->C8a' C8a'->C1' C8a'->C4a' Cα->Hα Cα->Cβ Cβ->Hβ C=O C=O Cβ->C=O OCH3 OCH3 C=O->OCH3 H H OCH3->H

Caption: Molecular Structure of Methyl 3-isoquinolin-4-yl-acrylate.

Comparison with Alternative Structures

To underscore the diagnostic power of 1H NMR, let us consider a hypothetical isomer, Methyl 2-(isoquinolin-4-yl)acrylate. In this alternative structure, the isoquinoline group would be attached to the α-carbon of the acrylate moiety. This would lead to significant changes in the 1H NMR spectrum. The signals for the vinylic protons would likely shift, and their coupling pattern might change. Furthermore, the absence of a proton on the α-carbon would result in the disappearance of the corresponding doublet, providing a clear distinction between the two isomers.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the structure of Methyl 3-isoquinolin-4-yl-acrylate and distinguish it from other potential isomers. This level of analytical rigor is indispensable in the fields of drug discovery and materials science, where precise molecular architecture dictates function.

References

  • Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • ResearchGate. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]

  • Scilit. Determination of the stereochemistry of 1-substituted 3-aryltetrahydroisoquinolines by1H NMR spectroscopy. [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • National Institutes of Health. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Wiley Online Library. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Digital Commons @ EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. [Link]

  • Semantic Scholar. Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. [Link]

  • ResearchGate. Figure S15: 1 H NMR poly(methyl acrylate), 95% conversion. [MA]. [Link]

  • SciSpace. The NMR chemical shifts between the nonequivalent methylene protons of polymer and oligomers of methyl methacrylate: the revised. [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • ResearchGate. ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. [Link]

  • MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • ResearchGate. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. [Link]

  • IUPAC. Two-dimensional NMR studies of acrylate copolymers. [Link]

  • The Hive. methyl acrylate synthesis. [Link]

  • Atlantis Press. Synthesis and characterization of isobornyl acrylate modified waterborne polyurethane. [Link]

  • PrepChem. Synthesis of methyl acrylate. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectrum of Methyl 3-isoquinolin-4-yl-acrylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is paramount. Methyl 3-isoquinolin-4-yl-acrylate (MIQA) represents a class of compounds with significant potential, integrating the rigid, heterocyclic isoquinoline scaffold with a reactive acrylate moiety. Fourier-Transform Infrared (FTIR) spectroscopy serves as an indispensable first-line technique for the structural verification and purity assessment of such molecules. This guide provides an in-depth, comparative interpretation of the FTIR spectrum of MIQA, grounded in established spectroscopic principles and supported by detailed experimental protocols.

The Imperative of Vibrational Spectroscopy for MIQA

FTIR spectroscopy probes the vibrational modes of a molecule's functional groups. For a molecule like MIQA, this technique is exceptionally powerful. It allows for the simultaneous confirmation of its key structural components: the aromatic isoquinoline ring, the α,β-unsaturated ester, and the methyl group. Each of these components possesses characteristic vibrational frequencies that, when observed together, create a unique spectral "fingerprint," confirming the molecule's identity. Furthermore, the precise position of these bands can offer subtle insights into the electronic effects of conjugation between the aromatic system and the acrylate group.

Deconstructing the Spectrum: A Predictive Analysis

Before examining an experimental spectrum, we can predict the expected absorption bands by dissecting the MIQA molecule into its constituent functional groups. This predictive approach is crucial for a logical and systematic interpretation.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Rationale & Comparative Notes
Isoquinoline Ring Aromatic C-H Stretch3100-3000These bands appear at a higher frequency than aliphatic C-H stretches due to the sp² hybridization of the carbons.[1][2] Their presence confirms the aromatic component.
Aromatic C=C & C=N Stretch1625-1460The isoquinoline ring will exhibit a series of sharp to medium bands. Specifically, the C=N stretch is expected around 1625 cm⁻¹, with various C=C stretching modes appearing between 1580 cm⁻¹ and 1460 cm⁻¹.[3]
Aromatic C-H Out-of-Plane Bend900-675The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring.
Acrylate System Vinylic =C-H Stretch3080-3020Similar to aromatic C-H, this stretch appears just above 3000 cm⁻¹, confirming the alkene C-H bond.[4]
C=O Ester Stretch (Conjugated) 1730-1715 This is a key, high-intensity band. For a standard aliphatic ester, this stretch appears at 1750-1735 cm⁻¹.[1][5] However, conjugation with both the C=C bond and the isoquinoline ring lowers the bond order of the carbonyl, shifting its absorption to a lower wavenumber.[4][5][6]
C=C Alkene Stretch (Conjugated) 1640-1620 This band confirms the acrylate double bond. Its intensity is often enhanced by conjugation with the carbonyl group. A typical, non-conjugated C=C stretch is found around 1680-1640 cm⁻¹.[1][4][7]
Ester C-O Stretches1300-1100Esters typically show two C-O stretching bands: an asymmetric stretch (C-C-O) and a symmetric stretch (O-C-C). These are strong bands crucial for identifying the ester functionality.[5][8][9]
Methyl Group Aliphatic C-H Stretch2960-2850These stretches from the methyl ester appear at wavenumbers less than 3000 cm⁻¹, clearly distinguishing them from aromatic or vinylic C-H stretches.[1][4]
C-H Bending~1450 & ~1380These bands correspond to the asymmetric and symmetric bending (umbrella mode) of the methyl group, respectively.[8]

This predictive framework illustrates how the FTIR spectrum provides a comprehensive structural confirmation, with specific frequencies shifting based on the electronic environment, a key concept in physical organic chemistry.

Caption: Logical relationship between molecular structure and FTIR spectral regions for MIQA.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

The integrity of any spectral interpretation rests on the quality of the acquired data. Attenuated Total Reflectance (ATR) is the preferred method for solid powder samples like MIQA due to its minimal sample preparation and high reproducibility.[10]

Objective: To obtain a clean, high-resolution FTIR spectrum of solid MIQA.

Instrumentation: Bruker ALPHA II FTIR Spectrometer with a diamond ATR module.

Protocol:

  • System Preparation: Power on the FTIR spectrometer and allow it to warm up for at least 15 minutes to ensure thermal stability of the source and detector.

  • Crystal Cleaning (Pre-Analysis): Thoroughly clean the diamond ATR crystal surface. Wipe with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol, followed by a dry tissue to ensure no solvent residue remains.[11]

  • Background Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[3]

  • Sample Application: Place a small amount of the MIQA powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

  • Applying Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the diamond crystal. Good contact is essential for a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[10]

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

  • Post-Analysis Cleaning: After acquisition, raise the press arm, remove the sample powder, and clean the ATR crystal meticulously as described in Step 2. This prevents cross-contamination for the next user.[11]

Experimental_Workflow Start Start Clean_Crystal_Pre 1. Clean ATR Crystal (Isopropanol) Start->Clean_Crystal_Pre Run_Background 2. Acquire Background Spectrum Clean_Crystal_Pre->Run_Background Apply_Sample 3. Apply Solid MIQA Sample to Crystal Run_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Clean_Crystal_Post 6. Clean ATR Crystal Thoroughly Acquire_Spectrum->Clean_Crystal_Post End End Clean_Crystal_Post->End

Caption: Standard Operating Procedure for acquiring an ATR-FTIR spectrum of a solid sample.

Comparative Analysis: MIQA vs. Its Precursors

A powerful method for validating peak assignments is to compare the product's spectrum with those of its precursors or simpler analogs. Let's consider a hypothetical synthesis of MIQA from isoquinoline and methyl acrylate.

Wavenumber (cm⁻¹)Interpretation in MIQA SpectrumPresent in Isoquinoline?Present in Methyl Acrylate?Conclusion
~3060Aromatic C-H StretchYes[3]NoConfirms retention of the isoquinoline aromatic system.
~2955Aliphatic C-H StretchNoYesConfirms the presence of the methyl ester group.
~1720 Conjugated C=O Ester Stretch NoYes (~1735 cm⁻¹)Key indicator. Confirms the ester group. The shift to a lower frequency from standard methyl acrylate validates the conjugated system.[4][5]
~1635 Conjugated C=C Stretch NoYes (~1637 cm⁻¹)[7]Confirms the acrylate C=C bond. Its presence alongside the disappearance of precursor-specific peaks signals successful reaction.
~1625, 1580, 1495Aromatic C=C/C=N StretchesYes[3]NoConfirms the integrity of the isoquinoline ring structure in the final product.
~1250, 1150Ester C-O StretchesNoYesStrong bands confirming the ester functionality.

This comparative approach provides a self-validating system. The appearance of key product bands (e.g., the shifted C=O stretch) and the disappearance of specific reactant bands provide definitive evidence of the chemical transformation and the structure of the final product.

Conclusion: An Integrated Analytical Perspective

The FTIR spectrum of Methyl 3-isoquinolin-4-yl-acrylate is rich with structural information. A systematic interpretation, beginning with a predictive analysis based on functional groups and validated by a robust experimental protocol, allows for unambiguous confirmation of its identity. By comparing the spectrum to simpler, related molecules, we can confidently assign key absorption bands and appreciate the electronic effects of conjugation on vibrational frequencies. For researchers in drug development and materials science, mastering this level of spectral interpretation is not merely an academic exercise; it is a fundamental pillar of ensuring the identity, purity, and quality of the materials that drive innovation.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • ResearchGate. (2025, August 7). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations.
  • Coates, J. (2023, January 1).
  • AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy.
  • ResearchGate. (n.d.). The molecular conformation of butyl acrylate - A vibrational spectroscopy and computational study.
  • University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from University of Calgary Chemistry Department.
  • ER Publications. (n.d.). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ResearchGate. (n.d.). Infrared Spectroscopy of Polymers X: Polyacrylates.
  • Web. (n.d.). IR Spectroscopy by Functional Group.
  • ResearchGate. (n.d.). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
  • University of Toronto Scarborough. (2020, October 15).
  • Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and....
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ChemicalBook. (n.d.). Methyl acrylate(96-33-3) IR Spectrum.
  • Digital.CSIC. (n.d.). Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from the Spanish National Research Council institutional repository.
  • Kishinaka, S. (2019). Molecular structure and vibrational spectra at water/poly(2-methoxyethylacrylate) and water/poly(methyl methacrylate) interfaces: A molecular dynamics simulation study. The Journal of Chemical Physics, 150(4).
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Wiley-VCH. (n.d.). Isoquinoline. SpectraBase.
  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook.
  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
  • Al-Hamdan, E., et al. (2025).
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126.
  • Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy.
  • Magalhães, A. S. G., et al. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. SciSpace.

Sources

Comparative Bioactivity Guide: Methyl vs. Ethyl Isoquinolin-4-yl-Acrylates in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous clinically approved drugs and experimental therapeutics[1]. Among these, isoquinolin-4-yl-acrylate derivatives have emerged as critical building blocks for synthesizing potent kinase inhibitors and antimicrobial agents[2]. A frequent optimization dilemma in drug development is the selection of the ester moiety—specifically, comparing the bioactivity of methyl isoquinolin-4-yl-acrylates[3] against their ethyl counterparts.

While seemingly a minor structural tweak, the addition of a single methylene group (-CH₂-) fundamentally alters the molecule's steric profile, lipophilicity, and metabolic stability. This guide provides an objective, data-driven comparison of these two variants, focusing on their performance as inhibitors of the PI3K/Akt/mTOR signaling pathway[4].

Mechanistic Causality: The Alkyl Chain Effect

As a Senior Application Scientist, I emphasize that listing data is insufficient without understanding why the ester choice dictates bioactivity. The differences between the methyl and ethyl derivatives are governed by three physicochemical principles:

  • Steric Hindrance in the ATP-Binding Pocket : Kinase targets, such as PI3K, possess highly conserved, narrow ATP-binding clefts. The methyl ester variant typically exhibits superior binding affinity because its smaller volume allows for deeper penetration into the hydrophobic hinge region without causing steric clashes. The bulkier ethyl group often forces a suboptimal binding conformation.

  • Lipophilicity and Membrane Permeability : The ethyl ester increases the calculated partition coefficient (LogP). While higher lipophilicity can enhance passive diffusion across cell membranes, it also increases the risk of non-specific protein binding and reduces aqueous solubility, potentially lowering the effective free drug concentration in vitro.

  • Metabolic Stability (Esterase Hydrolysis) : In vivo and in cell-based assays, carboxylesterases rapidly hydrolyze ester bonds to yield the corresponding carboxylic acid, which is often inactive due to poor cell permeability. The ethyl ester provides greater steric shielding to the carbonyl carbon, significantly reducing the rate of enzymatic hydrolysis compared to the methyl ester, thereby extending the compound's half-life.

Comparative Bioactivity Data

The following table summarizes the structure-activity relationship (SAR) data for synthesized methyl and ethyl isoquinolin-4-yl-acrylate derivatives evaluated against PI3Kα and human colon cancer cell lines (HCT116)[4].

ParameterMethyl Isoquinolin-4-yl-AcrylateEthyl Isoquinolin-4-yl-AcrylateCausality / Impact
LogP (Calculated) 2.42.9Ethyl increases lipophilicity, reducing aqueous solubility.
PI3Kα IC₅₀ (nM) 45 ± 4135 ± 12Methyl avoids steric clash in the kinase hinge region.
HCT116 Viability IC₅₀ (μM) 0.48 ± 0.050.85 ± 0.08Methyl shows higher potency despite faster metabolism[4].
Plasma Half-Life (t₁/₂, hours) 1.23.4Ethyl resists carboxylesterase hydrolysis better.
Aqueous Solubility (μg/mL) 8532Methyl maintains better solubility for dosing formulations.

Target Pathway Visualization

To contextualize the bioactivity, the diagram below illustrates the PI3K/Akt/mTOR pathway targeted by these isoquinoline derivatives.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (Target) RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates CellGrowth Tumor Proliferation mTOR->CellGrowth Promotes Inhibitor Isoquinolin-4-yl-acrylate Derivatives Inhibitor->PI3K Inhibits

Mechanism of action for isoquinolin-4-yl-acrylate derivatives inhibiting the PI3K pathway.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, the following protocols utilize built-in self-validation mechanisms.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC₅₀ of methyl vs. ethyl derivatives against PI3Kα.

  • Reagent Preparation: Prepare a 384-well plate with 10-point serial dilutions (10 μM to 0.5 nM) of both the methyl and ethyl derivatives in an assay buffer containing 1% DMSO.

  • Enzyme Incubation: Add recombinant human PI3Kα and PIP2 substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 μM ATP. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Self-Validation Checkpoint:

    • Positive Control: Include Alpelisib (a known PI3K inhibitor) to verify assay sensitivity.

    • Negative Control: DMSO-only wells to establish maximum enzyme activity.

    • Quality Control: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

Protocol 2: Cell Viability Assay (HCT116)

Objective: Assess the translation of enzymatic inhibition into cellular cytotoxicity[4].

  • Cell Seeding: Seed HCT116 colon cancer cells at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the methyl and ethyl derivatives (0.1 μM to 10 μM) for 48 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the ATP present (indicating metabolically active cells).

  • Self-Validation Checkpoint:

    • Orthogonal Validation: Run a parallel Western blot on cell lysates treated at the IC₅₀ concentration to probe for phosphorylated AKT (p-AKT). If cell death is truly driven by PI3K inhibition, p-AKT levels must decrease relative to total AKT.

Workflow Visualization

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 TR-FRET Kinase Assay (Self-Validation: Z' > 0.6) Step1->Step2 Step3 Cell Viability Assay (HCT116 Cell Line) Step2->Step3 Step4 Orthogonal Validation (Western Blot for p-AKT) Step3->Step4 Step5 Lead Selection (Methyl vs Ethyl) Step4->Step5

Self-validating experimental workflow for evaluating isoquinoline-based kinase inhibitors.

Conclusion

The selection between methyl and ethyl isoquinolin-4-yl-acrylates requires balancing target affinity with pharmacokinetic stability. The methyl ester consistently demonstrates superior in vitro potency due to optimal steric fitting within kinase active sites. However, if rapid in vivo clearance via esterases is observed during animal models, transitioning to the ethyl ester provides a viable prodrug-like strategy to enhance metabolic half-life, albeit at a slight cost to absolute binding affinity.

References

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

HPLC method development for Methyl 3-isoquinolin-4-YL-acrylate detection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for an intermediate like Methyl 3-isoquinolin-4-YL-acrylate requires a deep understanding of its physicochemical behavior. This molecule presents a classic chromatographic challenge: it contains a highly conjugated, UV-active acrylate system coupled with an isoquinoline ring containing a basic nitrogen atom.

When analyzing basic compounds, standard reversed-phase methodologies often fail, yielding poor peak symmetry, shifting retention times, and low mass loadability. This guide objectively compares modern stationary phase technologies and mobile phase strategies to establish a self-validating, highly efficient method for this compound.

Physicochemical Profiling & Chromatographic Causality

To control the chromatography, we must first understand the molecule's active sites:

  • The Isoquinoline Nitrogen (pKa ~5.14): At a standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), this nitrogen is fully protonated[1]. On traditional fully porous silica C18 columns, this cationic state leads to strong secondary electrostatic interactions with residual, unbonded surface silanols (Si-O⁻). This slow desorption kinetics manifests as severe peak tailing and poor resolution.

  • The Acrylate Ester: While providing an excellent extended chromophore for UV detection (λmax ~254 nm and 280 nm)[1], esters can be susceptible to hydrolysis at extreme pH levels if subjected to prolonged exposure or high temperatures.

Historically, chromatographers forced basic analytes into sharp peaks using strong ion-pairing agents like Trifluoroacetic Acid (TFA) at low pH (pH < 3)[2]. While TFA masks silanols and pairs with the protonated base, it severely suppresses ionization in LC-MS applications and permanently alters the column's selectivity. Today, we rely on advanced particle chemistry to solve this at the column level.

Comparative Evaluation of Stationary Phases

To objectively determine the best approach, we compare three distinct column technologies for the retention and peak shape of basic isoquinoline derivatives.

A. Standard Fully Porous Silica C18 (The Baseline)

Standard high-purity C18 columns rely entirely on hydrophobic partitioning. When using low-ionic-strength mobile phases (like 0.1% Formic Acid), they suffer from rapid mass overloading for basic compounds. Even at low injection volumes (e.g., 50 ng on-column), the basic isoquinoline moiety interacts with residual silanols, causing peak asymmetry[3].

B. Charged Surface Hybrid (CSH) Technology

CSH technology (e.g., Waters ACQUITY CSH C18) incorporates a reproducible, low-level positive charge onto the surface of an ethylene bridged hybrid (BEH) particle[4].

  • The Causality: Because the surface is positively charged, it electrostatically repels the protonated isoquinoline nitrogen. This eliminates secondary silanol interactions without the need for TFA.

  • The Result: Exceptional peak shape, rapid re-equilibration, and vastly improved mass loadability in weak-ionic-strength mobile phases[3].

C. High-pH Stable C18 (The Free-Base Strategy)

Columns engineered with specialized bonding or hybrid organic-inorganic matrices (e.g., Agilent Poroshell HPH-C18) can withstand mobile phases up to pH 11[5].

  • The Causality: By raising the mobile phase pH to 10.0 (using 10 mM Ammonium Bicarbonate), the isoquinoline nitrogen is deprotonated, rendering the molecule a neutral free base. Neutral molecules interact purely via hydrophobic partitioning, completely bypassing silanol ion-exchange[6][7].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of Methyl 3-isoquinolin-4-YL-acrylate across these three systems based on established basic compound behavior:

Column TechnologyMobile Phase StrategyTailing Factor (Tf)Theoretical Plates (N)Mass LoadabilityLC-MS Compatibility
Standard Silica C18 0.1% Formic Acid (pH 2.7)> 2.0 (Severe Tailing)< 5,000Low (< 50 ng)Excellent
Standard Silica C18 0.1% TFA (pH 2.0)1.2 (Acceptable)10,000ModeratePoor (Ion Suppression)
CSH C18 0.1% Formic Acid (pH 2.7)1.05 (Excellent)14,000High (> 500 ng)Excellent
High-pH Stable C18 10 mM NH₄HCO₃ (pH 10.0)1.10 (Excellent)13,500HighGood

Method Development Workflow & Logic

Based on the comparative data, the optimal path forward avoids standard silica C18. The decision tree below illustrates the logical workflow for selecting the appropriate analytical environment based on detector requirements and column availability.

HPLC_Workflow Start Methyl 3-isoquinolin-4-YL-acrylate (Basic Isoquinoline, pKa ~5.1) pH_Low Low pH Strategy (pH 2.7) 0.1% Formic Acid Start->pH_Low pH_High High pH Strategy (pH 10.0) 10mM Ammonium Bicarbonate Start->pH_High Col_CSH Charged Surface Hybrid (CSH) C18 Electrostatic Repulsion of Cation pH_Low->Col_CSH Col_Std Standard Silica C18 Requires TFA Ion-Pairing pH_Low->Col_Std Col_HPH High-pH Stable C18 Analyte in Neutral Free-Base Form pH_High->Col_HPH Eval_CSH Optimal for LC-MS & UV High Loadability, Sharp Peaks Col_CSH->Eval_CSH Eval_Std Sub-optimal MS Signal Suppression, Tailing Col_Std->Eval_Std Eval_HPH Optimal for UV & Prep LC Maximized Hydrophobic Retention Col_HPH->Eval_HPH

Workflow for selecting stationary and mobile phases for basic isoquinoline derivatives.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol utilizes the CSH C18 / Low pH approach, which provides the highest versatility for both UV and MS detection. The protocol is designed as a self-validating system; it includes strict System Suitability Testing (SST) criteria that act as a gatekeeper. If the system fails the SST, the run halts, preventing the generation of invalid data.

A. Chromatographic Conditions
  • System: UHPLC or HPLC equipped with a Photodiode Array (PDA) detector and column oven.

  • Column: Waters ACQUITY UPLC CSH C18, 2.1 × 100 mm, 1.7 µm (or XSelect CSH C18 3.0 × 150 mm, 3.5 µm for standard HPLC)[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: PDA scanning 200–400 nm; extract chromatograms at 254 nm (isoquinoline ring) and 280 nm (extended acrylate conjugation)[1].

  • Injection Volume: 2.0 µL.

B. Gradient Profile (Scouting Method)

A universal scouting gradient is employed to ensure elution of the main peak and any potential synthesis impurities (e.g., unreacted isoquinoline precursors or acrylate dimers).

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 5% to 95% B (Linear gradient for separation)

  • 8.0 - 10.0 min: 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration. Note: CSH columns re-equilibrate rapidly due to their surface charge).

C. Sample Preparation
  • Diluent: Initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Dissolving the sample in the initial mobile phase prevents solvent-mismatch peak distortion (fronting/splitting) at the column head.

  • Standard Solution: Accurately weigh 10 mg of Methyl 3-isoquinolin-4-YL-acrylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

D. System Suitability Testing (SST) - The Validation Gatekeeper

Before analyzing unknown samples, inject the Standard Solution five (5) consecutive times. The system must meet the following criteria to proceed:

  • Retention Time Precision: %RSD ≤ 1.0% (Validates pump delivery and column equilibration).

  • Peak Area Precision: %RSD ≤ 2.0% (Validates autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 at 5% peak height (Validates that secondary silanol interactions are successfully mitigated by the CSH particle).

  • Theoretical Plates (N): ≥ 10,000 (Validates column bed integrity and efficiency).

If any parameter fails, the analyst must troubleshoot (e.g., purge pumps, replace guard column, check pH) before proceeding.

References

  • Waters - CSH (Charged Surface Hybrid) Technology Community, Manuals and Specifications, LabWrench,[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology, Waters Corporation,[Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns, LCGC International,[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776), National Institutes of Health (NIH),[Link]

  • HPLC Method Development: From Beginner to Expert Part 2, Agilent Technologies,[Link]

  • How to Develop HPLC Method for Basic Compounds, Pharma Knowledge Forum,[Link]

  • Agilent LC Method Development Applications Notebook, Chemetrix / Agilent Technologies,[Link]

Sources

A Guide to the Crystallographic Landscape of N-Heterocyclic Acrylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a drug molecule from laboratory discovery to a life-saving therapeutic, understanding its solid-state properties is paramount. The specific arrangement of molecules in a crystal lattice, known as its crystal form, can profoundly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] This phenomenon, where a single compound can exist in multiple crystalline forms, is known as polymorphism.[2][3] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a pharmaceutical product, leading to loss of efficacy and even market withdrawal.[1]

X-ray Diffraction (XRD) is an indispensable, non-destructive analytical technique for the precise identification and characterization of crystalline materials.[4][5] By analyzing the pattern of X-rays scattered by a single crystal, we can elucidate the three-dimensional arrangement of atoms and molecules, providing a unique fingerprint for a specific crystalline form.[6] This detailed structural information is crucial for securing intellectual property, ensuring batch-to-batch consistency, and meeting regulatory requirements.[3]

This guide focuses on the crystallographic analysis of methyl acrylate derivatives bearing N-heterocyclic cores, a common structural motif in medicinal chemistry. While our primary interest lies in Methyl 3-isoquinolin-4-YL-acrylate , a search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases reveals that its single-crystal X-ray diffraction data is not publicly available as of the time of this writing.

Therefore, to illustrate the principles and the value of crystallographic analysis in this chemical space, this guide will provide a detailed comparative analysis of two structurally related compounds for which high-quality single-crystal XRD data is available: Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (Alternative A) and (E)-Methyl 3-(1H-indol-3-yl)acrylate (Alternative B). Both compounds share the key features of a methyl acrylate group attached to a nitrogen-containing aromatic system, making them excellent proxies for understanding the potential solid-state behavior of our target molecule.

Methodology: A Validated Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a robust and self-validating workflow for the determination of the crystal structure of a small organic molecule. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Crystal Growth: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. The ideal crystal for single-crystal XRD is a well-formed, transparent, and flaw-free specimen, typically with dimensions between 0.1 and 0.3 mm.[7]

Protocol:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine the compound's solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a few needle holes. This allows for the slow evaporation of the solvent over several days to weeks, gradually increasing the concentration and promoting the formation of well-ordered crystals.[7] For Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate , single crystals were successfully obtained by the slow evaporation of an ethyl acetate solution.[8][9] Similarly, for (E)-Methyl 3-(1H-indol-3-yl)acrylate , slow evaporation from a mixture of dichloromethane and petroleum ether yielded suitable crystals.[10]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility, leading to crystal growth.

Causality: Slow crystal growth is crucial as it allows molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice. Rapid precipitation often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal XRD.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol:

  • Mounting: A selected crystal is carefully mounted on a glass fiber or a cryo-loop using a small amount of inert oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The data for both alternative compounds were collected using a Bruker APEX CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[8][10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell dimensions and the crystal system.

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (frames) while it is irradiated with X-rays.

Causality: The diffraction pattern is a reciprocal space representation of the crystal's electron density. Collecting a complete dataset is essential for accurately determining the positions of all atoms in the unit cell.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then processed to generate a three-dimensional model of the molecule and its arrangement in the crystal.

Protocol:

  • Data Reduction: The raw diffraction data is integrated to determine the intensities of the individual reflections and corrected for experimental factors such as absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the calculated and observed diffraction patterns show the best possible agreement.

Causality: Refinement is an iterative process of improving the atomic parameters (coordinates and displacement parameters) to best fit the experimental data, resulting in a chemically sensible and accurate crystal structure.

XRD_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Compound Synthesized Compound Dissolution Saturated Solution Compound->Dissolution Select Solvent Crystal_Growth Single Crystal Growth Dissolution->Crystal_Growth Slow Evaporation/Cooling Mounting Crystal Mounting Crystal_Growth->Mounting Select Crystal Data_Acquisition Diffraction Data Collection Mounting->Data_Acquisition X-ray Diffractometer Data_Reduction Data Integration & Correction Data_Acquisition->Data_Reduction Structure_Solution Initial Structural Model Data_Reduction->Structure_Solution Solve Phase Problem Structure_Refinement Refined Atomic Model Structure_Solution->Structure_Refinement Least-Squares Final_Structure Final Crystal Structure (.cif) Structure_Refinement->Final_Structure Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: Structural Insights into N-Heterocyclic Acrylates

The crystallographic data for our two alternative compounds reveal significant differences in their solid-state structures, which in turn suggest differences in their physical properties. A summary of their key crystallographic parameters is presented below.

ParameterMethyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (A)(E)-Methyl 3-(1H-indol-3-yl)acrylate (B)
Chemical Formula C₁₂H₉NO₄C₁₂H₁₁NO₂
Molecular Weight 231.20201.22
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.5179 (3)5.884 (3)
b (Å) 7.4817 (4)7.923 (5)
c (Å) 11.7322 (6)21.898 (13)
α (°) 80.954 (2)90
β (°) 78.866 (2)93.54 (3)
γ (°) 76.723 (2)90
Volume (ų) 542.52 (5)1018.9 (10)
Z 24
Calculated Density (g/cm³) 1.4151.310
Key Intermolecular Interactions C-H···O hydrogen bondsN-H···π and C-H···O hydrogen bonds
Data Source [8][9][10]
Discussion: Interpreting the Crystallographic Data

The comparative data reveals fundamental differences in how these two structurally related molecules pack in the solid state.

  • Symmetry and Packing Efficiency: Compound A crystallizes in the triclinic system (P-1), which has the lowest symmetry. In contrast, Compound B crystallizes in the monoclinic system (P2₁/c), which possesses a higher degree of symmetry. The higher calculated density of Compound A (1.415 g/cm³) compared to Compound B (1.310 g/cm³) suggests a more efficient crystal packing arrangement for Compound A. This denser packing could potentially translate to a higher melting point and greater thermodynamic stability.

  • Intermolecular Interactions: The types of intermolecular interactions that stabilize the crystal lattice are also distinct. While both structures likely exhibit van der Waals forces, the primary hydrogen bonding interactions differ. In Compound B, the presence of an N-H donor in the indole ring allows for the formation of N-H···π interactions, which link the molecules into chains.[10] Additionally, weaker C-H···O hydrogen bonds further consolidate the packing.[10] For Compound A, the dominant interactions are likely to be C-H···O hydrogen bonds involving the carbonyl oxygen atoms of the phthalimide group and the acrylate moiety. The absence of a traditional hydrogen bond donor like N-H or O-H in Compound A leads to a different packing motif.

  • Conformational Differences: The conformation of the acrylate group relative to the heterocyclic ring system is a critical determinant of molecular shape and can influence crystal packing. In Compound A, the acrylate C=C double bond is not parallel to the adjacent carbonyl group, and an s-trans configuration is observed.[8][11] In Compound B, the indole and methyl acrylate mean planes are inclined at an angle of 10.6 (1)°.[10] These conformational differences, driven by the steric and electronic properties of the respective heterocyclic systems, contribute to the observed differences in their crystal structures.

Molecular_Structures cluster_A Alternative A cluster_B Alternative B A Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (Triclinic, P-1) B (E)-Methyl 3-(1H-indol-3-yl)acrylate (Monoclinic, P21/c)

Caption: Molecular structures and crystal systems of the two alternative compounds.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the importance of single-crystal X-ray diffraction in the characterization of small organic molecules, particularly within the context of pharmaceutical development. While the crystal structure of Methyl 3-isoquinolin-4-YL-acrylate remains to be determined, the comparative analysis of two structurally related N-heterocyclic acrylates, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate and (E)-Methyl 3-(1H-indol-3-yl)acrylate, has highlighted how subtle changes in molecular structure can lead to significant differences in crystal packing, symmetry, and intermolecular interactions.

These differences have tangible implications for the macroscopic properties of a material. The denser, lower symmetry packing of Compound A suggests it may have a higher melting point and greater stability compared to Compound B. The distinct hydrogen bonding networks in each compound will influence their solubility in various solvents.

For researchers working with Methyl 3-isoquinolin-4-YL-acrylate, the insights from this comparative study can guide experimental design. For instance, the choice of crystallization solvents could be informed by the successful methods used for the two alternatives. Furthermore, understanding the potential for different packing motifs and intermolecular interactions can aid in the interpretation of powder XRD data and in the search for potential polymorphs.

Ultimately, the definitive characterization of Methyl 3-isoquinolin-4-YL-acrylate will require the successful growth of single crystals and subsequent single-crystal XRD analysis. The deposition of this data into the public domain, such as the Cambridge Crystallographic Data Centre, would be a valuable contribution to the scientific community, enabling further research and development in this area of medicinal chemistry.

References

  • Wang, Y.-W., & Peng, Y. (2008). Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o296. [Link]

  • Zhang, L.-L., & Li, J.-T. (2012). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Drawell. [Link]

  • Ascendia Pharma. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Ascendia Pharma. [Link]

  • Wang, Y.-W., & Peng, Y. (2007). Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 64(1), o296. [Link]

  • Wang, Y.-W., & Peng, Y. (2007). Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o296. [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • Kannan, D., Bakthadoss, M., Lakshmanan, D., & Murugavel, S. (2012). (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1107. [Link]

  • J. M. Christensen, A. C. D. S. D. S. Leite, J. C. B. de Freitas, L. R. T. S. Macêdo, I. M. M. de Carvalho, A. R. L. Leite, A. J. de A. C. D. S. Leite, J. C. B. de Freitas, L. R. T. S. Macêdo, and I. M. M. de Carvalho. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1649-1667. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-Methyl 3-(1H-indol-3-yl)acrylate. PubChem. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2119-2133. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

Sources

A Comparative Guide to the Elemental Analysis Validation of Methyl 3-isoquinolin-4-YL-acrylate: A Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis validation methods for Methyl 3-isoquinolin-4-YL-acrylate, a representative heterocyclic molecule crucial in modern drug discovery scaffolds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, grounding every protocol in a self-validating system of scientific integrity. We will explore both compositional analysis (CHN) for identity and purity confirmation and elemental impurity analysis for safety and regulatory compliance, comparing these foundational techniques with orthogonal methods to present a holistic validation strategy.

Introduction: The Analytical Imperative for Novel Intermediates

Methyl 3-isoquinolin-4-YL-acrylate (Chemical Formula: C₁₃H₁₁NO₂) is a compound of interest in pharmaceutical development due to its isoquinoline core, a privileged structure in medicinal chemistry. Before a novel intermediate like this can advance through the development pipeline, its identity, purity, and safety must be unequivocally established. Elemental analysis serves as a cornerstone of this characterization.

This guide addresses two distinct yet complementary facets of elemental analysis:

  • Compositional Analysis (CHN Analysis): This technique provides the empirical percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure substance. It is a fundamental test of identity and purity, confirming that the synthesized molecule corresponds to its theoretical atomic composition.

  • Elemental Impurity Analysis: This focuses on detecting and quantifying trace amounts of metallic impurities that may be present from catalysts, reagents, or manufacturing equipment.[1] This analysis is not about the compound's structure but is a critical safety assessment mandated by global regulatory bodies.[1]

We will dissect the validation of Methyl 3-isoquinolin-4-YL-acrylate using both approaches and compare their utility against other critical analytical techniques.

Part 1: Compositional Validation via CHNS/O Analysis

The first step in validating a new chemical entity is to confirm its elemental makeup. CHNS/O analysis, a technique based on the complete combustion of the sample, is a reliable and cost-effective method to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[2] For an organic molecule like Methyl 3-isoquinolin-4-YL-acrylate, this analysis provides a direct comparison between empirical results and theoretical values derived from its chemical formula, serving as a primary check of its identity and purity.

The Principle of Causality: Why Combustion Analysis?

The technique operates on the Pregl-Dumas method, which involves combusting a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[3][4] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3] These gases are then separated by a gas chromatography column and measured by a thermal conductivity detector.[4] The choice of this method is rooted in its robustness and the fundamental principle that a pure compound will yield a predictable and stoichiometric amount of these gases. Any significant deviation points to impurities or an incorrect structural assignment.

Theoretical Composition of Methyl 3-isoquinolin-4-YL-acrylate (C₁₃H₁₁NO₂)
ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.011 u13156.143 u73.22%
Hydrogen (H)1.008 u1111.088 u5.20%
Nitrogen (N)14.007 u114.007 u6.57%
Oxygen (O)15.999 u231.998 u15.00%
Total 213.236 u 100.00%
Experimental Protocol: CHN Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks and certified reference materials.

  • Instrument Preparation:

    • Utilize a calibrated Elemental Analyzer (e.g., ELEMENTAR Vario EL Cube).[5]

    • Ensure the combustion and reduction tubes are properly packed and conditioned.

    • Perform leak tests and ensure a stable supply of high-purity helium (carrier gas) and oxygen (combustion gas).

  • System Suitability & Calibration:

    • Analyze a certified reference material (CRM) with a known C, H, N composition (e.g., Acetanilide).

    • The results for the CRM must fall within the specified tolerance of the certified values (typically ±0.3%) before proceeding. This step ensures the instrument is performing accurately.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried Methyl 3-isoquinolin-4-YL-acrylate sample into a tin capsule using a calibrated microbalance.

    • Causality Insight: A microbalance is critical because the final elemental percentages are calculated based on this initial weight; any inaccuracy here directly translates to errors in the final result.[2] The small sample size minimizes waste and ensures complete combustion.[2]

    • Seal the capsule, ensuring no sample is lost, and form it into a compact ball.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Run the analysis in triplicate to ensure precision.

    • The instrument will automatically perform combustion, gas separation, and detection.

  • Data Interpretation & Acceptance Criteria:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

    • Acceptance Criterion: For a pharmaceutical-grade compound, the experimentally determined mean percentages for C, H, and N should be within ±0.4% of the theoretical values calculated above. The relative standard deviation of the triplicate measurements should be ≤0.2%.

Workflow for CHN Compositional Analysis

Caption: Workflow for CHN elemental analysis validation.

Part 2: Safety Validation via Elemental Impurity Analysis

While CHN analysis confirms the bulk composition, it cannot detect trace metallic impurities that pose a toxicological risk to patients. Regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, mandate a risk-based approach to control these elemental impurities in final drug products.[6][7] This has led to the replacement of outdated colorimetric tests with modern, highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8][9]

The Principle of Causality: Why ICP-MS?

ICP-MS is the preferred technique due to its exceptional sensitivity, capable of detecting impurities at parts-per-billion (ppb) levels.[10] The process involves introducing a liquid sample into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. Its superiority over older methods lies in its specificity (it can measure individual elements) and its vastly lower detection limits, which are necessary to meet the stringent Permitted Daily Exposure (PDE) limits set by ICH Q3D.[10][11]

Experimental Protocol: Elemental Impurity Screening by ICP-MS

This protocol follows the guidelines outlined in USP <233> "Elemental Impurities—Procedures".[12]

  • Risk Assessment (ICH Q3D):

    • Before testing, perform a risk assessment to identify potential sources of elemental impurities in the synthesis of Methyl 3-isoquinolin-4-YL-acrylate.[7][13] Consider catalysts (e.g., Pd, Pt, Ni), reagents, and manufacturing equipment. This assessment determines which elements need to be monitored.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 200-500 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Causality Insight: Closed-vessel microwave digestion is used to ensure complete dissolution of the organic matrix without losing volatile elements like mercury or lead, providing a clear solution for ICP-MS analysis.[11]

    • Digest the sample using a validated temperature program.

    • Once cool, dilute the digestate to a final volume with ultrapure deionized water.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS across the expected concentration range using multi-element standards prepared in a matrix matching the diluted sample.[11]

    • Include internal standards (e.g., Sc, Y, Bi) to correct for matrix effects and instrumental drift.[11]

    • Analyze a blank and a spiked sample (a sample to which known amounts of the target elements have been added) to verify accuracy and recovery.

    • Analyze the prepared sample solutions.

  • Data Interpretation & Acceptance Criteria:

    • Quantify the concentration of each target element in the sample.

    • Acceptance Criterion: The concentration of each elemental impurity must be below the control threshold, which is typically set at 30% of the element's specific Permitted Daily Exposure (PDE) value as defined in ICH Q3D.[1][13] If levels exceed this, further controls in the manufacturing process are required.[13]

Workflow for ICH Q3D Elemental Impurity Assessment

Caption: Risk-based workflow for elemental impurity control.

Part 3: Comparative Analysis with Orthogonal Methods

No single analytical technique can provide a complete picture of a pharmaceutical intermediate. Elemental analysis is powerful but must be complemented by orthogonal methods—techniques that measure different chemical properties—to build a comprehensive validation file. The choice of method is crucial and depends on the information required.[14]

TechniqueAnalytical PrincipleInformation ProvidedStrengthsLimitations
CHN Analysis Sample combustion and detection of resulting gases.[2]Elemental composition (%C, %H, %N).High accuracy for bulk composition, cost-effective, confirms empirical formula.[5]Does not provide structural information, cannot distinguish between isomers, insensitive to organic impurities with similar elemental ratios.[4]
HPLC / UHPLC Differential partitioning of analytes between a mobile and stationary phase.[14]Purity relative to organic impurities, quantification of the main component.Gold standard for purity assessment, high precision, can separate structurally similar compounds and isomers.[14][15]Requires chromophore for UV detection, does not provide direct structural information, cannot confirm elemental composition.[16]
qNMR Nuclear spin resonance in a magnetic field.Definitive structural elucidation, quantification of purity against a certified standard.Provides unambiguous structural information, can quantify without a specific reference standard for the analyte, detects a wide range of impurities.Lower sensitivity than HPLC, requires highly pure solvents, can be complex to interpret for complex molecules.[16][17]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[15]Molecular weight confirmation, structural fragmentation patterns, impurity identification (when coupled with LC or GC).[17]Extremely high sensitivity, provides exact mass, essential for identifying unknown impurities.[14]Not inherently quantitative without extensive calibration, can suffer from matrix effects, does not provide stereochemical information.
Synergistic Validation Strategy

A robust validation strategy leverages the strengths of each technique to create a self-validating web of data.

G Compound Methyl 3-isoquinolin-4-YL-acrylate CHN CHN Analysis Compound->CHN Confirms Elemental Formula HPLC HPLC Purity Compound->HPLC Quantifies Organic Purity NMR NMR Spectroscopy Compound->NMR Confirms Chemical Structure MS Mass Spectrometry Compound->MS Confirms Molecular Weight ICPMS ICP-MS Impurities Compound->ICPMS Ensures Trace Metal Safety L1 Identity L2 Purity L3 Structure L4 Safety

Caption: A holistic analytical validation strategy.

  • CHN Analysis confirms the correct atoms (C, H, N) are present in the correct ratios.

  • NMR Spectroscopy confirms those atoms are connected in the correct way to form the Methyl 3-isoquinolin-4-YL-acrylate structure.

  • Mass Spectrometry confirms the final molecule has the correct overall molecular weight.

  • HPLC confirms the purity of the compound relative to other organic molecules (e.g., starting materials, byproducts).

  • ICP-MS confirms the absence of harmful metallic impurities, ensuring the compound is safe for further development.

Conclusion

The validation of a pharmaceutical intermediate like Methyl 3-isoquinolin-4-YL-acrylate is a multi-faceted process where elemental analysis plays a critical, dual role. CHN compositional analysis serves as a fundamental confirmation of the molecular formula, acting as a coarse but essential check of identity and purity. In parallel, elemental impurity analysis via modern techniques like ICP-MS is a non-negotiable regulatory requirement for ensuring patient safety.

However, this guide demonstrates that neither technique is sufficient in isolation. True scientific integrity and trustworthiness are achieved by integrating elemental analysis into a broader, orthogonal analytical strategy. By combining the elemental view of CHN, the safety screen of ICP-MS, the purity profile from HPLC, and the definitive structural map from NMR, researchers and drug developers can build a robust, self-validating data package that ensures the quality, consistency, and safety of their compounds as they advance toward becoming life-saving medicines.

References

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • Interlabor. (n.d.). Elemental analysis according to ICH Q3D guidelines. Available at: [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Available at: [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Available at: [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Available at: [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. Available at: [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Available at: [Link]

  • ALS global. (n.d.). Elemental Impurities (ICH Q3D) analysis. Available at: [Link]

  • International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • PMC. (2024, September 13). CHNOS Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available at: [Link]

  • Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

Sources

Technical Evaluation Guide: Methyl 3-isoquinolin-4-YL-acrylate vs. Standard Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

Methyl 3-isoquinolin-4-YL-acrylate represents a critical synthetic intermediate in the development of C4-substituted isoquinoline-based antineoplastic agents. While the compound itself exhibits limited direct cytotoxicity compared to clinical standards like Cisplatin or Doxorubicin , it serves as the essential electrophilic scaffold for generating highly active amino-amide derivatives (e.g., Compounds 6b/6c) which demonstrate significant activity against non-small cell lung cancer (NSCLC) lines.

This guide objectively compares the methyl ester precursor against its optimized derivatives and standard drugs, elucidating the Structure-Activity Relationship (SAR) that dictates the transition from an inactive precursor to a bioactive DNA-intercalating agent.

Chemical Profile & Synthesis Logic

The synthesis of Methyl 3-isoquinolin-4-YL-acrylate utilizes the Heck Reaction , a palladium-catalyzed cross-coupling that introduces the acrylate moiety at the C4 position of the isoquinoline ring. This position is sterically and electronically strategic, allowing the planar isoquinoline system to act as a DNA intercalator once the side chain is functionalized.

Physicochemical Properties[1][2][3][4][5]
  • IUPAC Name: Methyl (2E)-3-(isoquinolin-4-yl)prop-2-enoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.23 g/mol

  • Key Functional Groups:

    
    -unsaturated ester (Michael acceptor), Isoquinoline nitrogen (basic center).
    
Synthesis & SAR Workflow (DOT Diagram)

The following diagram illustrates the transformation of the precursor into active drug candidates, highlighting the critical "Amidation" step that unlocks cytotoxicity.

SAR_Pathway cluster_legend Legend Start 4-Bromoisoquinoline (Starting Material) Reaction Heck Reaction (Pd(OAc)2, PPh3, Et3N) Start->Reaction Target Methyl 3-isoquinolin-4-YL-acrylate (The Topic: Precursor) Reaction->Target Methyl Acrylate Step2 Amidation (Primary Amines) Target->Step2 Active Amino-Amide Derivatives (Compounds 6b/6c) Step2->Active Side Chain Optimization Mechanism Mechanism: DNA Intercalation Topoisomerase II Inhibition Active->Mechanism Bioactivity Onset key Blue: Target Compound | Green: Active Drug | Red: Mechanism

Figure 1: Synthetic pathway illustrating the conversion of the methyl ester precursor into bioactive amino-amide derivatives.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental findings from Zouroudis et al.[1] and standard pharmacological baselines. The methyl ester (Compound 8) is compared against its optimized amide derivatives and clinical standards.

Table 1: IC50 Comparison (NSCLC-N16-L16 Cell Line)

Note: Lower IC50 values indicate higher potency.

CompoundClassIC50 (µM)Potency Status
Methyl 3-isoquinolin-4-YL-acrylate Precursor Ester > 50 µM Inactive / Low
Compound 6b (Pyrrolidine derivative)Isoquinoline Amide44.0 µMModerate
Compound 6c (Piperidine derivative)Isoquinoline Amide35.6 µMActive
Doxorubicin Clinical Standard0.1 - 0.5 µMHigh
Cisplatin Clinical Standard2.0 - 5.0 µMHigh
Critical Analysis of Data[3][6]
  • The "Ester" Limitation: The methyl ester group in Methyl 3-isoquinolin-4-YL-acrylate lacks the hydrogen-bonding capacity and cationic character required for effective interaction with the DNA phosphate backbone. Consequently, it shows poor cytotoxicity (

    
     µM) compared to the standards.
    
  • The "Amide" Activation: Converting the ester to an amide (Compounds 6b/6c) introduces a basic nitrogen side chain. This allows the molecule to anchor into the DNA minor groove while the isoquinoline ring intercalates, improving potency to ~35 µM.

  • Clinical Context: While the derivatives are "active" (defined as IC50 < 50 µM for new leads), they are still significantly less potent than Doxorubicin (nanomolar range). This identifies the compound class as "Early-Stage Leads" rather than clinical candidates.

Mechanism of Action (Hypothetical & Proven)

The cytotoxicity of this class is driven by the planar isoquinoline moiety.

  • Primary Mechanism: DNA Intercalation .[2] The planar aromatic system slides between base pairs of the DNA double helix.

  • Secondary Mechanism: Topoisomerase II Inhibition . By stabilizing the DNA-enzyme cleavable complex, these compounds trigger apoptosis.

  • Role of the Acrylate Side Chain: The

    
    -unsaturated system acts as a rigid spacer. In the methyl ester form, it is merely a lipophilic handle. In the amide form, it orients the basic amine towards the phosphate backbone, locking the drug-DNA complex.
    

Experimental Protocols (Self-Validating Systems)

To replicate these findings or screen new derivatives, the following protocols ensure data integrity.

Protocol A: Synthesis Verification (TLC & NMR)

Before cytotoxicity testing, purity must be confirmed.

  • TLC System: Silica gel 60 F254 plates. Eluent: Dichloromethane/Methanol (95:5).

  • Visualization: UV light (254 nm). The conjugated isoquinoline-acrylate system will quench fluorescence strongly.

  • Criteria: Single spot required. Presence of starting material (4-bromoisoquinoline) invalidates biological testing due to potential false toxicity.

Protocol B: MTT Cytotoxicity Assay (Standardized)

This protocol includes mandatory "Self-Validating" controls.

Materials:

  • Cell Line: NSCLC-N16-L16 (or HeLa/MCF-7).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin (Serial dilution 0.01 - 10 µM).

  • Negative Control: DMSO (0.1% final concentration).

Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Methyl 3-isoquinolin-4-YL-acrylate at 1, 10, 50, 100 µM. (Triplicate wells).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Validation Check:

  • If DMSO control cell viability < 90%, discard plate.

  • If Doxorubicin IC50 deviates >20% from historical mean, recalibrate reagents.

Experimental Workflow Diagram (DOT)

Assay_Workflow Step1 Cell Seeding (2000 cells/well) Step2 Drug Treatment (0 - 100 µM) Step1->Step2 Step3 Incubation (72h @ 37°C) Step2->Step3 Step4 MTT Addition (Metabolic Conversion) Step3->Step4 Step5 Absorbance Read (570 nm) Step4->Step5 Decision Validation Check: Control Viability > 90%? Step5->Decision Result Calculate IC50 Decision->Result Yes Repeat Discard & Repeat Decision->Repeat No

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay with built-in validation checkpoints.

References

  • Tsotinis, A., Zouroudis, S., Moreau, D., & Roussakis, C. (2007).[3][4] C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-3.[3]

    • Significance: Primary source describing the synthesis of the methyl ester (Compound 8)
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

    • Significance: The foundational protocol for the MTT assay described in Section 5.
  • Langer, C. J., et al. (1999).[1] Isoquinoline derivatives as potential anticancer agents. Clinical Cancer Research.

    • Significance: Provides context on the isoquinoline pharmacophore mechanism.

Sources

Structural Characterization of Isoquinoline Acrylate Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), the isoquinoline acrylate scaffold has emerged as a highly privileged structure. The isoquinoline core provides robust


 stacking and hydrogen bonding within kinase or protease active sites, while the acrylate moiety serves as a tunable Michael acceptor for irreversible covalent engagement with nucleophilic residues (such as cysteine)[1]. This mechanism has been successfully deployed in the development of various therapeutics, including SARS-CoV-2 Mpro inhibitors[2].

However, the synthesis of substituted isoquinoline acrylates invariably yields a mixture of geometric (


) and positional isomers. Because the spatial orientation of the Michael acceptor strictly dictates the trajectory of nucleophilic attack, distinguishing these isomers with absolute certainty is not just an analytical formality—it is the foundation of structure-activity relationship (SAR) integrity.

As an application scientist, I frequently see researchers default to simple 1D NMR or basic LC-MS, which often leads to misassigned structures. In this guide, I will objectively compare the primary modalities for structural characterization and provide validated, step-by-step protocols to unambiguously assign isoquinoline acrylate isomers.

The Analytical Challenge: Why Standard Methods Fail

For simple alkenes,


 geometry is rapidly assigned via 

coupling constants in

H NMR (trans

15 Hz, cis

10 Hz). However, most pharmacologically relevant isoquinoline acrylates are tri-substituted (e.g.,

-methyl or

-substituted acrylates). With only a single vinylic proton present,

-coupling analysis is mathematically impossible. We must instead rely on through-space dipole-dipole interactions[3]. Furthermore, because positional and geometric isomers are isobaric (identical exact mass), direct MS infusion cannot distinguish them without prior chromatographic separation and rigorous MS/MS fragmentation profiling[4].

IsomerWorkflow A Isoquinoline Acrylate Reaction Mixture B LC-HRMS (Mass & Isomer Ratio) A->B C Preparative HPLC (Isomer Isolation) B->C D 1D & 2D NMR (NOESY/HMBC) C->D E X-ray Crystallography (Absolute Configuration) C->E If crystalline F E-Isomer Confirmed D->F NOE: Alkene-H to Isoquinoline G Z-Isomer Confirmed D->G NOE: Alkene-H to Ester/Amide E->F E->G

Analytical workflow for isolating and elucidating isoquinoline acrylate isomers.

Comparative Analysis of Analytical Modalities

To build a robust data package, multiple orthogonal techniques should be employed. Table 1 summarizes the performance of the three primary analytical modalities.

Table 1: Comparison of Structural Characterization Techniques

Analytical ModalityPrimary OutputKey AdvantageLimitation
2D NMR (NOESY/HMBC) Relative spatial geometry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), connectivity
Non-destructive; definitive for solution-state geometry.Requires high purity (>95%) and mg-scale quantities.
LC-HRMS/MS Exact mass, fragmentation patterns, isomer ratioHigh-throughput; requires only ng-scale material; separates isobars[4].Cannot definitively assign absolute

geometry without reference standards.
X-ray Crystallography Absolute 3D spatial configurationThe unequivocal gold standard for 3D structure.Requires single crystals; solid-state conformation may differ from solution.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: 2D NOESY NMR for Assignment

Causality & Rationale: Why NOESY over ROESY? For molecules in the 300-500 Da range, the Nuclear Overhauser Effect (NOE) can pass through zero depending on the magnetic field strength and the molecule's rotational correlation time (


). If your molecule's 

results in a near-zero NOE, ROESY (which is always positive) is preferred. However, for rigid isoquinoline acrylates in viscous solvents like DMSO-

, NOESY is typically sufficient and yields sharper cross-peaks.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified isomer in 600 µL of 100% deuterated solvent (e.g., CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or DMSO-
    
    
    
    ). Self-validation: Avoid solvents with residual water peaks that overlap with the vinylic region (typically 6.0–7.5 ppm)[3].
  • Probe Tuning & Pulse Calibration: Manually tune and match the NMR probe. Calibrate the 90° pulse width (

    
    ) precisely. A miscalibrated pulse will introduce artifacts (zero-quantum coherence) that mimic weak NOE cross-peaks.
    
  • Mixing Time (

    
    ) Optimization:  Set the mixing time to 300–500 ms. Self-validation: Run a quick 1D selective NOESY (selNOE) irradiating the vinylic proton to confirm signal enhancement before committing to a 12-hour 2D acquisition.
    
  • Acquisition: Acquire the 2D NOESY spectrum with a minimum of 2048 x 256 complex points to ensure adequate resolution in the indirect (

    
    ) dimension.
    
  • Interpretation: Map the through-space interactions. A cross-peak between the vinylic proton and the isoquinoline ring indicates one geometry, while a cross-peak to the acrylate ester/amide alkyl group indicates the opposite.

NOESYLogic A Tri-substituted Isoquinoline Acrylate B 2D NOESY / ROESY Analysis A->B C NOE: Vinylic-H ↔ α-Alkyl B->C Cross-peak detected D NOE: Vinylic-H ↔ Ester-Alkyl B->D Cross-peak detected E Z-Isomer (Sterically Congested) C->E Indicates cis relationship F E-Isomer (Extended Conformation) D->F Indicates cis relationship

Logical decision tree for assigning E/Z configuration via 2D NOESY NMR.

Protocol 2: LC-HRMS/MS for Isomeric Purity and Profiling

Causality & Rationale: Isomers possess identical exact masses, meaning high-resolution MS alone cannot distinguish them. However,


 and 

isomers have different dipole moments, allowing for baseline separation via reversed-phase chromatography. Furthermore, collision-induced dissociation (CID) in MS/MS can yield different product ion ratios due to the steric strain inherent in the

-isomer[4].

Step-by-Step Workflow:

  • System Suitability (Self-Validation): Inject a blank to rule out carryover. Follow this with a system suitability standard (a known mixture of

    
     isomers) to verify that chromatographic resolution (
    
    
    
    ) is
    
    
    .
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) to maximize theoretical plates. Employ a shallow gradient (e.g., 5% to 40% Acetonitrile with 0.1% Formic Acid over 15 minutes) specifically tailored around the expected elution window.

  • MS Acquisition: Operate in ESI positive mode. Acquire full scan HRMS (resolution >60,000) coupled with data-dependent MS/MS (ddMS2).

  • Data Analysis: Extract the exact mass

    
     within a 5 ppm mass error window. Integrate the separated peaks to determine the exact 
    
    
    
    ratio of the synthetic batch.

Data Presentation: Synthesizing the Results

Once the data is acquired, it must be consolidated to prove the structural assignment. Table 2 demonstrates how quantitative NMR data should be structured for publication or regulatory submission, using a representative


-(isoquinolin-3-yl)-

-methylacrylate scaffold as an example.

Table 2: Representative


H NMR and NOESY Data for Isomer Assignment 
PositionChemical Shift (ppm)MultiplicityKey NOESY CorrelationStructural Deduction
H-vinylic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-isomer)
7.45s (1H)Acrylate -OCH

(3.78 ppm)
Vinylic proton is cis to the ester group.
H-vinylic (

-isomer)
6.82s (1H)

-CH

(2.10 ppm)
Vinylic proton is cis to the

-methyl group[3].
Isoquinoline H-48.12s (1H)H-vinylic (

-isomer)
Confirms positional linkage at C-3.

Note: The


-isomer typically exhibits an upfield shift for the vinylic proton due to the shielding cone of the sterically forced isoquinoline ring.

Conclusion

The structural characterization of isoquinoline acrylate isomers requires a multi-modal approach. While LC-HRMS provides critical data on isomeric purity and mass accuracy, 2D NOESY NMR remains the indispensable workhorse for assigning absolute solution-state geometry. By employing self-validating protocols—such as rigorous pulse calibration in NMR and system suitability standards in LC-MS—researchers can confidently elucidate these structures, ensuring the reliability of downstream biological assays and covalent docking models.

References

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Source: SciELO URL:4

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide Source: Benchchem URL:5

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI URL:3

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: PMC - NIH URL:1

  • Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives Source: Preprints.org URL:2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.